molecular formula C7H10O7 B7970192 Methyl citrate

Methyl citrate

Cat. No.: B7970192
M. Wt: 206.15 g/mol
InChI Key: YUTUUOJFXIMELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl citrate is a central intermediate in the methylcitrate cycle (MCC), a key metabolic pathway for the catabolism of propionyl-CoA in various bacteria and fungi. Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids and the metabolism of certain amino acids. The primary research value of this compound lies in its role in propionate detoxification; without a functional MCC, accumulating propionyl-CoA and its intermediates, such as 2-methylcitrate, can become toxic to cells, sequestering crucial tricarboxylic acid (TCA) cycle intermediates and inhibiting gluconeogenic enzymes . Consequently, the methylcitrate cycle is an area of significant interest in microbial pathogenesis and biotechnology. For instance, in the yeast Yarrowia lipolytica , the MCC is crucial for efficient glycerol metabolism and lipid accumulation, making it a key organism for biotechnological conversions of biodiesel-derived waste glycerol into higher-value compounds . Similarly, in the pathogen Mycobacterium tuberculosis , the enzyme isocitrate lyase (which also possesses methylisocitrate lyase activity, cleaving a derivative of this compound) is essential for survival on fatty acids, highlighting this pathway as a potential therapeutic target . The study of this compound and the enzymes of the MCC provides critical insights into microbial adaptation to specific carbon sources, mechanisms of virulence, and the development of novel bioproduction platforms. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-(2-methoxy-2-oxoethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-14-5(10)3-7(13,6(11)12)2-4(8)9/h13H,2-3H2,1H3,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUUOJFXIMELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26163-61-1
Record name 1-Methyl 2-hydroxy-1,2,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26163-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

methyl citrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Citrate: Chemical Structures, Properties, and Biological Significance

Introduction

The term "this compound" can refer to several distinct chemical entities, primarily the methyl esters of citric acid—monothis compound, dithis compound, and trithis compound—as well as 2-methylcitric acid, a key intermediate in a metabolic pathway. This guide provides a comprehensive overview of the chemical structures, physicochemical properties, and relevant biological pathways associated with these molecules, tailored for researchers, scientists, and drug development professionals.

Chemical Structures and Nomenclature

The ambiguity of the term "this compound" necessitates a clear distinction between its various forms. The degree of esterification of citric acid's three carboxylic acid groups with methyl groups determines the specific this compound ester. 2-Methylcitric acid, in contrast, is a structural isomer of citric acid with an additional methyl group.

chemical_structures Figure 1. Chemical Structures of this compound Derivatives cluster_trimethyl Trithis compound cluster_dimethyl Dithis compound cluster_monomethyl Monothis compound cluster_2methyl 2-Methylcitric Acid node_tmc node_tmc node_dmc node_dmc node_mmc node_mmc node_2mc node_2mc

Caption: Figure 1. Chemical Structures of this compound Derivatives.

Physicochemical Properties of this compound Esters

The physical and chemical properties of this compound esters vary with the number of methyl groups. The following tables summarize the key quantitative data for trimethyl, dimethyl, and monothis compound.

Trithis compound

Trithis compound is the fully esterified form of citric acid with methanol.[1] It is also known as trimethyl 2-hydroxy-1,2,3-propanetricarboxylate.[2]

PropertyValueReference
Molecular Formula C₉H₁₄O₇[2]
Molecular Weight 234.2 g/mol [2][3]
Melting Point 75-82 °C[1]
Boiling Point 176 °C at 16 mmHg[1][2]
Water Solubility 53.2 g/L at 20 °C[2][4]
pKa 10.43 ± 0.29 (Predicted)[2]
Flash Point 79.2 °C[2][5]
Vapor Pressure 0.00732 mmHg at 25°C[2]
Appearance White to off-white crystals[1]
Dithis compound

Dithis compound exists in isomeric forms depending on which two of the three carboxyl groups are esterified. 1,5-dithis compound is a common isomer.[6][7]

PropertyValueReference
Molecular Formula C₈H₁₂O₇[7]
Molecular Weight 220.18 g/mol [7]
Melting Point >115 °C (decomposes)[7]
Solubility Soluble in DMSO, slightly soluble in Methanol[7]
Appearance White to off-white solid[7]
Monothis compound

Monothis compound has one of the three carboxylic acid groups of citric acid esterified.

PropertyValueReference
Molecular Formula C₇H₁₀O₇[8]
Molecular Weight 206.15 g/mol
IUPAC Name 2-hydroxy-3-(methoxycarbonyl)propane-1,2-dicarboxylic acid[8]

Physicochemical Properties of 2-Methylcitric Acid

2-Methylcitric acid is a tricarboxylic acid and a key metabolite in the methylcitrate cycle.[9][10]

PropertyValueReference
Molecular Formula C₇H₁₀O₇[9][10]
Molecular Weight 206.15 g/mol [10]
IUPAC Name 2-hydroxybutane-1,2,3-tricarboxylic acid[9]
Synonyms 2-methylcitrate[10]

Experimental Protocols

Synthesis of Trithis compound

A common method for synthesizing trithis compound is through the esterification of citric acid with methanol using an acid catalyst.[1][11]

Protocol:

  • A mixture of citric acid, methanol, and a catalytic amount of p-toluenesulfonic acid is heated under reflux for 3-6 hours.[11]

  • Following the initial reaction, methanol is recovered by distillation at atmospheric pressure.[11]

  • Water produced during the esterification is removed by distillation under reduced pressure.[11]

  • Fresh methanol is added to the residue, and the reflux and distillation steps are repeated for a total of 3-6 cycles to drive the reaction to completion.[11]

  • After the final cycle, water is added to the cooled residue to dissolve any remaining starting materials.

  • The product, trithis compound, is then isolated by crystallization upon cooling.[1] This multi-cycle process helps to achieve a high yield (over 80%) and purity (above 98%).[1]

Analysis of 2-Methylcitric Acid in Dried Blood Spots

A sensitive method for the quantification of 2-methylcitric acid (MCA), a biomarker for certain metabolic disorders, in dried blood spots (DBS) has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Protocol:

  • Sample Preparation: A 3.2-mm disc is punched from a dried blood spot sample.[12]

  • Derivatization: The DBS disc is directly used for derivatization without a separate extraction step. The derivatizing agent, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added to the sample. This reaction creates a more hydrophobic and highly ionizable derivative of MCA suitable for positive ion mode ESI-MS/MS.[12]

  • The derivatization reaction is carried out at 65°C for 45 minutes.[12]

  • LC-MS/MS Analysis: The resulting reaction mixture is directly analyzed by LC-MS/MS. The total run time is approximately 7 minutes, with MCA eluting at around 2.3 minutes.[12]

  • Quantification: Calibration standards are prepared by spiking whole blood with known concentrations of MCA, spotting it onto collection paper, and allowing it to dry.[12] Quality control samples are also prepared and analyzed alongside the unknown samples.[12]

Biological Significance and Signaling Pathways

The Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway found in various bacteria and fungi that is crucial for the metabolism of propionyl-CoA, a toxic intermediate generated from the breakdown of odd-chain fatty acids and certain amino acids.[13] This cycle is analogous in some respects to the tricarboxylic acid (TCA) cycle.[14][15] The key steps are as follows:

  • Condensation: Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate, a reaction catalyzed by methylcitrate synthase.[13][14]

  • Isomerization: 2-methylcitrate is dehydrated to 2-methylaconitate by methylcitrate dehydratase and then rehydrated by aconitase to form 2-methylisocitrate.[13]

  • Cleavage: 2-methylisocitrate is cleaved by methylisocitrate lyase into succinate and pyruvate.[13]

Succinate can then enter the TCA cycle, while pyruvate can be used for energy production or biosynthesis.[13]

Methylcitrate_Cycle Figure 2. The Methylcitrate Cycle PropionylCoA Propionyl-CoA Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate PropionylCoA->Methylcitrate Methylcitrate Synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylaconitate 2-Methylaconitate Methylcitrate->Methylaconitate Methylcitrate Dehydratase (PrpD) Methylisocitrate 2-Methylisocitrate Methylaconitate->Methylisocitrate Aconitase (AcnB) Succinate Succinate Methylisocitrate->Succinate Methylisocitrate Lyase (PrpB) Pyruvate Pyruvate Methylisocitrate->Pyruvate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Enters MCS Methylcitrate Synthase MCD Methylcitrate Dehydratase Aconitase Aconitase MCL Methylisocitrate Lyase

Caption: Figure 2. The Methylcitrate Cycle.

The methylcitrate cycle is essential for detoxification of propionyl-CoA in many microorganisms and is a target for the development of anti-infective drugs, as this pathway is absent in humans.[14][15] Methylcitrate synthase, in particular, has been identified as a promising drug target.[14][16]

2-Methylcitric Acid as a Biomarker

Elevated levels of 2-methylcitric acid in bodily fluids are a key diagnostic marker for inborn errors of propionate metabolism, such as propionic acidemia and methylmalonic aciduria.[12][17] In these disorders, the impaired metabolism of propionyl-CoA leads to its accumulation and subsequent conversion to 2-methylcitric acid.[17]

Biological Activity of this compound Esters

Some this compound esters have shown biological activity. For instance, certain this compound derivatives isolated from the fruits of Opuntia ficus-indica have been found to be inhibitors of monoamine oxidase B (MAO-B), with an IC₅₀ value of 0.23 mM for what is described as "this compound".[18] This suggests potential applications in medicinal chemistry.[1] Trithis compound is also used as a non-toxic plasticizer and a chemical intermediate in the synthesis of various compounds.[2][4]

References

An In-depth Technical Guide to the Biosynthesis of Methyl Citrate in Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of methyl citrate is a crucial metabolic pathway in a wide range of microorganisms, enabling them to utilize propionate and odd-chain fatty acids as carbon and energy sources. This pathway, known as the methylcitrate cycle, is analogous to the well-known tricarboxylic acid (TCA) cycle and plays a vital role in detoxifying propionyl-CoA, a potentially toxic metabolic intermediate. Understanding the intricacies of this cycle, its key enzymes, regulation, and interplay with other central metabolic pathways is of significant interest for various fields, including metabolic engineering, biotechnology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis in microorganisms, with a focus on quantitative data, experimental methodologies, and the underlying regulatory networks.

The Methylcitrate Cycle: A Core Metabolic Pathway

The methylcitrate cycle is a metabolic pathway that converts the three-carbon propionyl-CoA into pyruvate and succinate.[1][2] This process is essential for microorganisms that metabolize odd-chain fatty acids, cholesterol, and certain amino acids, all of which generate propionyl-CoA as a metabolic byproduct.[3][4] The accumulation of propionyl-CoA can be toxic to cells, making the methylcitrate cycle a critical detoxification pathway.[5]

The cycle involves three key enzymatic reactions:

  • Condensation: Methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[6]

  • Isomerization: Methylcitrate dehydratase (EC 4.2.1.79) and aconitase work sequentially to convert 2-methylcitrate to 2-methylisocitrate via a 2-methyl-cis-aconitate intermediate.[2]

  • Cleavage: 2-Methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate.[7]

The succinate produced can then enter the TCA cycle to regenerate oxaloacetate, thus closing the cycle. The pyruvate can be further metabolized for energy production or used as a precursor for biosynthesis.

Quantitative Data on Methylcitrate Biosynthesis

A thorough understanding of the methylcitrate cycle requires quantitative data on the kinetic properties of its enzymes, the intracellular concentrations of its metabolites, and the metabolic fluxes through the pathway.

Enzyme Kinetics

The following tables summarize the kinetic parameters of the core enzymes of the methylcitrate cycle from various microorganisms.

Table 1: Kinetic Parameters of Methylcitrate Synthase (PrpC)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Salmonella typhimuriumPropionyl-CoA25 ± 31.8 ± 0.17.2 x 104[8]
Salmonella typhimuriumAcetyl-CoA130 ± 100.07 ± 0.015.4 x 102[8]
Escherichia coliPropionyl-CoA---[9]
Burkholderia sacchariPropionyl-CoA---[10]

Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Aspergillus nidulans (Isocitrate Lyase)2-Methylisocitrate33301.344.02 x 102[11]
Aspergillus nidulans (Isocitrate Lyase)Isocitrate3508.602.47 x 104[11]
Escherichia coli2-Methylisocitrate---[12]

Note: Data for methylcitrate dehydratase kinetics is limited in the reviewed literature.

Metabolite Concentrations

The intracellular concentrations of key metabolites provide insights into the metabolic state of the cell during propionate metabolism.

Table 3: Intracellular Metabolite Concentrations During Propionate Metabolism

OrganismConditionPropionyl-CoA (nmol/g)Methylcitrate (nmol/g)Reference
Cardiac Tissue3 mM Propionate~10.1~3 (relative to control)[13]
Cardiac Tissue3 mM Propionate + 3 mM L-carnitine~8.0~3 (relative to control)[13]
Pseudomonas aeruginosa ΔprpC5 mM PropionateIncreased-[11]
Human Hepatocytes (PA patient)-ElevatedElevated[10]
Metabolic Flux Analysis

Metabolic flux analysis (MFA) provides a quantitative understanding of the flow of metabolites through the methylcitrate cycle and its interconnected pathways.

Table 4: Metabolic Flux Distribution in Pseudomonas aeruginosa PAO1

ReactionGrowth on Succinate (% of uptake rate)Growth on Propionate (% of uptake rate)Reference
Propionate Uptake-100[3][14]
Succinate Uptake100-[3][14]
Malate -> PyruvateHighReduced (-87%)[14]
Pyruvate -> OxaloacetateLowIncreased (+54%)[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of this compound.

Enzyme Assays

This assay measures the rate of Coenzyme A (CoA) release from propionyl-CoA upon condensation with oxaloacetate, using the colorimetric reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Potassium phosphate buffer (pH 6.9)

  • Oxaloacetate solution

  • Propionyl-CoA solution

  • DTNB solution

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, oxaloacetate, propionyl-CoA, and DTNB.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA release and thus to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of the DTNB-CoA adduct (13.6 mM-1cm-1).

This spectrophotometric assay measures the formation or consumption of 2-methyl-cis-aconitate, which has a characteristic absorbance at 240 nm.[15]

Materials:

  • Potassium phosphate buffer (pH 6.7)

  • 2-Methylcitrate or 2-methyl-cis-aconitate solution

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and either 2-methylcitrate (to measure formation of 2-methyl-cis-aconitate) or 2-methyl-cis-aconitate (to measure its utilization).[15]

  • Initiate the reaction by adding the cell-free extract or purified enzyme.[15]

  • Monitor the change in absorbance at 240 nm at 25°C.[15]

  • Calculate the enzyme activity based on the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 103 M-1cm-1).[15]

This assay couples the production of pyruvate from 2-methylisocitrate to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

  • Potassium phosphate buffer (pH 6.9)

  • Phenylhydrazine solution

  • Cysteine solution

  • MgCl2 solution

  • K3-methylisocitrate solution

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, phenylhydrazine, cysteine, and MgCl2.[10]

  • Add the cell-free extract or purified enzyme.[10]

  • Start the reaction by adding K3-methylisocitrate.[10]

  • Monitor the increase in absorbance at 324 nm, which corresponds to the formation of pyruvate phenylhydrazone.[10]

  • Calculate the enzyme activity using the molar extinction coefficient of pyruvate phenylhydrazone (12 mM-1cm-1).[10]

Gene Knockout Protocol for prp Genes in E. coli

This protocol describes the generation of a gene knockout using the lambda Red recombinase system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expressing the lambda Red recombinase under an arabinose-inducible promoter)

  • PCR primers with homology to the target gene and a selectable marker

  • Plasmid carrying a selectable marker (e.g., kanamycin resistance) flanked by FRT sites (e.g., pKD4)

  • L-arabinose

  • Electroporator and cuvettes

  • Appropriate antibiotics and growth media

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain carrying pKD46 at 30°C to an OD600 of ~0.1. Induce the expression of the lambda Red recombinase by adding L-arabinose and continue growth to an OD600 of 0.4-0.6. Prepare electrocompetent cells by washing the cell pellet with ice-cold sterile water.

  • Generate Linear DNA Fragment: Amplify the selectable marker gene from the template plasmid using PCR primers that have ~50 bp homology extensions corresponding to the regions flanking the target gene to be deleted.

  • Electroporation: Electroporate the purified linear DNA fragment into the prepared electrocompetent cells.

  • Selection and Verification: Plate the electroporated cells on agar plates containing the appropriate antibiotic to select for transformants that have integrated the resistance cassette. Verify the correct gene knockout by PCR using primers flanking the target gene locus.

  • (Optional) Remove Selectable Marker: To remove the antibiotic resistance gene, transform the knockout strain with a plasmid expressing the FLP recombinase (e.g., pCP20), which will excise the marker at the FRT sites.

13C-Based Metabolic Flux Analysis (MFA) Workflow

This workflow outlines the key steps for quantifying metabolic fluxes through the methylcitrate cycle using stable isotope labeling.[16][17][18]

Materials:

  • 13C-labeled propionate (e.g., [1-13C]propionate or [U-13C]propionate)

  • Microbial culture in a chemostat or batch reactor

  • Quenching solution (e.g., cold methanol)

  • Metabolite extraction buffers

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)

  • MFA software (e.g., WUflux)[19]

Procedure:

  • Experimental Design: Define the metabolic model of the organism, including the methylcitrate cycle and connected pathways. Choose the appropriate 13C-labeled tracer to maximize the information obtained.

  • Isotope Labeling Experiment: Grow the microorganism in a defined medium with the 13C-labeled propionate as the sole carbon source or in combination with other carbon sources until a metabolic and isotopic steady state is reached.[16]

  • Quenching and Metabolite Extraction: Rapidly quench the metabolism of the cells to prevent further enzymatic activity. Extract intracellular metabolites using appropriate protocols.

  • Mass Spectrometry Analysis: Analyze the mass isotopomer distribution of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using GC-MS or LC-MS.[17]

  • Data Analysis and Flux Calculation: Use MFA software to fit the measured mass isotopomer distributions to the metabolic model and calculate the intracellular metabolic fluxes.[16][19]

Regulatory Networks of Methylcitrate Biosynthesis

The expression of the genes encoding the enzymes of the methylcitrate cycle is tightly regulated to ensure an appropriate response to the presence of propionate.

Regulation in Escherichia coli and Salmonella enterica

In E. coli and Salmonella enterica, the genes for the methylcitrate cycle (prpBCDE) are organized in an operon that is divergently transcribed from the regulatory gene prpR.[15] The PrpR protein is a transcriptional activator that belongs to the sigma-54 family of response regulators.[20] The expression of the prpBCDE operon is induced in the presence of propionate. The actual inducer molecule that binds to and activates PrpR is 2-methylcitrate, an intermediate of the cycle itself.[21] This regulatory circuit ensures that the enzymes for propionate catabolism are only synthesized when their substrate is available. In addition to PrpR, the integration host factor (IHF) and the cAMP receptor protein (CRP) are also involved in the regulation of the prp operon, linking its expression to the global nutritional state of the cell.[15]

G cluster_regulators Regulators cluster_metabolites Metabolites prpR prpR prpB prpB prpC prpC prpD prpD prpE prpE PrpR PrpR PrpR->prpB activates IHF IHF IHF->prpB activates CRP CRP-cAMP CRP->prpR activates CRP->prpB activates Propionate Propionate Methylcitrate 2-Methylcitrate Propionate->Methylcitrate PrpE, PrpC Methylcitrate->PrpR activates

Regulation of the prp operon in E. coli and Salmonella.

Regulation in Pseudomonas aeruginosa

In Pseudomonas aeruginosa, the prp genes (prpB, prpC, and prpD) are also organized in an operon, and their expression is controlled by the transcriptional regulator PrpR.[22] The P. aeruginosa PrpR belongs to the GntR family of transcriptional repressors.[22] The effector molecule that modulates PrpR activity is 2-methylcitrate.[22] The PrpR binding site has been identified upstream of the prpB gene.[22]

G cluster_regulator Regulator cluster_metabolite Metabolite prpR prpR prpB prpB prpC prpC prpD prpD PrpR PrpR PrpR->prpB represses Methylcitrate 2-Methylcitrate Methylcitrate->PrpR inactivates

Regulation of the prp operon in Pseudomonas aeruginosa.

Regulation in Mycobacterium tuberculosis

The regulation of the methylcitrate cycle in Mycobacterium tuberculosis is more complex and involves a two-tiered system. The expression of the prpDC operon is activated by the transcriptional regulator PrpR in response to the presence of propionate.[23] The PrpR binding site has been identified as a 25 bp region containing two 8-bp palindromic sequences.[23] Furthermore, the two-component system SenX3-RegX3, which senses phosphate availability, also plays a role in regulating the methylcitrate cycle.[1][24][25][26] RegX3 can directly activate the expression of prpR and the prpDBC operon, thereby linking propionate metabolism to the phosphate status of the cell.[1][27]

G cluster_regulators Regulators cluster_signals Signals prpR prpR prpD prpD prpC prpC PrpR PrpR PrpR->prpD activates RegX3 RegX3 RegX3->prpR activates RegX3->prpD activates Propionate Propionate Propionate->PrpR activates Phosphate Phosphate Limitation Phosphate->RegX3 activates

Regulation of the prp operon in Mycobacterium.

Conclusion

The biosynthesis of this compound through the methylcitrate cycle is a fundamental metabolic process in many microorganisms, enabling them to utilize propionate and detoxify propionyl-CoA. This guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and metabolite levels, comprehensive experimental protocols for its study, and an exploration of the intricate regulatory networks that govern its expression. For researchers in drug development, the enzymes of the methylcitrate cycle, particularly methylcitrate synthase, represent promising targets for the development of novel antimicrobial agents, as this pathway is essential for the virulence of several pathogenic bacteria and fungi but is absent in humans. Further research into the kinetic properties of these enzymes and the development of specific inhibitors will be crucial in exploiting this therapeutic potential. For metabolic engineers, a deep understanding of the methylcitrate cycle and its regulation is key to optimizing microbial strains for the production of valuable chemicals from propionate-derived feedstocks.

References

The Role of the Methylcitrate Cycle in Propionate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propionate is a short-chain fatty acid that serves as a vital carbon source for numerous organisms. However, its accumulation can lead to cellular toxicity. The methylcitrate cycle is a key metabolic pathway responsible for the detoxification of propionate and its conversion into central metabolites. This technical guide provides an in-depth exploration of the methylcitrate cycle, detailing its core biochemical reactions, the kinetics of its key enzymes, and the regulatory mechanisms that govern its activity. Furthermore, this guide presents detailed experimental protocols for the analysis of this pathway and its intermediates, and summarizes key quantitative data to serve as a valuable resource for researchers in the fields of microbiology, metabolic engineering, and drug development.

Introduction

Propionate is a common metabolic intermediate derived from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol. While it represents a valuable source of carbon and energy, the accumulation of its activated form, propionyl-CoA, is toxic to cells.[1] To mitigate this toxicity and utilize propionate as a carbon source, many bacteria, fungi, and plants employ the methylcitrate cycle.[1][2] This pathway converts propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[3]

The methylcitrate cycle was first discovered in fungi in 1973 and was later identified in bacteria such as Salmonella enterica and Escherichia coli in 1999.[3] This cycle is of particular interest in the context of infectious diseases, as it is essential for the virulence of pathogens like Mycobacterium tuberculosis, which rely on the metabolism of host-derived fatty acids for survival.[4] The absence of the methylcitrate cycle in humans makes its constituent enzymes attractive targets for the development of novel antimicrobial agents.

This guide will provide a comprehensive overview of the methylcitrate cycle, focusing on its biochemical intricacies, quantitative aspects, and the experimental methodologies used for its investigation.

The Core Pathway

The methylcitrate cycle is a cyclic metabolic pathway that processes propionyl-CoA. The net result of the cycle is the conversion of one molecule of propionyl-CoA and one molecule of oxaloacetate into one molecule of pyruvate and one molecule of succinate. The pathway consists of three core enzymatic reactions, which are analogous to certain reactions in the tricarboxylic acid (TCA) cycle.

The key steps are as follows:

  • Condensation: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate. This reaction is catalyzed by 2-methylcitrate synthase (PrpC) .

  • Isomerization: 2-methylcitrate is isomerized to (2R,3S)-2-methylisocitrate via the intermediate cis-2-methylaconitate. This two-step process is catalyzed by 2-methylcitrate dehydratase (PrpD) and an aconitase-like enzyme.

  • Cleavage: 2-methylisocitrate is cleaved to yield pyruvate and succinate. This reaction is catalyzed by 2-methylisocitrate lyase (PrpB) .

The succinate produced can then enter the TCA cycle to regenerate oxaloacetate, thus completing the cycle.

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate (2S,3S)-2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC (2-Methylcitrate Synthase) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_aconitate cis-2-Methylaconitate Methylcitrate->Methyl_cis_aconitate PrpD (2-Methylcitrate Dehydratase) Methylisocitrate (2R,3S)-2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate Aconitase-like Pyruvate Pyruvate Methylisocitrate->Pyruvate PrpB (2-Methylisocitrate Lyase) Succinate Succinate Methylisocitrate->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle To Oxaloacetate Regeneration

Figure 1: The Methylcitrate Cycle Pathway.

Quantitative Data

Enzyme Kinetics

The efficiency and regulation of the methylcitrate cycle are determined by the kinetic properties of its core enzymes. The following table summarizes the available kinetic parameters for these enzymes from various organisms.

EnzymeOrganismSubstrateKmVmaxReference
2-Methylcitrate Synthase (PrpC) Escherichia coliPropionyl-CoA37 µM0.33 µmol/min/mg[5]
Oxaloacetate5 µM-[5]
2-Methylisocitrate Lyase (PrpB) Salmonella enterica2-Methylisocitrate18 µM74 s-1[6]
Coxiella burnetii2-Methylisocitrate800 µM13.8 s-1[7]
Metabolite Concentrations

The intracellular concentrations of methylcitrate cycle intermediates can provide insights into the metabolic flux and potential bottlenecks in the pathway. The following table presents data on the accumulation of these intermediates in Pseudomonas aeruginosa.

MetaboliteStrainConditionConcentration (µM)Reference
2-Methylcitrate Wild-type3h exposure to 5 mM propionate~10[8]
2-Methylisocitrate Wild-type3h exposure to 5 mM propionate~10[8]
2-Methylcitrate ΔprpB mutant3h exposure to 5 mM propionate>1000[8]
2-Methylisocitrate ΔprpB mutant3h exposure to 5 mM propionate>1000[8]

Experimental Protocols

Assay for 2-Methylcitrate Synthase (PrpC) Activity

This protocol is adapted from the method of Srere.[9]

Principle: The activity of 2-methylcitrate synthase is determined by measuring the rate of Coenzyme A (CoA) release from propionyl-CoA upon its condensation with oxaloacetate. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoate) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be measured spectrophotometrically at 412 nm.

Reagents:

  • Potassium Phosphate Buffer (66.7 mM, pH 6.9)

  • Oxaloacetate (2 mM)

  • Propionyl-CoA (250 µM)

  • DTNB (2 mM)

  • Cell-free extract containing PrpC

Procedure:

  • Prepare a reaction mixture in a 1 cm cuvette containing:

    • 1 ml of 66.7 mM potassium phosphate buffer (pH 6.9)

    • 2 mM oxaloacetate

    • 250 µM propionyl-CoA

    • 2 mM DTNB

  • Initiate the reaction by adding the cell-free extract.

  • Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of 2-nitro-5-thiobenzoate (13.6 mM-1 cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

MCS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Buffer Prepare Potassium Phosphate Buffer Mix_Reagents Mix Buffer, Oxaloacetate, Propionyl-CoA, and DTNB in a cuvette Prep_Buffer->Mix_Reagents Prep_Substrates Prepare Oxaloacetate, Propionyl-CoA, and DTNB Prep_Substrates->Mix_Reagents Prep_Extract Prepare Cell-Free Extract Add_Extract Add Cell-Free Extract to initiate reaction Prep_Extract->Add_Extract Mix_Reagents->Add_Extract Measure_Absorbance Monitor Absorbance at 412 nm Add_Extract->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Figure 2: Workflow for 2-Methylcitrate Synthase Activity Assay.
Quantification of Methylcitrate Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of methylcitrate cycle intermediates from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: Intracellular metabolites are extracted from bacterial cells and then separated by liquid chromatography. The separated metabolites are then ionized and detected by a mass spectrometer, allowing for their specific and sensitive quantification.

Materials:

  • Bacterial culture grown under desired conditions

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, with 0.1% formic acid, -20°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Quenching: Rapidly quench the metabolism of the bacterial culture by adding it to a cold quenching solution. This step is crucial to prevent changes in metabolite levels during sample processing.

  • Cell Harvesting: Pellet the cells by centrifugation at a low temperature.

  • Metabolite Extraction: Resuspend the cell pellet in cold extraction solvent. Lyse the cells (e.g., by bead beating or sonication) to release the intracellular metabolites.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • Separate the metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Detect and quantify the target metabolites (2-methylcitrate, cis-2-methylaconitate, 2-methylisocitrate) using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite will need to be determined and optimized.

  • Data Analysis: Quantify the metabolites by comparing their peak areas to those of known standards.

Metabolite_Quant_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Quench Quench Bacterial Culture Harvest Harvest Cells (Centrifugation) Quench->Harvest Extract Extract Metabolites Harvest->Extract Clarify Clarify Lysate (Centrifugation) Extract->Clarify Inject Inject Supernatant Clarify->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantify Metabolites Detect->Quantify

Figure 3: Workflow for Metabolite Quantification by LC-MS/MS.

Regulation of the Methylcitrate Cycle

The activity of the methylcitrate cycle is tightly regulated to prevent the toxic accumulation of propionyl-CoA and its metabolites. A key regulator in many bacteria is the transcriptional activator PrpR . In the presence of 2-methylcitrate, PrpR binds to the promoter regions of the prp operon, which encodes the enzymes of the methylcitrate cycle, and activates their transcription. This creates a positive feedback loop where the product of the first enzyme in the pathway induces the expression of the entire operon.

Conclusion

The methylcitrate cycle plays a critical role in propionate metabolism and detoxification in a wide range of organisms. Its presence in many pathogenic bacteria and its absence in humans make it a promising target for the development of novel antimicrobial therapies. This technical guide has provided a detailed overview of the pathway, including quantitative data on enzyme kinetics and metabolite levels, as well as detailed experimental protocols for its study. Further research into the regulation and inhibition of this cycle will be crucial for the development of effective therapeutic strategies targeting propionate metabolism.

References

The Discovery and Elucidation of the Methylcitrate Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylcitrate pathway is a critical metabolic route in many fungi, essential for the detoxification of propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, branched-chain amino acids, and other metabolites. This pathway not only safeguards cellular function by preventing the accumulation of toxic intermediates but also plays a significant role in fungal growth, development, and pathogenicity. Its absence in humans makes it a compelling target for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the discovery, core reactions, and key enzymes of the fungal methylcitrate pathway. It details the experimental protocols used to characterize this pathway and presents quantitative data on enzyme kinetics, metabolite concentrations, and gene expression.

Historical Perspective: The Discovery of a Novel Metabolic Cycle

The existence of the methylcitrate cycle was first proposed in the early 1970s through the work of Takeshi Tabuchi and his colleagues. Their research on the metabolism of odd-carbon n-alkanes in yeasts, particularly Candida lipolytica (now known as Yarrowia lipolytica), led to the identification of novel C7-tricarboxylic acids. The pathway was not fully understood at the time of its initial proposal in 1973 but was hypothesized to be a cyclic pathway for propionyl-CoA metabolism.[1] It was initially believed to be exclusive to fungal species like Candida lipolytica and Aspergillus nidulans.[1] Subsequent research has not only solidified the pathway's role in fungi but also revealed its presence in some bacteria.[1]

The Core Pathway: Reactions and Enzymes

The methylcitrate cycle converts the toxic three-carbon compound propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[2][3] This process involves three key enzymatic steps:

  • 2-Methylcitrate Synthase (MCS): This enzyme catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[4] This is the committed step of the pathway.

  • 2-Methylcitrate Dehydratase (MCD): 2-methylcitrate is then dehydrated to yield 2-methyl-cis-aconitate.[5]

  • Aconitase (Acn): Aconitase subsequently hydrates 2-methyl-cis-aconitate to form threo-Ds-2-methylisocitrate.[4]

  • 2-Methylisocitrate Lyase (MCL): The final step involves the cleavage of 2-methylisocitrate by MCL to produce pyruvate and succinate.[4][6]

These reactions effectively detoxify propionyl-CoA and replenish intermediates for the tricarboxylic acid (TCA) cycle and gluconeogenesis.[2]

Quantitative Data

Enzyme Kinetic Parameters

The kinetic properties of the methylcitrate pathway enzymes are crucial for understanding the flux through the pathway and for designing potential inhibitors. Below is a summary of the reported kinetic parameters for 2-methylcitrate synthase from the pathogenic fungus Paracoccidioides lutzii.

EnzymeSubstrateKm (µM)Specific Activity (U/mg)OrganismReference
2-Methylcitrate SynthasePropionyl-CoA6.416.52Paracoccidioides lutzii[7]
2-Methylcitrate SynthaseAcetyl-CoA9.537.97Paracoccidioides lutzii[7]

Note: One unit of enzyme activity is defined as the amount of enzyme producing 1 µmol of CoASH per minute.[7]

Metabolite Concentrations

The intracellular concentrations of methylcitrate pathway intermediates are tightly regulated. Inactivation of the pathway can lead to the accumulation of toxic precursors. For instance, a methylcitrate synthase deletion mutant of Aspergillus nidulans grown on glucose accumulates 10-fold higher levels of propionyl-CoA compared to the wild-type strain when exposed to propionate.[8][9]

MetaboliteConditionFold ChangeOrganismReference
Propionyl-CoAmcsA deletion mutant vs. wild-type (grown on glucose with propionate)~10-fold increaseAspergillus nidulans[8][9]
Propionyl-CoAWild-type cells3.532 pmol/106 cellsMammalian cells[10]
Gene Expression Analysis

The expression of genes encoding methylcitrate cycle enzymes is typically induced by the presence of propionate or substrates that are catabolized to propionyl-CoA. In Paracoccidioides lutzii, the presence of propionate in the growth medium leads to the accumulation of transcripts for methylcitrate synthase (MCS), methylcitrate dehydratase (MCD), and methylisocitrate lyase (MCL).[7][11] Similarly, studies in Aspergillus nidulans have shown that the expression of the mcsA gene is responsive to the carbon source.[12]

Experimental Protocols

Enzyme Assays

This spectrophotometric assay measures the release of Coenzyme A (CoASH) from propionyl-CoA, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 1 mM DTNB

  • 1 mM oxaloacetate

  • 0.2 mM propionyl-CoA

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 1 mM DTNB, and 1 mM oxaloacetate in a final volume of 1 ml.

  • Add the purified enzyme or cell-free extract (e.g., 3 µg of protein) to the reaction mixture.

  • Initiate the reaction by adding 0.2 mM propionyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm at 25°C using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of the product. One unit of activity is defined as the amount of enzyme that produces 1 µmol of CoASH per minute.

This assay measures the formation or consumption of 2-methyl-cis-aconitate by monitoring the change in absorbance at 240 nm.[5]

Materials:

  • 0.2 M potassium phosphate buffer, pH 6.7

  • 10 mM synthetic 2-methylcitrate or 2.5 mM 2-methyl-cis-aconitate

  • Purified enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture containing 0.2 M potassium phosphate buffer (pH 6.7) and either 10 mM 2-methylcitrate (for the forward reaction) or 2.5 mM 2-methyl-cis-aconitate (for the reverse reaction) in a final volume of 2.5 ml.[5]

  • Initiate the reaction by adding the enzyme at 25°C.[5]

  • Monitor the change in absorbance at 240 nm.[5] The formation of 2-methyl-cis-aconitate from 2-methylcitrate will result in an increase in absorbance, while its utilization will lead to a decrease.

  • Calculate the enzyme activity using the molar extinction coefficient of 2-methyl-cis-aconitate (4.5 x 103 M-1 cm-1).[5]

This assay measures the production of pyruvate from the cleavage of 2-methylisocitrate. The pyruvate is then reacted with phenylhydrazine to form a phenylhydrazone, which can be detected spectrophotometrically.[13]

Materials:

  • 66.7 mM potassium phosphate buffer, pH 6.9

  • 3.3 mM phenylhydrazine

  • 2.5 mM cysteine

  • 5 mM MgCl2

  • 1.25 mM K3-methylisocitrate

  • Cell-free extract

Procedure:

  • Prepare a reaction mixture containing 66.7 mM potassium phosphate buffer (pH 6.9), 3.3 mM phenylhydrazine, 2.5 mM cysteine, 5 mM MgCl2, and the cell extract in a final volume of 0.5 ml.[13]

  • Initiate the reaction by adding 1.25 mM K3-methylisocitrate.[13]

  • Monitor the increase in absorbance at 324 nm.[13]

  • Calculate the enzyme activity using the molar extinction coefficient of pyruvate phenylhydrazone (12 mM-1 cm-1).[13]

Quantification of Propionyl-CoA and Methylcitrate
  • Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen mycelia.

  • Extract metabolites from the lyophilized mycelia using a cold solvent mixture, such as 60% methanol supplemented with 1% formic acid.[14]

  • Homogenize the sample by grinding or ultrasonication.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Concentrate the extract using a vacuum concentrator.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs.

Instrumentation and Method:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase column for separation.

  • Mobile phases typically consist of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

  • Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for propionyl-CoA and a deuterated internal standard for accurate quantification.[14]

Visualizations

Methylcitrate_Pathway PropionylCoA Propionyl-CoA MCS 2-Methylcitrate Synthase (MCS) PropionylCoA->MCS Oxaloacetate Oxaloacetate Oxaloacetate->MCS Methylcitrate 2-Methylcitrate MCD 2-Methylcitrate Dehydratase (MCD) Methylcitrate->MCD Methyl_cis_aconitate 2-Methyl-cis-aconitate Acn Aconitase (Acn) Methyl_cis_aconitate->Acn Methylisocitrate 2-Methylisocitrate MCL 2-Methylisocitrate Lyase (MCL) Methylisocitrate->MCL Pyruvate Pyruvate Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Enters MCS->Methylcitrate MCD->Methyl_cis_aconitate Acn->Methylisocitrate MCL->Pyruvate MCL->Succinate

Caption: The core reactions of the fungal methylcitrate pathway.

Experimental_Workflow_Enzyme_Assay cluster_Preparation Sample Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Fungal_Culture Grow Fungal Culture Harvest_Mycelia Harvest Mycelia Fungal_Culture->Harvest_Mycelia Prepare_Extract Prepare Cell-Free Extract Harvest_Mycelia->Prepare_Extract Reaction_Mix Prepare Reaction Mixture (Buffer, Substrates) Prepare_Extract->Reaction_Mix Add_Extract Add Cell-Free Extract Reaction_Mix->Add_Extract Incubate Incubate at Defined Temperature Add_Extract->Incubate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: A generalized workflow for a spectrophotometric enzyme assay.

Logical_Relationship_TCA_Glyoxylate Methylcitrate_Cycle Methylcitrate Cycle Succinate Succinate Methylcitrate_Cycle->Succinate Pyruvate Pyruvate Methylcitrate_Cycle->Pyruvate TCA_Cycle TCA Cycle Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Glyoxylate_Cycle Glyoxylate Cycle Glyoxylate_Cycle->Succinate Propionyl_CoA Propionyl-CoA Propionyl_CoA->Methylcitrate_Cycle Acetyl_CoA Acetyl-CoA Acetyl_CoA->TCA_Cycle Acetyl_CoA->Glyoxylate_Cycle Succinate->TCA_Cycle Pyruvate->Acetyl_CoA Oxaloacetate->Methylcitrate_Cycle

References

The Role of Methyl Citrate in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Methylcitrate Cycle and its Intersection with the Krebs Cycle

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the frequently misunderstood role of methyl citrate in core cellular metabolism. It clarifies that this compound is not a canonical intermediate of the Krebs (Tricarboxylic Acid) cycle. Instead, it is the central metabolite in the methylcitrate cycle, a critical pathway for the metabolism of propionyl-CoA, which is often generated from the breakdown of odd-chain fatty acids and certain amino acids. This document provides a detailed overview of the methylcitrate cycle, its enzymatic steps, its crucial connection to the Krebs cycle, and its significance in various organisms, particularly bacteria and fungi. The guide includes a compilation of quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for the study of this pathway, and visualizations of the metabolic and experimental workflows.

Introduction: Correcting a Common Misconception

This compound is not a recognized intermediate in the canonical Krebs cycle, which is a central metabolic hub for the oxidation of acetyl-CoA.[1] The key intermediates of the Krebs cycle are citrate, isocitrate, α-ketoglutarate, succinyl-CoA, succinate, fumarate, malate, and oxaloacetate.

This compound is, however, the cornerstone of the methylcitrate cycle . This pathway's primary function is to process propionyl-CoA, a three-carbon molecule that can be toxic if it accumulates within the cell.[1][2] The methylcitrate cycle converts propionyl-CoA into pyruvate and succinate, both of which can be readily assimilated into central carbon metabolism, including the Krebs cycle.[1][2] This cycle is particularly important in organisms that utilize odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine, and threonine) as energy sources.[2]

The Methylcitrate Cycle: A Detailed Pathway Analysis

The methylcitrate cycle is a three-step enzymatic pathway that parallels some reactions of the Krebs cycle. The key enzymes involved are 2-methylcitrate synthase, 2-methylcitrate dehydratase, and 2-methylisocitrate lyase.[1]

  • Step 1: Condensation of Propionyl-CoA and Oxaloacetate

    • Enzyme: 2-methylcitrate synthase (PrpC)

    • Reaction: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate and Coenzyme A.

    • Significance: This is the committed step of the cycle, introducing the propionyl group into the pathway.

  • Step 2: Isomerization of 2-Methylcitrate

    • Enzyme: 2-methylcitrate dehydratase (PrpD) and Aconitase (AcnA/B)

    • Reaction: 2-methylcitrate is dehydrated to 2-methyl-cis-aconitate by PrpD, which is then rehydrated by an aconitase to form 2-methylisocitrate.[1]

    • Significance: This isomerization reaction repositions the hydroxyl group, preparing the molecule for cleavage in the final step.

  • Step 3: Cleavage of 2-Methylisocitrate

    • Enzyme: 2-methylisocitrate lyase (PrpB)

    • Reaction: 2-methylisocitrate is cleaved to yield pyruvate and succinate.[1]

    • Significance: This step generates products that directly link to central metabolism. Succinate is an intermediate of the Krebs cycle, and pyruvate can be converted to acetyl-CoA to enter the Krebs cycle or used in gluconeogenesis.

Data Presentation: Quantitative Insights into the Methylcitrate Cycle

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key enzymes of the methylcitrate cycle from various organisms. Understanding these parameters is crucial for modeling metabolic flux and for identifying potential targets for drug development.

EnzymeOrganismSubstrateKmkcatReference
2-Methylcitrate Synthase (PrpC) Escherichia coliPropionyl-CoA17 µMNot Reported[3]
Escherichia coliOxaloacetate5 µMNot Reported[3]
2-Methylisocitrate Lyase (PrpB) Candida lipolyticathreo-Ds-2-methylisocitrate770 µMNot Reported[4]
Coxiella burnetii(2R,3S)-2-methylisocitrate390 ± 47 µM74 s-1[5][6]
Intracellular Metabolite Concentrations

The concentrations of metabolic intermediates can provide a snapshot of the metabolic state of a cell. The following data from a study on Mycobacterium tuberculosis illustrates the levels of methylcitrate cycle intermediates when the bacterium is grown on propionate.

MetaboliteIntrabacterial Concentration (nmol/mg)Reference
2-Methylcitrate~1.5[7][8]
2-Methyl-cis-aconitate~0.1[7][8]
2-Methylisocitrate~0.2[7][8]
Succinate~1.0[7][8]
Pyruvate~0.5[7][8]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay CellCulture Bacterial/Fungal Cell Culture Harvest Harvest Cells (Centrifugation) CellCulture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify PrepareAssay Prepare Assay Mixture (Buffer, Substrates, Coupling Enzymes) Clarify->PrepareAssay AddLysate Add Clarified Lysate to Assay Mixture PrepareAssay->AddLysate Spectro Measure Change in Absorbance (e.g., at 412 nm for DTNB reaction) AddLysate->Spectro Calculate Calculate Enzyme Activity (U/mg protein) Spectro->Calculate Result Enzyme Activity Data Calculate->Result

References

The Orchestration of Propionate Metabolism: A Technical Guide to the Regulation of Methylcitrate Cycle Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the expression of methylcitrate cycle genes. The methylcitrate cycle is a critical metabolic pathway for the detoxification of propionyl-CoA, a potentially toxic intermediate derived from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids.[1][2][3] Understanding the intricate regulation of this cycle is paramount for developing novel therapeutic strategies against pathogens that rely on these metabolic pathways for survival and virulence, such as Mycobacterium tuberculosis.[4][5]

Core Regulatory Principles

The expression of genes encoding the enzymes of the methylcitrate cycle is tightly controlled at the transcriptional level. This regulation ensures that the pathway is activated only when necessary, primarily in the presence of its substrate, propionyl-CoA, or its metabolic precursors. Key regulatory elements include transcriptional activators, repressors, and inducer molecules that collectively fine-tune the metabolic flux through the cycle.

Induction by Propionate and Propionyl-CoA

A universal feature of methylcitrate cycle regulation is its induction by propionate, which is converted to the direct inducer, propionyl-CoA.[1][6] In the fungus Aspergillus nidulans, propionate induces the transcription of the methylcitrate synthase gene (mcsA).[6][7] This induction is crucial for the fungus to utilize propionate as a carbon source and to mitigate the toxic effects of propionyl-CoA accumulation, which can interfere with other biosynthetic pathways like polyketide synthesis.[7][8][9]

Key Transcriptional Regulators

A number of transcription factors have been identified that directly bind to the promoter regions of methylcitrate cycle genes to either activate or repress their expression. The specific regulators and their mechanisms of action can vary between different organisms.

In Mycobacteria:

  • PrpR: This novel transcription factor is a key activator of the methylcitrate cycle in Mycobacterium tuberculosis and Mycobacterium smegmatis.[10][11] PrpR directly binds to the promoter of the prpDBC operon, which encodes the core enzymes of the cycle, and activates its transcription.[10][12] The activity of PrpR is crucial for the metabolism of odd-chain fatty acids and cholesterol.[10][11]

  • RegX3: This phosphate-sensing regulator also plays a significant role in activating the methylcitrate cycle in M. smegmatis, particularly under phosphate starvation conditions.[10][11][13] RegX3 directly activates the transcription of the prpR gene, thereby indirectly upregulating the entire prpDBC operon.[10][11] This provides a direct link between phosphate and carbon metabolism.[10][14]

  • GlnR: The global nitrogen regulator GlnR has been shown to repress the transcription of the prpDBC operon in M. smegmatis, suggesting a link between nitrogen availability and propionate metabolism.[15][16]

  • RamB: This transcriptional regulator represses the expression of the isocitrate lyase gene (icl1), which has a dual role in both the glyoxylate and methylcitrate cycles in mycobacteria.[12][17][18]

In Bacillus thuringiensis:

The regulation of the prpCDB operon is more complex, involving a combination of positive and negative regulators.[19][20]

  • CcpC: A LysR-type transcriptional regulator that positively regulates the prp operon.[19][20]

  • CcpA and AbrB: These two global transcription factors act as negative regulators, repressing the expression of the prp operon.[19][20] This dual control ensures that the methylcitrate cycle is most active during the stationary phase of growth.[19][20]

Quantitative Data on Gene Expression

The following tables summarize the quantitative data on the regulation of methylcitrate cycle gene expression from various studies.

Table 1: Regulation of prpR and prpDBC operon expression by RegX3 in Mycobacterium smegmatis

StrainGeneConditionFold Change in Expression (compared to Wild Type)
iregX3 (inhibition)prpRPhosphate limitingDown-regulated
iregX3 (inhibition)prpDBCPhosphate limitingDown-regulated
OEregX3 (overexpression)prpRPhosphate limitingRemarkably induced
OEregX3 (overexpression)prpDBCPhosphate limitingRemarkably induced

Data sourced from studies on RegX3-mediated regulation in M. smegmatis.[10][11]

Table 2: Effect of Propionate on Growth and Gene Expression in Aspergillus nidulans

StrainConditionObservation
Wild Type100 mM PropionateImpaired hyphal growth
ΔmcsA20 mM PropionateAbolished conidial pigmentation
Wild TypePropionate presentInduction of mcsA transcription

Data sourced from studies on propionate metabolism in A. nidulans.[8][9]

Signaling Pathways and Regulatory Networks

The interplay between different regulators and environmental signals creates complex networks that control the activity of the methylcitrate cycle.

Methylcitrate_Regulation_Mycobacterium cluster_signals Environmental Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes cluster_pathway Metabolic Pathway Propionate Propionate / Propionyl-CoA PrpR PrpR Propionate->PrpR induces Phosphate_starvation Phosphate Starvation RegX3 RegX3 Phosphate_starvation->RegX3 activates prpR_gene prpR gene RegX3->prpR_gene activates transcription prpDBC_operon prpDBC operon PrpR->prpDBC_operon activates transcription prpR_gene->PrpR expresses Methylcitrate_Cycle Methylcitrate Cycle prpDBC_operon->Methylcitrate_Cycle encodes enzymes for Methylcitrate_Regulation_Bacillus cluster_regulators Transcriptional Regulators cluster_genes Target Genes cluster_pathway Metabolic Pathway CcpA CcpA prpCDB_operon prpCDB operon CcpA->prpCDB_operon represses AbrB AbrB AbrB->prpCDB_operon represses CcpC CcpC CcpC->prpCDB_operon activates Methylcitrate_Cycle Methylcitrate Cycle prpCDB_operon->Methylcitrate_Cycle encodes enzymes for qRTPCR_Workflow start Bacterial/Fungal Culture (e.g., with/without propionate) rna_extraction Total RNA Extraction start->rna_extraction dnase_treatment DNase Treatment (to remove genomic DNA) rna_extraction->dnase_treatment cdna_synthesis cDNA Synthesis (Reverse Transcription) dnase_treatment->cdna_synthesis qrt_pcr Quantitative Real-Time PCR (with gene-specific primers) cdna_synthesis->qrt_pcr data_analysis Data Analysis (e.g., ΔΔCt method) qrt_pcr->data_analysis result Relative Gene Expression Levels data_analysis->result EMSA_Workflow start Preparation of Components protein_purification Purify Recombinant Transcription Factor (e.g., PrpR) start->protein_purification dna_labeling Label DNA Probe (promoter region of target gene) with a radioactive or fluorescent tag start->dna_labeling binding_reaction Incubate Labeled DNA Probe with Purified Protein protein_purification->binding_reaction dna_labeling->binding_reaction electrophoresis Native Polyacrylamide Gel Electrophoresis (PAGE) binding_reaction->electrophoresis detection Detection of DNA-Protein Complex (Autoradiography or Fluorescence Imaging) electrophoresis->detection result Visualization of a 'Shifted' Band indicating DNA-protein binding detection->result

References

Unraveling the Stereo-Specific Landscape of Methyl Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between a molecule's three-dimensional structure and its biological function is a cornerstone of modern drug discovery and development. This principle is vividly illustrated in the study of stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements of their atoms. This technical guide delves into the stereoisomers of methyl citrate, exploring their biological activities and the methodologies used to investigate them. While direct, comprehensive data on the individual biological activities of this compound stereoisomers is an emerging field of study, this guide synthesizes the foundational knowledge from its closely related precursor, methylcitric acid, to provide a detailed overview for the scientific community.

The Stereoisomers of Methylcitrate

Methylcitric acid, a key intermediate in propionate metabolism, possesses two chiral centers, giving rise to four distinct stereoisomers: (2S,3S), (2S,3R), (2R,3S), and (2R,3R)-methylcitric acid. The esterification of these acidic forms yields the corresponding this compound stereoisomers. The nomenclature of these isomers, often referred to using the erythro and threo designations, is crucial for understanding their unique biological roles.

Biological Activity and Significance

The biological activity of methylcitrate stereoisomers is intrinsically linked to their interaction with specific enzymes. While research is ongoing, current understanding, largely extrapolated from studies on methylcitric acid, points to a stereo-specific engagement with metabolic pathways.

Enzymatic Production and Specificity

The production of methylcitric acid stereoisomers is highly dependent on the stereospecificity of the synthesizing enzymes. For instance, si-citrate synthase is known to produce the (2S,3S) and (2S,3R) isomers, along with a minor amount of the (2R,3S)-isomer. In contrast, methylcitrate synthase is more stereospecific, primarily yielding the (2R,3S)-isomer[1]. This enzymatic specificity underscores the importance of stereochemistry in biological systems.

Inhibition of Metabolic Enzymes

Certain stereoisomers of methylcitric acid have been identified as inhibitors of key metabolic enzymes. The (2R,3R)-isomer, for example, is suggested to act as an inhibitor of aconitase, an essential enzyme in the citric acid cycle[1]. Furthermore, 2-methylcitrate has been shown to be toxic through the inhibition of NADP-dependent isocitrate dehydrogenase[2]. The inhibitory potential of these molecules highlights their relevance in the context of metabolic disorders.

Relevance in Metabolic Disorders

The accumulation of methylcitrate is a hallmark of certain inherited metabolic disorders, such as propionic acidemia and methylmalonic acidemia[3]. In these conditions, the impaired metabolism of propionyl-CoA leads to an increase in its conversion to methylcitrate. The analysis of methylcitrate levels in biological fluids is therefore a valuable diagnostic marker for these diseases.

Quantitative Data on Methylcitrate Levels

While specific quantitative data comparing the biological potency (e.g., IC50 values) of individual this compound stereoisomers is not extensively available in the public domain, studies have quantified the levels of methylcitrate in healthy individuals and patients with metabolic disorders.

AnalyteConditionMatrixConcentration RangeReference
MethylcitrateHealthy IndividualsDried Blood Spots≤0.63 µmol/L[3]
MethylcitratePropionic and Methylmalonic AcidemiasDried Blood Spots1.0–12.0 µmol/L[3]
Citric AcidHealthy IndividualsDried Blood Spots36.6–126.4 µmol/L[3]
Methylcitrate/Citrate RatioHealthy IndividualsDried Blood Spots0.0019–0.0074[3]
Methylcitrate/Citrate RatioPropionic and Methylmalonic AcidemiasDried Blood Spots0.012–0.279[3]

Experimental Protocols

The study of this compound stereoisomers necessitates robust experimental protocols for their synthesis, separation, and biological evaluation.

Synthesis of Trithis compound

A common method for the synthesis of trithis compound involves the esterification of citric acid with methanol, using p-toluenesulfonic acid as a catalyst. To drive the reaction to completion, a multiple reaction distillation dehydration method is employed to remove the water generated during the esterification process. This approach omits the need for drying the reactants beforehand and improves the overall yield and purity of the final product[4].

Separation of Methylcitric Acid Stereoisomers

The absolute separation of the four stereoisomers of methylcitric acid can be achieved using capillary gas chromatography-mass spectrometry (GC-MS). This method requires a derivatization step where the methylcitric acid isomers are converted to their O-acetylated (tri-(-)-2-butyl ester) derivatives. The separation is then performed on a nonchiral stationary phase SE30 capillary column[1].

Visualizing the Metabolic Context

To better understand the role of this compound stereoisomers, it is helpful to visualize their position within the broader metabolic landscape.

Methylcitrate_Metabolism cluster_TCA_Cycle TCA Cycle cluster_Methylcitrate_Pathway Methylcitrate Pathway Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Methylcitrate Synthase Propionyl_CoA->Methylcitrate_Synthase Substrate Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate Isocitrate Aconitase->Isocitrate NADP_IDH NADP-dependent Isocitrate Dehydrogenase Isocitrate->NADP_IDH Methylcitrate Methylcitrate Stereoisomers Methylcitrate_Synthase->Methylcitrate Product 2_R_3R_Methylcitrate (2R,3R)-Methylcitrate Methylcitrate->2_R_3R_Methylcitrate 2_Methylcitrate 2-Methylcitrate Methylcitrate->2_Methylcitrate 2_R_3R_Methylcitrate->Aconitase Inhibition 2_Methylcitrate->NADP_IDH Inhibition

Metabolic pathway showing the formation and inhibitory action of methylcitrate stereoisomers.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Separation Separation of Stereoisomers cluster_Biological_Assay Biological Activity Assessment Start Citric Acid + Methanol Esterification Esterification (p-toluenesulfonic acid catalyst) Start->Esterification Purification Reaction Distillation Dehydration Esterification->Purification Product Trithis compound Purification->Product Sample Methylcitric Acid Mixture Derivatization O-acetylation (tri-(-)-2-butyl ester) Sample->Derivatization Analysis Capillary GC-MS Derivatization->Analysis Separated_Isomers Separated Stereoisomers Analysis->Separated_Isomers Incubation Incubation with Separated Stereoisomer Separated_Isomers->Incubation Enzyme Target Enzyme (e.g., Aconitase) Enzyme->Incubation Activity_Measurement Enzyme Activity Assay Incubation->Activity_Measurement Result Determination of Inhibitory Potency (e.g., IC50) Activity_Measurement->Result

General experimental workflow for the study of this compound stereoisomers.

References

The Enigmatic Presence of Methyl Citrate in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The natural occurrence of methyl citrate in plants is a subject of limited scientific documentation, presenting a frontier for phytochemical investigation. While the methylcitrate cycle is a well-characterized metabolic pathway in various bacteria and fungi for propionyl-CoA metabolism, its existence and function within the plant kingdom remain largely unexplored. This technical guide synthesizes the current knowledge, highlights the significant research gaps, and provides a comprehensive framework for the future identification, quantification, and characterization of this compound in plant species. The guide details the established biosynthetic pathway from microbial systems, discusses the context of propionyl-CoA metabolism in plants, and offers detailed experimental protocols for researchers.

Introduction: An Underexplored Area of Plant Biochemistry

This compound, a tricarboxylic acid, is primarily known as a key intermediate in the methylcitrate cycle, a metabolic pathway crucial for the detoxification of propionate and the metabolism of odd-chain fatty acids and certain amino acids in many microorganisms.[1] Despite the ubiquity of its precursor, propionyl-CoA, in plant metabolism, the presence of this compound itself has been scarcely reported in the botanical world. This contrasts sharply with its isomer, citrate, a central metabolite in the plant Tricarboxylic Acid (TCA) cycle with well-documented roles in energy metabolism, abiotic stress tolerance, and fruit development.[2]

The current body of scientific literature points to a significant knowledge gap regarding the distribution, concentration, and physiological function of this compound in plants. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this topic and the technical means to explore it further.

Known Natural Occurrence in Plants

To date, the definitive identification of this compound as a natural plant constituent is exceptionally rare. The most prominent and cited example is its isolation from the fruits of the prickly pear cactus, Opuntia ficus-indica var. saboten Makino.[3][4]

CompoundPlant SpeciesTissueMethod of IdentificationQuantitative DataReference
This compoundOpuntia ficus-indica var. saboten MakinoFruitBioassay-guided isolationNot reported[4][5]
1,3-dithis compoundOpuntia ficus-indicaFruitNot specifiedNot reported[5]
1-monothis compoundOpuntia ficus-indicaFruitNot specifiedNot reported[5]

Table 1: Summary of Confirmed Occurrences of this compound and its Derivatives in Plants.

In these studies, this compound and its derivatives were identified as inhibitors of monoamine oxidase B (MAO-B).[4][5] However, the reports lack quantitative data on the concentration of these compounds within the fruit tissue. Furthermore, the biosynthetic pathway leading to this compound in Opuntia has not been elucidated, and it is unclear whether it is a product of a complete methylcitrate cycle or an isolated enzymatic reaction.

Biosynthesis of this compound: The Microbial Methylcitrate Cycle

As the primary known metabolic context for this compound formation, the microbial methylcitrate cycle serves as the theoretical model for its potential biosynthesis in plants. This cycle catabolizes propionyl-CoA, which is toxic if accumulated, into pyruvate and succinate.[1]

The cycle involves three key enzymatic steps:

  • Condensation: 2-methylcitrate synthase (EC 2.3.3.5) catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-methylcitrate.[6][7]

  • Isomerization: 2-methylcitrate dehydratase (or aconitase) converts 2-methylcitrate to 2-methyl-cis-aconitate, followed by hydration to form 2-methylisocitrate.[1]

  • Cleavage: 2-methylisocitrate lyase (EC 4.1.3.30) cleaves 2-methylisocitrate into pyruvate and succinate. The succinate can then enter the TCA cycle.[1]

Methylcitrate_Cycle PropionylCoA Propionyl-CoA Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate Enzyme1 2-Methylcitrate Synthase PropionylCoA->Enzyme1 Oxaloacetate Oxaloacetate (from TCA Cycle) Oxaloacetate->Methylcitrate Oxaloacetate->Enzyme1 MethylcisAconitate 2-Methyl-cis-aconitate Methylcitrate->MethylcisAconitate Enzyme2 Aconitase Methylcitrate->Enzyme2 Methylisocitrate 2-Methylisocitrate MethylcisAconitate->Methylisocitrate Pyruvate Pyruvate Methylisocitrate->Pyruvate Succinate Succinate (to TCA Cycle) Methylisocitrate->Succinate Enzyme3 2-Methylisocitrate Lyase Methylisocitrate->Enzyme3 Enzyme1->Methylcitrate Enzyme2->Methylisocitrate Enzyme3->Pyruvate Enzyme3->Succinate

Figure 1: The microbial methylcitrate cycle for propionyl-CoA metabolism.

Propionyl-CoA Metabolism in Plants: A Different Path?

The apparent rarity of this compound in plants may be explained by differences in propionyl-CoA metabolism. In plants, propionyl-CoA is generated from the catabolism of odd-chain fatty acids, chlorophyll, and amino acids like valine and isoleucine. However, evidence suggests that plants may not utilize the methylcitrate cycle. Instead, a peroxisomal β-oxidation pathway appears to convert propionyl-CoA to β-hydroxypropionate.[8][9] This fundamental difference in metabolic strategy could mean that the enzymatic machinery to produce this compound is not present or active in most plant species.

Experimental Protocols for Identification and Quantification

Given the lack of established data, a robust and sensitive analytical workflow is required to screen for and quantify this compound in plant tissues. The following protocol is a comprehensive approach based on established methods for organic acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Workflow Overview

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis & Quantification Harvest 1. Harvest & Freeze Plant Tissue (Liquid N2) Grind 2. Grind to Fine Powder Harvest->Grind Extract 3. Extraction (e.g., cold Methanol/Water) Grind->Extract Centrifuge1 4. Centrifuge & Collect Supernatant Extract->Centrifuge1 Dry 5. Evaporate to Dryness Centrifuge1->Dry Methoximation 6. Methoximation (Methoxyamine HCl in Pyridine) Dry->Methoximation Silylation 7. Silylation (e.g., MSTFA) Methoximation->Silylation GCMS 8. GC-MS Analysis Silylation->GCMS Data 9. Data Processing (Peak Integration, Library Matching) GCMS->Data Quantify 10. Quantification (Internal Standard Method) Data->Quantify

Figure 2: Workflow for this compound analysis in plant tissue.

Detailed Methodology

4.2.1. Materials and Reagents

  • Plant tissue of interest

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 80% Methanol (HPLC grade), pre-chilled to -20°C

  • Internal Standard (IS): e.g., Ribitol or a stable isotope-labeled citrate

  • Derivatization Reagents:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Authentic standard: this compound (for retention time and mass spectra confirmation)

  • Solvents: Pyridine, Hexane (all anhydrous)

4.2.2. Sample Extraction

  • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol containing the internal standard (e.g., at 10 µg/mL).

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 800 µL of the supernatant to a new 1.5 mL tube.

  • Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac) without heating.

4.2.3. Derivatization Derivatization is essential to increase the volatility of polar compounds like this compound for GC analysis.[11][12] A two-step methoximation and silylation process is recommended.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex, and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups.

  • Silylation: Add 80 µL of MSTFA (+1% TMCS). Vortex, and incubate at 37°C for 30 minutes. This step replaces active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.[13]

  • Centrifuge briefly to collect the liquid, and transfer the supernatant to a GC-MS vial with a micro-insert.

4.2.4. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injection: 1 µL injection in splitless mode. Injector temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 5°C/minute to 310°C.

    • Hold: 10 minutes at 310°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

4.2.5. Data Analysis and Quantification

  • Identification: The identity of the this compound-TMS derivative peak can be confirmed by comparing its retention time and mass spectrum with that of a derivatized authentic standard.

  • Quantification: Calculate the concentration of this compound relative to the internal standard. Create a calibration curve using the authentic standard at various concentrations to determine the absolute concentration in the original tissue sample (expressed as µg/g fresh weight).

Potential Physiological Roles and Future Directions

While its function in plants is unknown, we can hypothesize potential roles based on related metabolic pathways:

  • Propionate Detoxification: In specific tissues or under certain metabolic conditions where propionyl-CoA might accumulate, a pathway to produce this compound could serve as a detoxification mechanism.

  • Metabolic Intermediate: this compound could be a substrate for unknown enzymatic reactions, leading to the biosynthesis of other specialized metabolites.

  • Signaling Molecule: Similar to how citrate can act as a signaling molecule, this compound could potentially have a role in plant defense or stress responses, a notion supported by its MAO-B inhibitory activity.[4]

Future research should focus on:

  • Broad-Scale Screening: Applying the detailed analytical protocol to a wide range of plant species from different families to determine the distribution of this compound.

  • Enzyme Discovery: Identifying and characterizing the plant enzymes responsible for this compound biosynthesis, particularly in Opuntia ficus-indica.

  • Functional Genomics: Using genetic and molecular tools in model organisms like Arabidopsis thaliana to investigate the physiological impact of this compound by overexpressing or silencing putative biosynthetic genes.

Conclusion

The natural occurrence of this compound in plants represents a largely uncharted area of phytochemistry. The confirmed presence in Opuntia ficus-indica suggests that the capacity for its synthesis exists in the plant kingdom, even if it is not widespread. The lack of a known plant-based methylcitrate cycle points towards a potentially novel biosynthetic origin or a highly specialized metabolic function. The experimental framework provided in this guide offers a clear path for researchers to begin exploring the presence, quantity, and ultimate biological significance of this enigmatic molecule in plants.

References

In-Depth Technical Guide to the In Vitro Enzymatic Synthesis of Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of methyl citrate, a key metabolic intermediate. This document details the core principles, experimental protocols, quantitative data, and analytical methods pertinent to researchers in biochemistry, drug discovery, and metabolic engineering.

Introduction

The enzymatic synthesis of this compound is a cornerstone of the methylcitrate cycle, a metabolic pathway crucial for the detoxification of propionyl-CoA in a variety of organisms, including bacteria and fungi.[1][2] The primary enzyme responsible for this synthesis is 2-methylcitrate synthase (MCS), which catalyzes the Claisen condensation of propionyl-CoA and oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as 2-methylcitrate.[3][4] Understanding the in vitro synthesis of this molecule is critical for studying the methylcitrate cycle, developing novel antimicrobial agents that target this pathway, and for producing standards for analytical applications.[5]

Core Concepts and Principles

The enzymatic synthesis of this compound is a biocatalytic process that leverages the high specificity and efficiency of 2-methylcitrate synthase (EC 2.3.3.5).[3] The reaction proceeds via a Claisen condensation mechanism, analogous to the reaction catalyzed by citrate synthase in the Krebs cycle.[2][6]

Reaction:

Propionyl-CoA + Oxaloacetate + H₂O ⇌ (2R,3S)-2-Methylcitrate + CoA[3]

This reaction is fundamental to the methylcitrate cycle, which ultimately converts propionyl-CoA into pyruvate and succinate, allowing these products to enter central carbon metabolism.[1][2]

Quantitative Data

The efficiency of the in vitro synthesis of this compound is dependent on several factors, including the source of the 2-methylcitrate synthase, substrate concentrations, pH, and temperature. The following tables summarize key quantitative data from studies on MCS from Escherichia coli and Aspergillus fumigatus.

ParameterEscherichia coliAspergillus fumigatusReference(s)
Optimal pH 9.08.0 - 9.0[7]
Optimal Temperature 45-50°C50-60°C[7]

Table 1: Optimal Reaction Conditions for 2-Methylcitrate Synthase. This table outlines the optimal pH and temperature for the activity of 2-methylcitrate synthase from two different organisms.

SubstrateEnzyme SourceK_m_ (μM)V_max_ (μmol/min/mg)Reference(s)
Propionyl-CoAEscherichia coli17 (at pH 7.4)0.33 (at pH 8.0, 35°C)[7]
37 (at pH 8.0)
OxaloacetateEscherichia coli5 (at pH 8.0)0.33 (at pH 8.0, 35°C)[7]
Propionyl-CoAAspergillus fumigatus1.9Not Reported[7]
OxaloacetateAspergillus fumigatus2.7Not Reported[7]
Acetyl-CoAEscherichia coli101 (at pH 8.0)0.11 (at pH 8.0, 35°C)[7]

Table 2: Kinetic Parameters of 2-Methylcitrate Synthase. This table presents the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for 2-methylcitrate synthase with its primary substrates. A lower K_m_ value indicates a higher affinity of the enzyme for the substrate.

InhibitorTarget Enzyme(s)K_i_ (mM)Type of InhibitionReference(s)
2-MethylcitrateCitrate Synthase, Aconitase, NAD+- and NADP+-linked Isocitrate Dehydrogenase1.5 - 7.6Competitive (except for Aconitase)[8]
V-13-0099202-Methylcitrate Synthase (PrpC)0.004 (IC_50_)Not specified[6]

Table 3: Inhibitors of the Methylcitrate Cycle and Related Enzymes. This table lists known inhibitors that can affect the enzymatic synthesis of this compound or downstream reactions, along with their inhibition constants (K_i_) or half-maximal inhibitory concentrations (IC_50_).

Experimental Protocols

Purification of Recombinant 2-Methylcitrate Synthase

A reliable source of active 2-methylcitrate synthase is essential for the in vitro synthesis of this compound. The following protocol is a general guideline for the expression and purification of His-tagged recombinant MCS, based on methods for purifying recombinant methyltransferases.[9]

4.1.1. Expression in E. coli

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for 2-methylcitrate synthase with a polyhistidine tag (His-tag).

  • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8 at 37°C.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubate the culture for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

4.1.2. Purification by Immobilized Metal Affinity Chromatography (IMAC)

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged MCS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzymatic Synthesis of this compound (Preparative Scale)

This protocol is designed for the production of a sufficient quantity of this compound for use as an analytical standard or for further experimentation.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 8.5

    • 10 mM MgCl₂

    • 5 mM Propionyl-CoA

    • 10 mM Oxaloacetate

    • 1-5 µM purified 2-methylcitrate synthase

  • Procedure:

    • Combine the buffer, MgCl₂, and propionyl-CoA in a reaction vessel and pre-warm to 37°C.

    • Initiate the reaction by adding the purified 2-methylcitrate synthase.

    • Immediately after adding the enzyme, add the oxaloacetate to start the synthesis.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS/MS.

  • Reaction Quenching and Enzyme Removal:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying the mixture to pH < 3 with perchloric acid.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme and other proteins.

    • Carefully collect the supernatant containing the this compound.

Purification of this compound by Anion Exchange Chromatography

This protocol is suitable for purifying the negatively charged this compound from the reaction mixture.[10][11][12]

  • Column Equilibration:

    • Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with a low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Sample Loading:

    • Adjust the pH of the supernatant from the synthesis reaction to the pH of the equilibration buffer.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound molecules.

  • Elution:

    • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and analyze for the presence of this compound using LC-MS/MS.

  • Desalting:

    • Pool the fractions containing pure this compound and desalt using a desalting column or by dialysis against deionized water.

    • Lyophilize the desalted product to obtain pure this compound as a powder.

Quantification of this compound by LC-MS/MS

This method provides a highly sensitive and specific means of quantifying the synthesized this compound.[9][13][14][15]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture (before or after purification).

    • If the enzyme has not been removed, precipitate it with a threefold excess of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled this compound).

    • Centrifuge to pellet the protein and transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a dedicated organic acid analysis column.[15]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2-98% mobile phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: Precursor ion (m/z of deprotonated this compound) -> Product ion 1

      • Qualifier: Precursor ion (m/z of deprotonated this compound) -> Product ion 2

    • Optimize cone voltage and collision energy for maximal signal intensity.

  • Quantification:

    • Generate a standard curve using known concentrations of purified this compound.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Methylcitrate_Cycle_and_Synthesis cluster_synthesis In Vitro Synthesis cluster_cycle Methylcitrate Cycle Propionyl_CoA Propionyl-CoA MCS 2-Methylcitrate Synthase (MCS) Propionyl_CoA->MCS Oxaloacetate Oxaloacetate Oxaloacetate->MCS Methylcitrate 2-Methylcitrate MCS->Methylcitrate Claisen Condensation Methyl_cis_Aconitate 2-Methyl-cis-aconitate MCD Methylcitrate Dehydratase Methylcitrate->MCD Aconitase Aconitase Methyl_cis_Aconitate->Aconitase Methylisocitrate 2-Methylisocitrate MCL Methylisocitrate Lyase Methylisocitrate->MCL Pyruvate Pyruvate Succinate Succinate MCD->Methyl_cis_Aconitate Aconitase->Methylisocitrate MCL->Pyruvate MCL->Succinate

Caption: In vitro synthesis of 2-methylcitrate and its entry into the methylcitrate cycle.

Experimental_Workflow cluster_purification Enzyme Purification cluster_synthesis This compound Synthesis & Purification cluster_analysis Analysis Expression Expression of Recombinant MCS Lysis Cell Lysis Expression->Lysis Clarification Clarification of Lysate Lysis->Clarification IMAC IMAC Purification Clarification->IMAC Dialysis Dialysis & Storage IMAC->Dialysis Reaction Enzymatic Reaction Dialysis->Reaction Quenching Reaction Quenching & Enzyme Removal Reaction->Quenching Anion_Exchange Anion Exchange Chromatography Quenching->Anion_Exchange Desalting Desalting & Lyophilization Anion_Exchange->Desalting Sample_Prep Sample Preparation Desalting->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification LCMS->Quantification

Caption: Overall workflow for the production and analysis of this compound.

Conclusion

This technical guide provides a detailed framework for the in vitro enzymatic synthesis of this compound. By following the outlined protocols for enzyme purification, chemical synthesis, product purification, and quantification, researchers can reliably produce and analyze this important metabolite. The provided quantitative data and visual workflows offer a solid foundation for experimental design and troubleshooting. Further optimization of these protocols may be necessary depending on the specific research application and the source of the 2-methylcitrate synthase.

References

The Catabolism of Odd-Chain Fatty Acids: A Pathway to Methyl Citrate Production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The metabolism of odd-chain fatty acids, while less prevalent than their even-chained counterparts, presents a unique and intricate biochemical pathway with significant implications for cellular energy, metabolic regulation, and potential therapeutic intervention. Unlike the exclusive production of acetyl-CoA from even-chain fatty acids, the β-oxidation of odd-chain fatty acids yields a terminal three-carbon unit, propionyl-CoA, in addition to acetyl-CoA molecules. The metabolic fate of propionyl-CoA is a critical juncture, leading either to its conversion into the Krebs cycle intermediate, succinyl-CoA, or, under certain conditions, its entry into the methylcitrate cycle, culminating in the formation of methyl citrate. This guide provides a comprehensive technical overview of this metabolic route, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks that govern the conversion of odd-chain fatty acids to this compound. This pathway is of particular interest to drug development professionals due to the potential for targeting its unique enzymes in various metabolic and infectious diseases.

The Canonical Pathway: From Propionyl-CoA to Succinyl-CoA

The primary route for propionyl-CoA metabolism in mammals involves a three-step enzymatic conversion to succinyl-CoA, allowing its entry into the Krebs cycle for energy production.[1][2][3]

1.1. Propionyl-CoA Carboxylase (PCC): The initial committed step is the ATP-dependent carboxylation of propionyl-CoA to D-methylmalonyl-CoA, catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC).[4][5][6] This enzyme is a crucial regulator of propionyl-CoA levels.[4]

1.2. Methylmalonyl-CoA Epimerase (MCEE): D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the action of methylmalonyl-CoA epimerase.

1.3. Methylmalonyl-CoA Mutase (MCM): The final step involves the vitamin B12-dependent isomerization of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by methylmalonyl-CoA mutase (MCM).[7][8][9] This reaction is a radical-based rearrangement.[8]

The Methylcitrate Cycle: An Alternative Fate for Propionyl-CoA

In many microorganisms and under certain pathological or metabolic conditions in mammals, propionyl-CoA can be shunted into the methylcitrate cycle.[10][11] This cycle serves as a detoxification pathway for excess propionyl-CoA and is essential for the viability of some pathogens.[10] The key enzyme initiating this cycle is methylcitrate synthase.

2.1. Methylcitrate Synthase (MCS): This enzyme catalyzes the condensation of propionyl-CoA with oxaloacetate to form (2R,3S)-2-hydroxybutane-1,2,3-tricarboxylate, commonly known as methylcitrate.[12][13][14]

2.2. Methylcitrate Dehydratase (MCD): Methylcitrate is then dehydrated to yield 2-methyl-cis-aconitate by methylcitrate dehydratase.[15]

2.3. Methylisocitrate Lyase (MICL): Following hydration of 2-methyl-cis-aconitate to methylisocitrate (catalyzed by an aconitase-like enzyme), methylisocitrate lyase cleaves this intermediate into pyruvate and succinate.[16][17][18]

Quantitative Data

The kinetic parameters of the key enzymes in these pathways are crucial for understanding their efficiency and for the design of potential inhibitors. The following tables summarize the available quantitative data.

EnzymeSubstrateKmVmaxkcatOrganismReference
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA0.29 mM--Human
ATP0.08 mM--Human[1]
Bicarbonate3.0 mM--Human[4]
Methylmalonyl-CoA Mutase (MCM) L-Methylmalonyl-CoA--16-fold reduction in variantHuman
Adenosylcobalamin---Human[19]
Methylcitrate Synthase (MCS) Propionyl-CoA17 µM, 37 µM0.33 µmol/min/mg-E. coli[14]
Oxaloacetate5 µM--E. coli[14]
Acetyl-CoA101 µM0.11 µmol/min/mg-E. coli[14]
Methylisocitrate Lyase (MICL) threo-Ds-2-Methylisocitrate0.77 mM--Candida lipolytica[17]
2-Methylisocitrate390 µM--Coxiella burnetii[16]

Experimental Protocols

Assay for Methylcitrate Synthase Activity

This protocol is adapted from methods used for citrate synthase and can be optimized for methylcitrate synthase.

Principle: The activity of methylcitrate synthase is determined by measuring the rate of Coenzyme A (CoA-SH) release when propionyl-CoA and oxaloacetate are converted to methylcitrate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Propionyl-CoA Solution: 10 mM in water.

  • Oxaloacetate Solution: 10 mM in water (prepare fresh).

  • DTNB Solution: 10 mM in assay buffer.

  • Enzyme Sample: Purified or cell lysate containing methylcitrate synthase.

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • Assay Buffer (to a final volume of 200 µL)

    • 10 µL of 10 mM DTNB solution

    • 10 µL of 10 mM Propionyl-CoA solution

    • Enzyme sample (e.g., 5-20 µg of protein)

  • Incubate the mixture for 5 minutes at 37°C to allow for the reaction of any free CoA in the sample.

  • Initiate the reaction by adding 10 µL of 10 mM oxaloacetate solution.

  • Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.

Quantification of Methylcitrate by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of methylcitrate in biological samples such as plasma, urine, or cell extracts.

Sample Preparation (from cell culture):

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to the culture dish and scrape the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and dry it under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (example):

  • LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for methylcitrate and an appropriate internal standard.

Signaling Pathways and Regulation

The catabolism of odd-chain fatty acids is tightly regulated at both the transcriptional and allosteric levels to maintain cellular homeostasis and prevent the accumulation of toxic intermediates like propionyl-CoA.

Transcriptional Regulation of the Methylcitrate Cycle

The expression of genes encoding the enzymes of the methylcitrate cycle is often induced by the presence of propionate. In bacteria, transcription factors such as PrpR play a key role in activating the transcription of the prp operon, which contains the genes for methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase.

Transcriptional_Regulation Propionate Propionate PrpR PrpR Propionate->PrpR induces prp_operon prp operon (prpB, prpC, prpD) PrpR->prp_operon activates transcription MCS Methylcitrate Synthase prp_operon->MCS MCD Methylcitrate Dehydratase prp_operon->MCD MICL Methylisocitrate Lyase prp_operon->MICL

Transcriptional activation of the methylcitrate cycle by propionate.

Allosteric Regulation

Allosteric regulation provides a rapid mechanism to modulate enzyme activity in response to changes in metabolite concentrations.

  • Propionyl-CoA Carboxylase (PCC): The activity of PCC can be influenced by the intracellular energy state and the availability of its substrates.

  • Methylisocitrate Lyase (MICL): In some organisms, MICL is activated by NAD+ and inhibited by NADH and NADPH, linking the activity of the methylcitrate cycle to the cellular redox state.[17][18]

Experimental and Logical Workflows

Workflow for Investigating the Role of the Methylcitrate Cycle in a Cellular Model

Experimental_Workflow start Start: Hypothesis (e.g., a specific cell type utilizes the methylcitrate cycle) culture_cells Culture cells with odd-chain fatty acids (e.g., propionate, heptadecanoate) start->culture_cells metabolite_analysis Metabolite Analysis (LC-MS/MS) - Measure methylcitrate - Measure pathway intermediates culture_cells->metabolite_analysis enzyme_assays Enzyme Activity Assays - Methylcitrate Synthase - Methylisocitrate Lyase culture_cells->enzyme_assays gene_expression Gene Expression Analysis (qPCR, RNA-seq) - prpC, prpD, prpB expression culture_cells->gene_expression genetic_perturbation Genetic Perturbation (CRISPR/Cas9 or siRNA) - Knockout/knockdown of methylcitrate cycle genes metabolite_analysis->genetic_perturbation enzyme_assays->genetic_perturbation gene_expression->genetic_perturbation phenotypic_analysis Phenotypic Analysis - Cell viability - Proliferation - Metabolic flux analysis genetic_perturbation->phenotypic_analysis conclusion Conclusion: Elucidate the role of the methylcitrate cycle phenotypic_analysis->conclusion

A logical workflow for studying the methylcitrate cycle in a cellular context.

Conclusion and Future Directions

The catabolism of odd-chain fatty acids via the methylcitrate cycle represents a fascinating and important area of metabolic research. For drug development professionals, the enzymes of this pathway, particularly methylcitrate synthase, present attractive targets for the development of novel therapeutics against pathogens that rely on this cycle for survival.[10][20] Further research is needed to fully elucidate the kinetic properties of the human enzymes involved in this pathway and to understand its regulation in different physiological and pathological contexts. The development of specific and potent inhibitors of the methylcitrate cycle enzymes holds promise for the treatment of various infectious and metabolic diseases.

References

Unraveling the Metabolic Mayhem: A Technical Guide to the Toxic Effects of Propionyl-CoA and Methylcitrate Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the cytotoxic mechanisms initiated by the accumulation of propionyl-CoA and methylcitrate. This whitepaper provides a critical resource for those investigating inherited metabolic disorders such as propionic acidemia (PA) and methylmalonic acidemia (MMA), where the buildup of these metabolites leads to severe and multifaceted cellular dysfunction.

The guide meticulously details the biochemical pathways disrupted by elevated levels of propionyl-CoA and its derivative, methylcitrate. It presents a thorough analysis of their inhibitory effects on key mitochondrial enzymes, the resulting impairment of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, and the consequent energy deficit and oxidative stress that underpin the pathophysiology of these devastating conditions.

Executive Summary

Propionic acidemia and methylmalonic acidemia are inborn errors of metabolism characterized by the accumulation of propionyl-CoA and its metabolites due to deficient activity of propionyl-CoA carboxylase (PCC) or methylmalonyl-CoA mutase (MUT), respectively. This guide elucidates the toxic effects of two key accumulating metabolites: propionyl-CoA and 2-methylcitrate. Propionyl-CoA competitively inhibits crucial mitochondrial enzymes, including the pyruvate dehydrogenase complex (PDHC) and N-acetylglutamate synthase (NAGS), leading to impaired glucose oxidation and hyperammonemia.[1] Methylcitrate, formed from the condensation of propionyl-CoA and oxaloacetate, acts as a competitive inhibitor of several TCA cycle enzymes, further disrupting cellular energy metabolism.[2] The culmination of these effects is mitochondrial dysfunction, characterized by reduced ATP production, increased reactive oxygen species (ROS) generation, and a shift in cellular metabolism, ultimately contributing to the severe neurological and cardiac complications observed in patients.

Biochemical Mechanisms of Toxicity

Inhibition of Key Metabolic Enzymes by Propionyl-CoA

The accumulation of propionyl-CoA within the mitochondrial matrix leads to a cascade of inhibitory events. A primary target is the pyruvate dehydrogenase complex (PDHC) , a critical gatekeeper for the entry of carbohydrates into the TCA cycle. Propionyl-CoA competes with acetyl-CoA, the product of the PDHC reaction, leading to a reduction in the formation of acetyl-CoA and a subsequent decrease in citrate synthesis.[1][3] This inhibition contributes to the characteristic lactic acidosis and impaired glucose metabolism seen in patients with propionic acidemia.[3]

Furthermore, propionyl-CoA is a potent competitive inhibitor of N-acetylglutamate synthase (NAGS) , the enzyme responsible for producing N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first and rate-limiting step of the urea cycle.[4] Inhibition of NAGS leads to a functional impairment of the urea cycle, resulting in the accumulation of ammonia, a potent neurotoxin, and contributing to the life-threatening hyperammonemic episodes observed in these disorders.

The Disruptive Role of Methylcitrate in the Tricarboxylic Acid Cycle

Under conditions of propionyl-CoA excess, citrate synthase can utilize propionyl-CoA as an alternative substrate to acetyl-CoA, leading to the formation of 2-methylcitrate .[2] This aberrant metabolite acts as a "Trojan horse" within the TCA cycle, competitively inhibiting multiple enzymes. Research has demonstrated that methylcitrate inhibits citrate synthase, aconitase, and both the NAD+- and NADP+-dependent forms of isocitrate dehydrogenase.[2] This multi-level inhibition severely hampers the normal flux of the TCA cycle, leading to a profound energy deficit. The accumulation of methylcitrate is a key biochemical hallmark of both propionic and methylmalonic acidemias.[5]

Quantitative Data on Metabolic Disruption

The following tables summarize the quantitative data available on the inhibitory effects of propionyl-CoA and methylcitrate, as well as their pathological concentrations in affected individuals.

Table 1: Inhibition Constants (Ki) of Propionyl-CoA and Methylcitrate for Key Metabolic Enzymes

InhibitorEnzymeOrganism/SystemKi ValueInhibition TypeReference
Propionyl-CoAN-acetylglutamate synthaseRat liver mitochondria0.71 mMCompetitive[6]
2-MethylcitrateCitrate SynthaseIn vitro1.5 - 7.6 mMCompetitive[2]
2-MethylcitrateAconitaseIn vitro1.5 - 7.6 mMNon-competitive[2]
2-MethylcitrateNAD+-Isocitrate DehydrogenaseIn vitro1.5 - 7.6 mMCompetitive[2]
2-MethylcitrateNADP+-Isocitrate DehydrogenaseIn vitro1.5 - 7.6 mMCompetitive[2]

Table 2: Pathological Concentrations of Propionyl-CoA and Methylcitrate

MetaboliteConditionTissue/FluidConcentration RangeReference
Propionyl-CoAPropionic AcidemiaCultured FibroblastsSignificantly elevated (indirectly measured via propionylcarnitine)[7]
2-MethylcitratePropionic and Methylmalonic AcidemiasUrine8.3 - 591 mmol/mol creatinine (Patients) vs. 0.4 - 3.4 mmol/mol creatinine (Controls)[5]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the toxic effects of propionyl-CoA and methylcitrate.

Quantification of Methylcitrate in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of methylcitrate, a key diagnostic marker.

  • Sample Preparation: A dried urine spot (3.2 mm disc) is utilized.

  • Extraction and Derivatization: Methylcitrate is extracted and derivatized in a single step using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole. The reaction mixture is incubated at 65°C for 45 minutes.

  • LC-MS/MS Analysis: A small aliquot (4 µl) of the reaction mixture is injected onto a C18 column for chromatographic separation. Methylcitrate is detected and quantified using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of methylcitrate is normalized to the creatinine concentration in the urine sample.

Reference for core methodology principles:[5]

Assay of Mitochondrial Respiratory Chain Complex Activities

Spectrophotometric assays are commonly used to determine the enzymatic activities of the individual complexes of the electron transport chain.

  • Sample Preparation: Mitochondria are isolated from tissues (e.g., muscle, liver) or cultured cells via differential centrifugation.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity: The assay measures the rotenone-sensitive oxidation of NADH at 340 nm.

  • Complex II (Succinate:ubiquinone oxidoreductase) Activity: The assay follows the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm, which is dependent on the transfer of electrons from succinate.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity: The assay measures the antimycin A-sensitive reduction of cytochrome c at 550 nm.

  • Complex IV (Cytochrome c oxidase) Activity: The assay follows the oxidation of reduced cytochrome c at 550 nm.

  • Normalization: Enzyme activities are typically normalized to the total protein concentration or to the activity of a mitochondrial matrix marker enzyme like citrate synthase.

Reference for core methodology principles:[6][8]

Assessment of Oxidative Stress

Several methods can be employed to evaluate the extent of oxidative damage.

  • Measurement of Thiol-Disulfide Homeostasis: Spectrophotometric methods can be used to measure native thiol, total thiol, and disulfide levels in plasma or tissue homogenates. A shift in the ratio of these components indicates oxidative stress.

  • Lipid Peroxidation Assays: The thiobarbituric acid reactive substances (TBARS) assay is a common method to measure malondialdehyde (MDA), an end product of lipid peroxidation.

  • Protein Carbonyl Measurement: The reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) can be measured spectrophotometrically to quantify protein oxidation.

  • Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) can be measured using specific spectrophotometric assays.

Reference for core methodology principles:[9][10]

Visualizing the Pathophysiology

The following diagrams, generated using the DOT language, illustrate the key metabolic disruptions and experimental workflows discussed in this guide.

Metabolic_Disruption Propionyl_CoA Propionyl-CoA PDHC Pyruvate Dehydrogenase Complex (PDHC) Propionyl_CoA->PDHC Inhibits NAGS N-acetylglutamate Synthase (NAGS) Propionyl_CoA->NAGS Inhibits Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Forms Acetyl_CoA Acetyl-CoA PDHC->Acetyl_CoA Produces TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Urea_Cycle Urea Cycle NAGS->Urea_Cycle Activates Citrate_Synthase Citrate Synthase Methylcitrate->Citrate_Synthase Inhibits Isocitrate_Dehydrogenase Isocitrate Dehydrogenase Methylcitrate->Isocitrate_Dehydrogenase Inhibits Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Citrate_Synthase->TCA_Cycle Isocitrate_Dehydrogenase->TCA_Cycle

Caption: Metabolic disruption by propionyl-CoA and methylcitrate.

Experimental_Workflow_Methylcitrate Urine_Sample Urine Sample (Dried Spot) Extraction_Derivatization Extraction & Derivatization Urine_Sample->Extraction_Derivatization LC_MSMS LC-MS/MS Analysis Extraction_Derivatization->LC_MSMS Quantification Quantification of Methylcitrate LC_MSMS->Quantification

References

The Evolution of the Methylcitrate Cycle: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Metabolic Pathway for Propionate Catabolism Across Diverse Species

Introduction

The methylcitrate cycle (MCC) is a crucial metabolic pathway for the catabolism of propionate, a short-chain fatty acid that can be both a vital carbon source and a toxic metabolite. This pathway is found in a wide range of organisms, including numerous bacteria and fungi, but is notably absent in mammals. The MCC's central role in propionate detoxification and metabolism, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the evolution of the methylcitrate cycle across different species, with a focus on its core components, regulatory mechanisms, and the experimental methodologies used to study it.

The Core Methylcitrate Cycle Pathway

The methylcitrate cycle converts propionyl-CoA, derived from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol, into pyruvate and succinate. These products can then enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. The canonical pathway consists of three key enzymatic steps:

  • 2-Methylcitrate Synthase (MCS) : This enzyme, encoded by the prpC gene in bacteria and mcsA in fungi, catalyzes the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.

  • 2-Methylcitrate Dehydratase (MCD) : Encoded by the prpD gene in bacteria, this enzyme dehydrates 2-methylcitrate to 2-methyl-cis-aconitate. In many organisms, this step is followed by a hydration reaction catalyzed by an aconitase to yield 2-methylisocitrate.

  • 2-Methylisocitrate Lyase (MCL) : This enzyme, encoded by the prpB gene in bacteria, cleaves 2-methylisocitrate into pyruvate and succinate.

The succinate produced can replenish the TCA cycle, while pyruvate can be a substrate for gluconeogenesis or be further metabolized.

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate 2-Methylcitrate Synthase (PrpC/McsA) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_Aconitate 2-Methyl-cis-aconitate Methylcitrate->Methyl_cis_Aconitate 2-Methylcitrate Dehydratase (PrpD) Methylisocitrate 2-Methylisocitrate Methyl_cis_Aconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase (PrpB) Succinate Succinate Methylisocitrate->Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Enters

Figure 1: The canonical Methylcitrate Cycle pathway.

Evolutionary Diversification of the Methylcitrate Cycle

The methylcitrate cycle exhibits significant diversity across the tree of life, reflecting distinct evolutionary trajectories and metabolic adaptations.

Distribution Across Species

The MCC was first discovered in fungi in the 1970s and was later identified in bacteria in 1999.[1] It is widespread in many bacterial phyla, including Proteobacteria (Escherichia coli, Salmonella enterica) and Actinobacteria (Mycobacterium tuberculosis).[2][3][4] The cycle is also prevalent in the fungal kingdom, including in ascomycetes like Aspergillus nidulans and Aspergillus fumigatus.[5][6] However, some fungi, such as Candida albicans, lack a functional MCC and instead utilize a modified β-oxidation pathway for propionate degradation.[7]

Evolution of Key Enzymes

Phylogenetic analyses suggest that the enzymes of the methylcitrate cycle have complex evolutionary histories, often involving gene duplication and horizontal gene transfer.

  • 2-Methylcitrate Synthase (MCS): Fungal MCSs show higher sequence homology to eukaryotic and bacterial citrate synthases than to bacterial MCSs (PrpC).[5] This suggests that fungal MCS may have evolved from a citrate synthase ancestor through gene duplication and subsequent functional divergence.

  • 2-Methylisocitrate Lyase (MCL): In many bacteria, MCL is a distinct enzyme (PrpB). However, in Mycobacterium tuberculosis, the isocitrate lyase (ICL) of the glyoxylate cycle also possesses MCL activity, demonstrating enzymatic promiscuity.[3] Fungal MCLs are thought to have evolved from an ancestral isocitrate lyase, likely acquired via horizontal gene transfer from prokaryotes to an early eukaryotic ancestor, followed by gene duplication.[2]

Enzyme_Evolution cluster_MCS Methylcitrate Synthase Evolution cluster_MCL Methylisocitrate Lyase Evolution Ancestral Citrate Synthase Ancestral Citrate Synthase Fungal Citrate Synthase Fungal Citrate Synthase Ancestral Citrate Synthase->Fungal Citrate Synthase Fungal Methylcitrate Synthase (McsA) Fungal Methylcitrate Synthase (McsA) Ancestral Citrate Synthase->Fungal Methylcitrate Synthase (McsA) Gene Duplication & Functional Divergence Bacterial Citrate Synthase Bacterial Citrate Synthase Bacterial Methylcitrate Synthase (PrpC) Bacterial Methylcitrate Synthase (PrpC) Prokaryotic Isocitrate Lyase Prokaryotic Isocitrate Lyase Early Eukaryotic Isocitrate Lyase Early Eukaryotic Isocitrate Lyase Prokaryotic Isocitrate Lyase->Early Eukaryotic Isocitrate Lyase Horizontal Gene Transfer Fungal Isocitrate Lyase Fungal Isocitrate Lyase Early Eukaryotic Isocitrate Lyase->Fungal Isocitrate Lyase Fungal Methylisocitrate Lyase (MCL) Fungal Methylisocitrate Lyase (MCL) Early Eukaryotic Isocitrate Lyase->Fungal Methylisocitrate Lyase (MCL) Gene Duplication Bacterial Methylisocitrate Lyase (PrpB) Bacterial Methylisocitrate Lyase (PrpB)

Figure 2: Proposed evolutionary origins of key methylcitrate cycle enzymes in fungi.

Regulation of the Methylcitrate Cycle

The expression of the methylcitrate cycle is tightly regulated to ensure efficient propionate metabolism and to prevent the accumulation of toxic intermediates.

In bacteria such as Salmonella enterica and E. coli, the genes encoding the MCC enzymes (prpBCDE) are organized in an operon.[8] The expression of this operon is controlled by the transcriptional regulator PrpR, which is activated by 2-methylcitrate, the product of the first committed step of the pathway.[9] This creates a positive feedback loop, ensuring a rapid response to the presence of propionate. In E. coli, the prpBCDE promoter is also subject to catabolite repression by glucose.[10]

In fungi, the regulation is less well understood but also involves induction by propionate.[2] In Saccharomyces cerevisiae, the expression of the gene encoding 2-methylisocitrate lyase (ICL2) is repressed by glucose.[2]

Regulation_Logic Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate PrpC PrpR PrpR (Transcriptional Regulator) Methylcitrate->PrpR Activates prp_operon prpBCDE operon PrpR->prp_operon Induces Transcription MCC_enzymes MCC Enzymes prp_operon->MCC_enzymes Translation Glucose Glucose Glucose->prp_operon Represses

Figure 3: Simplified regulatory logic of the prp operon in bacteria.

Data Presentation

Table 1: Comparative Enzyme Kinetics of Key Methylcitrate Cycle Enzymes
SpeciesEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Reference(s)
Escherichia coli2-Methylcitrate Synthase (PrpC)Propionyl-CoA17 - 370.33-[11]
Oxaloacetate5--[11]
Acetyl-CoA1010.11-[11]
Salmonella enterica2-Methylisocitrate Lyase (PrpB)2-Methylisocitrate18 - 19-74 - 105[2]
Aspergillus nidulans2-Methylcitrate Synthase (McsA)Propionyl-CoA1.7--[12]
Oxaloacetate< 1--[12]
Aspergillus fumigatusIsocitrate Lyase (ICL)2-Methylisocitrate213,000--[2]

Note: Data availability for comparative enzyme kinetics is limited, particularly for fungal species and for 2-methylcitrate dehydratase. Further research is needed to populate a more comprehensive comparative table.

Table 2: Comparative Gene Expression Analysis of Methylcitrate Cycle Genes
SpeciesConditionGene(s)Fold InductionMethodReference(s)
Escherichia coliPropionate vs. GlucoseprpBCDE promoter-driven gfp~1,500Reporter Assay[10][12]
Salmonella entericaPropionate + Nitrate vs. ControlprpB, prpCIncreased ExpressionqRT-PCR[13][14]
Aspergillus nidulansPropionate vs. GlucosemcsAInducedNorthern Blot[5]
Table 3: Comparative Growth Phenotypes on Propionate
SpeciesStrainRelevant GenotypeGrowth on Propionate (as sole carbon source)Specific Growth Rate (h-1)Reference(s)
Escherichia coli K12Wild-typeprp+Growth~0.14 (in acetate)[15][16]
MutantΔprpCNo Growth-[17]
Salmonella entericaWild-typeprp+Growth-[18]
MutantΔprpCNo Growth-[9]
Aspergillus nidulansWild-typemcsA+Slow Growth-[1][5][19]
MutantΔmcsANo Growth-[5][19]
Candida albicansWild-type-Slow Growth~0.035[7][20]

Note: Specific growth rates on propionate are not consistently reported across the literature. The data indicates that functional methylcitrate cycle genes are essential for growth on propionate as a sole carbon source in organisms that possess the pathway.

Experimental Protocols

Protocol 1: Assay for 2-Methylcitrate Synthase Activity

This protocol is a generalized method for determining the activity of 2-methylcitrate synthase by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

MCS_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Propionyl-CoA, Oxaloacetate, and DTNB solutions start->prepare_reagents mix_reagents Mix Assay Buffer, DTNB, and Oxaloacetate in cuvette prepare_reagents->mix_reagents prepare_sample Prepare cell-free extract or purified enzyme add_sample Add cell-free extract or enzyme prepare_sample->add_sample mix_reagents->add_sample start_reaction Initiate reaction by adding Propionyl-CoA add_sample->start_reaction measure_absorbance Monitor absorbance at 412 nm over time start_reaction->measure_absorbance calculate_activity Calculate enzyme activity based on the rate of color change measure_absorbance->calculate_activity end End calculate_activity->end

Figure 4: Workflow for the 2-Methylcitrate Synthase activity assay.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Propionyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Cell-free extract or purified enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, DTNB, and oxaloacetate in a cuvette.

  • Add the cell-free extract or purified enzyme to the reaction mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding propionyl-CoA.

  • Immediately monitor the increase in absorbance at 412 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of the DTNB-CoA adduct.

Protocol 2: Gene Knockout of a Methylcitrate Cycle Gene (e.g., prpC) in E. coli

This protocol outlines a general method for creating a gene deletion mutant using homologous recombination, a common technique in bacterial genetics.

Gene_Knockout_Workflow start Start design_primers Design primers to amplify a resistance cassette with homology arms to prpC start->design_primers pcr_amplification PCR amplify the resistance cassette design_primers->pcr_amplification electroporation Electroporate the PCR product into the competent cells pcr_amplification->electroporation prepare_cells Prepare electrocompetent E. coli expressing a recombinase system prepare_cells->electroporation selection Select for transformants on media containing the appropriate antibiotic electroporation->selection verification Verify the gene knockout by PCR and sequencing selection->verification end End verification->end

Figure 5: General workflow for gene knockout in E. coli.

Materials:

  • E. coli strain expressing a recombinase system (e.g., Lambda Red)

  • Plasmid containing an antibiotic resistance cassette

  • Primers with homology to the flanking regions of the target gene

  • PCR reagents

  • Electroporator

  • Selective growth media

Procedure:

  • Design primers to amplify the antibiotic resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (prpC).

  • Perform PCR to generate the linear DNA fragment for recombination.

  • Prepare electrocompetent E. coli cells expressing the recombinase.

  • Transform the competent cells with the PCR product via electroporation.

  • Plate the cells on selective media containing the appropriate antibiotic to select for successful recombinants.

  • Verify the gene deletion in the resulting colonies by colony PCR and DNA sequencing.

Conclusion and Future Directions

The methylcitrate cycle represents a fascinating example of metabolic evolution, with a diverse distribution and varied enzymatic strategies across different species. Its essential role in propionate metabolism in many pathogenic bacteria and fungi, combined with its absence in humans, underscores its potential as a target for novel antimicrobial therapies. While significant progress has been made in understanding the core pathway and its regulation, several areas warrant further investigation. A more comprehensive, comparative analysis of the kinetic properties of MCC enzymes across a wider range of species would provide deeper insights into the evolutionary pressures that have shaped this pathway. Furthermore, detailed studies on the regulation of the MCC in fungi are needed to parallel our understanding in bacteria. Continued research into the evolution and function of the methylcitrate cycle will undoubtedly open new avenues for both fundamental and applied science, from understanding microbial adaptation to developing next-generation therapeutics.

References

The Role of Methyl Citrate in Microbial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylcitrate cycle is a critical metabolic pathway for a variety of pathogenic microbes, enabling them to utilize alternative carbon sources, detoxify propionyl-CoA, and persist within the host environment. This technical guide provides an in-depth analysis of the role of methyl citrate and its associated metabolic cycle in microbial pathogenesis. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways that govern this crucial metabolic hub. Understanding the nuances of the methylcitrate cycle offers promising avenues for the development of novel antimicrobial therapeutics.

Introduction: The Methylcitrate Cycle in Microbial Metabolism and Virulence

Propionate is a short-chain fatty acid that can be encountered by pathogenic microbes in various host niches, arising from the catabolism of odd-chain fatty acids, branched-chain amino acids, and cholesterol.[1][2] While a potential carbon source, the accumulation of its activated form, propionyl-CoA, is toxic to the cell.[2][3] The methylcitrate cycle serves as the primary pathway in many bacteria and fungi to metabolize propionyl-CoA, converting it into pyruvate and succinate, which can then enter central carbon metabolism.[1][2][4]

The core of the methylcitrate cycle consists of three enzymatic reactions catalyzed by:

  • Methylcitrate synthase (PrpC): Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate.[5][6][7]

  • Methylcitrate dehydratase (PrpD): Isomerizes 2-methylcitrate to 2-methylisocitrate via a 2-methyl-cis-aconitate intermediate.[8][9]

  • 2-Methylisocitrate lyase (PrpB): Cleaves 2-methylisocitrate into pyruvate and succinate.[6][10]

The importance of this cycle extends beyond simple metabolism; it is intricately linked to the virulence of several key human pathogens, including Mycobacterium tuberculosis, Salmonella enterica, and Pseudomonas aeruginosa.[4][11][12] By enabling the detoxification of propionyl-CoA derived from host lipids, the methylcitrate cycle is essential for the survival and persistence of these pathogens within host cells, particularly macrophages.[11][12] Consequently, the enzymes of this pathway represent attractive targets for the development of novel antimicrobial agents.

Quantitative Data on Methylcitrate Cycle Enzymes and Mutant Phenotypes

The efficiency and substrate specificity of the methylcitrate cycle enzymes are critical determinants of a pathogen's ability to metabolize propionate. The following tables summarize key kinetic parameters for methylcitrate synthase (PrpC) and 2-methylisocitrate lyase (PrpB) from various pathogenic microbes, as well as the impact of mutations in the methylcitrate cycle on bacterial growth.

Table 1: Kinetic Parameters of Methylcitrate Synthase (PrpC)

OrganismSubstrateKm (µM)Vmax or kcatReference(s)
Salmonella entericaPropionyl-CoA25 ± 32.8 ± 0.1 µmol/min/mg[5]
Acetyl-CoA30 ± 50.11 ± 0.01 µmol/min/mg[5]
Pseudomonas aeruginosaPropionyl-CoA632 ± 15848.2 ± 4.2 s-1[6]

Table 2: Kinetic Parameters of 2-Methylisocitrate Lyase (PrpB) and its Functional Analog ICL1

OrganismEnzymeSubstrateKm (µM)Vmax or kcatReference(s)
Salmonella entericaPrpB2-Methylisocitrate18-1974-105 s-1[10]
Pseudomonas aeruginosaPrpB2-Methylisocitrate632 ± 15848.2 ± 4.2 s-1[6]
Mycobacterium tuberculosisICL12-Methylisocitrate7181.25 s-1[9]
ICL1Isocitrate1455.24 s-1[9]

Table 3: Growth Characteristics of Methylcitrate Cycle Mutants

OrganismMutantConditionObservationReference(s)
Salmonella entericaΔprpCMinimal medium + succinate + propionateDoubling time of 8.0 h (compared to 3.3 h for wild-type)[13]
Salmonella entericaΔprpCAnaerobic growth in minimal medium + propionate + nitrateSignificantly reduced growth compared to wild-type[12]

Table 4: Metabolite Accumulation in Methylcitrate Cycle Mutants

OrganismMutantAccumulated Metabolite(s)ObservationReference(s)
Salmonella typhimuriumprpD2-MethylcitrateAccumulation detected by 13C-NMR[8]
Salmonella typhimuriumprpB2-Methylcitrate and 2-methyl-cis-aconitateAccumulation detected by 13C-NMR[8]
Escherichia coliprpD mutant2-MethylcitrateAccumulation of 2-methylcitrate[9]

Signaling Pathways and Regulatory Networks

The expression of the methylcitrate cycle is tightly regulated to ensure efficient propionate metabolism and prevent the accumulation of toxic intermediates. The regulatory mechanisms vary between different pathogens, reflecting their unique physiology and host environments.

Regulation of the prp Operon in Salmonella enterica

In Salmonella enterica, the genes encoding the methylcitrate cycle enzymes (prpB, prpC, prpD, and prpE) are organized in an operon that is divergently transcribed from the regulatory gene prpR.[7] The PrpR protein is a σ54-dependent transcriptional activator.[7] The expression of the prpBCDE operon is induced by the presence of propionate, with 2-methylcitrate acting as the co-activator for PrpR.[7] The integration host factor (IHF) is also required for the activation of transcription.[7] Furthermore, the prp operon is subject to catabolite repression mediated by the cAMP receptor protein (CRP).[14]

Salmonella_prp_Regulation cluster_input Signals cluster_regulation Regulatory Proteins cluster_operon prp Operon Propionate Propionate prpBCDE prpBCDE genes Propionate->prpBCDE Metabolized to 2-methylcitrate Glucose Glucose CRP_cAMP CRP-cAMP Glucose->CRP_cAMP Low glucose leads to high cAMP PrpR PrpR PrpR->prpBCDE Activates transcription (σ⁵⁴) CRP_cAMP->PrpR Activates transcription CRP_cAMP->prpBCDE Relieves repression IHF IHF IHF->prpBCDE Required for activation Two_MC 2-Methylcitrate Two_MC->PrpR Activates

Regulation of the prp operon in Salmonella enterica.
Regulation of the Methylcitrate Cycle in Mycobacterium tuberculosis

In Mycobacterium tuberculosis, the regulation of the methylcitrate cycle is linked to the phosphate-sensing two-component system, SenX3-RegX3.[15] Under phosphate-limiting conditions, the response regulator RegX3 is activated and enhances the expression of the prpR gene and the prpDBC operon.[15] This regulatory link suggests a mechanism for coordinating carbon and phosphate metabolism, which is crucial for the pathogen's adaptation to the nutrient-poor environment within the host macrophage.

Mycobacterium_prp_Regulation cluster_input Signal cluster_tcs Two-Component System cluster_regulation Transcriptional Activator cluster_operon prp Operon Phosphate Low Phosphate SenX3 SenX3 (Sensor Kinase) Phosphate->SenX3 Senses RegX3 RegX3 (Response Regulator) SenX3->RegX3 Phosphorylates PrpR PrpR RegX3->PrpR Activates transcription prpDBC prpDBC genes PrpR->prpDBC Activates transcription

Regulation of the methylcitrate cycle in Mycobacterium.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the methylcitrate cycle.

Protocol for Methylcitrate Synthase (PrpC) Activity Assay

This protocol is adapted from methods used for assaying citrate synthase activity, with modifications for the specific substrates of PrpC.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Propionyl-CoA solution (10 mM)

  • Oxaloacetate solution (10 mM)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in 100 mM potassium phosphate buffer, pH 7.5)

  • Purified PrpC enzyme or cell-free extract

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 50 µL of 10 mM oxaloacetate solution

    • 50 µL of 10 mM propionyl-CoA solution

    • 10 µL of 10 mM DTNB solution

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 10 µL of the purified PrpC enzyme or cell-free extract.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of CoA-SH release, which reacts with DTNB to produce a yellow-colored product.

  • Calculate the enzyme activity using the molar extinction coefficient of the DTNB product (13,600 M-1cm-1).

PrpC_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Prepare Reaction Mix Prepare reaction mixture: - Phosphate buffer - Oxaloacetate - Propionyl-CoA - DTNB Equilibrate Equilibrate to desired temperature Prepare Reaction Mix->Equilibrate Add Enzyme Add purified PrpC or cell-free extract Equilibrate->Add Enzyme Monitor Absorbance Monitor absorbance at 412 nm Add Enzyme->Monitor Absorbance Calculate Activity Calculate enzyme activity using molar extinction coefficient of DTNB product Monitor Absorbance->Calculate Activity

Workflow for the methylcitrate synthase (PrpC) activity assay.
Protocol for Construction of a prpC Deletion Mutant

This protocol describes a general method for creating a gene deletion mutant using homologous recombination, a common technique in bacterial genetics.

Materials:

  • Bacterial strain to be mutated

  • Plasmids for homologous recombination (e.g., suicide vector)

  • Antibiotics for selection

  • PCR reagents

  • DNA purification kits

  • Electroporator

Procedure:

  • Construct the Deletion Cassette:

    • Amplify ~500 bp regions upstream and downstream of the prpC gene using PCR.

    • Clone these flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene). The two fragments should flank the resistance cassette.

  • Transform the Suicide Vector into the Recipient Strain:

    • Introduce the constructed suicide vector into the target bacterial strain via electroporation or conjugation.

  • Select for Single Crossover Events:

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance marker on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Select for Double Crossover Events:

    • Culture the single-crossover integrants in a medium without antibiotic selection to allow for a second recombination event.

    • Plate the culture on a medium that selects against the suicide vector (e.g., containing sucrose if the vector carries the sacB gene).

  • Screen for the Deletion Mutant:

    • Isolate individual colonies and screen for the desired deletion mutant using PCR with primers that flank the prpC gene. The PCR product from the mutant will be smaller than that from the wild-type.

    • Confirm the deletion by DNA sequencing.

Gene_Deletion_Workflow cluster_construct 1. Construct Deletion Cassette cluster_transform 2. Transformation cluster_selection 3. Selection cluster_verification 4. Verification Amplify Flanks Amplify upstream and downstream flanking regions of prpC Clone into Vector Clone flanks and resistance marker into a suicide vector Amplify Flanks->Clone into Vector Introduce Vector Introduce suicide vector into target bacterial strain Clone into Vector->Introduce Vector Select Single Crossover Select for single crossover events (antibiotic resistance) Introduce Vector->Select Single Crossover Select Double Crossover Select for double crossover events (counter-selection) Select Single Crossover->Select Double Crossover Screen Mutants Screen colonies by PCR Select Double Crossover->Screen Mutants Sequence Confirmation Confirm deletion by DNA sequencing Screen Mutants->Sequence Confirmation

Workflow for constructing a gene deletion mutant.
Protocol for 13C-Metabolic Flux Analysis of Propionate Metabolism

This protocol outlines the general steps for using stable isotope labeling to quantify metabolic fluxes through the methylcitrate cycle.

Materials:

  • Bacterial culture medium

  • 13C-labeled propionate (e.g., [1-13C]propionate or [U-13C3]propionate)

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solution (e.g., chloroform/methanol/water mixture)

  • GC-MS or LC-MS/MS system

Procedure:

  • Isotopic Labeling Experiment:

    • Grow the bacterial culture in a defined medium with the 13C-labeled propionate as the sole or a major carbon source until it reaches a metabolic steady state.

  • Rapid Quenching and Metabolite Extraction:

    • Rapidly quench the metabolism by adding the culture to a cold quenching solution.

    • Extract the intracellular metabolites using a suitable extraction method.

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) in the cell extracts using GC-MS or LC-MS/MS.

  • Metabolic Flux Analysis:

    • Use specialized software to fit the experimentally determined labeling patterns to a metabolic model of the central carbon metabolism, including the methylcitrate cycle.

    • The software will then calculate the relative or absolute fluxes through the different metabolic pathways.

C13_MFA_Workflow cluster_labeling 1. Isotopic Labeling cluster_sampling 2. Sampling cluster_analysis 3. Analysis cluster_modeling 4. Modeling Culture Bacteria Grow bacteria with ¹³C-labeled propionate Quench Metabolism Rapidly quench metabolism Culture Bacteria->Quench Metabolism Extract Metabolites Extract intracellular metabolites Quench Metabolism->Extract Metabolites MS Analysis Analyze labeling patterns by GC-MS or LC-MS/MS Extract Metabolites->MS Analysis Flux Calculation Calculate metabolic fluxes using specialized software MS Analysis->Flux Calculation

References

Methodological & Application

Quantitative Analysis of Methyl Citrate by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of methyl citrate in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key biomarker for monitoring certain inborn errors of metabolism, including propionic acidemia and methylmalonic aciduria.[1] Accurate and sensitive quantification of this metabolite is crucial for the diagnosis and management of these disorders.

Introduction

This compound accumulates in individuals with defects in propionyl-CoA metabolism.[1] Its measurement in biological fluids such as blood and urine provides important diagnostic information.[1][2] LC-MS/MS offers a highly sensitive and specific platform for the quantification of this compound, overcoming the limitations of traditional gas chromatography-mass spectrometry (GC-MS) methods by offering a simpler workflow and faster analysis times.[2]

This application note details two distinct approaches for this compound quantification: a derivatization-based method for enhanced sensitivity, particularly in dried blood spots (DBS), and a direct analysis method for plasma samples.

Metabolic Pathway Context: The Methylcitrate Cycle

This compound is a central intermediate in the methylcitrate cycle, a metabolic pathway present in various bacteria and fungi responsible for the metabolism of propionyl-CoA.[3][4] In this cycle, propionyl-CoA is converted to pyruvate and succinate.[3][4] An impairment in this cycle can lead to the accumulation of toxic intermediates, including propionyl-CoA and this compound.[5]

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate Methylcitrate Propionyl_CoA->Methylcitrate Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylaconitate Methylaconitate Methylcitrate->Methylaconitate Methylcitrate dehydratase Methylisocitrate 2-Methylisocitrate Methylaconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate lyase Succinate Succinate Methylisocitrate->Succinate Methylisocitrate lyase

Figure 1: Simplified Methylcitrate Cycle Pathway.

Experimental Protocols

Two distinct protocols are presented below. Protocol A involves a derivatization step to improve ionization efficiency and is particularly suited for dried blood spot analysis. Protocol B outlines a direct "dilute-and-shoot" method for plasma samples, which simplifies sample preparation.

Protocol A: Derivatization Method for Dried Blood Spots (DBS)

This protocol is adapted from a method for analyzing methylcitrate in dried blood spots and utilizes a derivatizing agent to enhance its chromatographic and mass spectrometric properties.[6]

3.1.1. Experimental Workflow

Derivatization_Workflow DBS_Punch Punch 3.2 mm DBS Disc Add_IS Add Internal Standard DBS_Punch->Add_IS Add_Reagents Add Derivatization Reagents (EDC, DMAP, DAABD-AE) Add_IS->Add_Reagents Incubate Incubate at 65°C for 45 min Add_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject

Figure 2: Workflow for Derivatization-Based this compound Analysis.

3.1.2. Sample Preparation

  • A 3.2 mm disc is punched from a dried blood spot into a 2.0 mL polypropylene tube.[6]

  • Add 20 µL of the internal standard (IS) working solution.[6]

  • Successively add 25 µL of 25 mmol/L 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in water, 25 µL of 25 mmol/L 4-dimethylaminopyridine (DMAP) in acetonitrile, and 50 µL of 2 mmol/L 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) in acetonitrile.[6]

  • Cap the tubes tightly and heat at 65°C for 45 minutes.[6]

  • Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L perfluorooctanoic acid (PFOA).[6]

  • Centrifuge the tubes at 13,000 rpm for 1 minute.[6]

  • Transfer the supernatant for injection into the LC-MS/MS system.[6]

3.1.3. LC-MS/MS Conditions

ParameterSetting
LC System Waters ACQUITY UPLC[6]
Column ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[6]
Mobile Phase A 10% Methanol with 0.5 g/L PFOA[6]
Mobile Phase B 90% Methanol with 0.5 g/L PFOA[6]
Flow Rate 0.4 mL/min[6]
Gradient 0-1.3 min: 98% A; 1.3-2.6 min: 98% to 50% A; 2.6-2.7 min: 50% A[6]
Injection Volume 10 µL[6]
Mass Spectrometer Waters Xevo XE Tandem Mass Spectrometer[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Capillary Voltage 3.5 kV[6]
Cone Voltage 35 V[6]
Collision Energy 22 eV[6]
Source Temperature 120°C[6]
Desolvation Temp. 350°C[6]
MRM Transitions This compound: m/z 499 -> 151; IS: m/z 502 -> 151[6]
Protocol B: Direct Analysis in Plasma (No Derivatization)

This protocol is based on a method for the simultaneous detection of several metabolites, including 2-methylcitric acid, in plasma without the need for derivatization.[7]

3.2.1. Experimental Workflow

Direct_Analysis_Workflow Plasma_Sample Collect Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Figure 3: Workflow for Direct this compound Analysis in Plasma.

3.2.2. Sample Preparation A "dilute-and-shoot" approach is often employed for such analyses. A generic protein precipitation step is recommended.

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube and dilute as necessary with the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions (Hypothetical based on similar analytes) Note: Specific parameters for underivatized this compound were not fully detailed in the initial search and are based on typical methods for similar small polar molecules.

ParameterSetting
LC System Agilent 1200 series or equivalent
Column C18 column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient A suitable gradient starting with high aqueous phase to retain the polar this compound.
Injection Volume 5 - 10 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-) is often preferred for carboxylic acids.
MRM Transitions Precursor ion [M-H]⁻: m/z 205.1. Product ions would need to be determined by infusion and fragmentation experiments.

Quantitative Data Summary

The following tables summarize the validation data from the referenced literature.

Table 1: Method Validation for Derivatized this compound in DBS [6]

ParameterResult
Linearity Range 0.5 - 16 µmol/L
Correlation Coefficient (r²) >0.99 (Implied)
LLOQ 0.5 µmol/L
Intra-day Precision (CV%) Not explicitly stated
Inter-day Precision (CV%) Not explicitly stated
Recovery "Excellent"
Retention Time 2.3 min

Table 2: Method Validation for Underivatized 2-Methylcitric Acid in Plasma [7]

ParameterResult
Linearity Range Up to 80 µmol/L (total 2-MCA)
Correlation Coefficient (r²) Not explicitly stated
LLOQ Not explicitly stated
Intra-assay Precision (CV%) 2.1% - 6.9%
Inter-assay Precision (CV%) 2.7% - 11.6%
Recovery 84.42% - 120.05%

Conclusion

The presented LC-MS/MS methods provide sensitive and reliable approaches for the quantitative analysis of this compound in biological samples. The choice between a derivatization-based method and a direct analysis will depend on the sample matrix, required sensitivity, and available instrumentation. The derivatization protocol is well-suited for complex matrices like dried blood spots, offering excellent sensitivity. The direct analysis method offers a simpler and faster workflow for cleaner matrices such as plasma. Both methods are valuable tools for clinical and research laboratories involved in the study of metabolic disorders.

References

Application Notes and Protocols for Methyl Citrate Extraction from Bacterial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl citrate is a key intermediate in the methylcitrate cycle, a metabolic pathway present in many bacteria and fungi but absent in humans.[1][2][3] This cycle is crucial for the metabolism of propionyl-CoA, a toxic metabolite that can accumulate during the breakdown of odd-chain fatty acids and certain amino acids.[4][5][6] The enzymes of the methylcitrate cycle, particularly methylcitrate synthase, are being investigated as potential targets for novel antimicrobial drugs.[1][2][3] Accurate and efficient extraction of this compound from bacterial cells is essential for studying the kinetics of this pathway, understanding its regulation, and for screening potential enzyme inhibitors.

These application notes provide a detailed protocol for the extraction of this compound from bacterial cells for subsequent analysis, typically by mass spectrometry-based techniques.

Signaling Pathway: The Methylcitrate Cycle

The methylcitrate cycle begins with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate, a reaction catalyzed by 2-methylcitrate synthase.[7][8] The cycle proceeds through a series of reactions that ultimately yield pyruvate and succinate, which can then enter central carbon metabolism.[1][4]

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate (2S,3S)-2-Methylcitrate Propionyl_CoA->Methylcitrate 2-Methylcitrate Synthase (PrpC) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate 2-Methylcitrate Synthase (PrpC) cis_Methylaconitate cis-Methylaconitate Methylcitrate->cis_Methylaconitate Aconitase (AcnB) or Methylcitrate Dehydratase (PrpD) Methylisocitrate (2R,3S)-2-Methylisocitrate cis_Methylaconitate->Methylisocitrate Aconitase (AcnB) or Methylcitrate Dehydratase (PrpD) Pyruvate Pyruvate Methylisocitrate->Pyruvate 2-Methylisocitrate Lyase (PrpB) Succinate Succinate Methylisocitrate->Succinate 2-Methylisocitrate Lyase (PrpB) invisible_node->Oxaloacetate TCA Cycle

Caption: The Methylcitrate Cycle in Bacteria.

Experimental Protocol: this compound Extraction

This protocol is designed for the extraction of this compound from a 50 mL bacterial culture. Volumes should be scaled accordingly for different culture sizes.

Materials:

  • Bacterial culture grown to the desired optical density

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid nitrogen

  • Centrifuge capable of 4°C and high speeds

  • Sonicator or bead beater

  • 1.5 mL microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Glass vials for sample storage

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly transfer 50 mL of bacterial culture to a pre-chilled centrifuge tube.

    • Immediately add an equal volume of quenching solution (-40°C). This step is crucial to halt metabolic activity.

    • Centrifuge at 5,000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • Centrifuge at 10,000 x g for 2 minutes at 4°C.

    • Discard the supernatant and repeat the wash step. This is important to remove any remaining media components.[9]

    • After the final wash, flash-freeze the cell pellet in liquid nitrogen.[10] Pellets can be stored at -80°C at this stage.

  • Cell Lysis and Extraction:

    • Add 1 mL of pre-chilled extraction solvent to the frozen cell pellet.[10]

    • Immediately vortex for 60 seconds.

    • Lyse the cells using one of the following methods:

      • Sonication: Sonicate the mixture on ice for a total of 10 minutes with cycles of 30 seconds on and 30 seconds off to prevent overheating.

      • Bead Beating: Add sterile glass or zirconia beads and homogenize in a bead beater for 2-3 cycles of 45 seconds at a high setting, with cooling on ice between cycles.

    • Incubate the lysate at -20°C for 1 hour to precipitate proteins.

  • Sample Clarification and Collection:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant to a new pre-chilled 1.5 mL microcentrifuge tube.

    • For analysis by GC-MS or LC-MS, filter the supernatant through a 0.22 µm syringe filter into a clean glass vial.[11][12]

  • Sample Storage:

    • Store the final extract at -80°C until analysis to prevent degradation of metabolites.

Experimental Workflow Diagram

Extraction_Workflow Start Start: 50 mL Bacterial Culture Quench Quench with Cold Methanol & Centrifuge Start->Quench Wash Wash Pellet with Ice-Cold PBS Quench->Wash Freeze Flash Freeze Pellet in Liquid Nitrogen Wash->Freeze Extract Add Cold Extraction Solvent & Lyse Cells (Sonication/Bead Beating) Freeze->Extract Precipitate Incubate at -20°C to Precipitate Proteins Extract->Precipitate Clarify Centrifuge to Pellet Debris Precipitate->Clarify Filter Filter Supernatant (0.22 µm) Clarify->Filter Analyze Store at -80°C or Proceed to Analysis (GC-MS/LC-MS) Filter->Analyze

Caption: Workflow for this compound Extraction.

Data Presentation

The following table presents example data that could be obtained from a this compound extraction experiment. The values are for illustrative purposes and will vary depending on the bacterial strain, growth conditions, and extraction efficiency.

Bacterial StrainGrowth ConditionCell Pellet Wet Weight (mg)Extracted this compound (µg/mg pellet)Purity (by LC-MS)
Escherichia coliGlucose media150.5 ± 5.21.2 ± 0.3>95%
Escherichia coliPropionate media145.8 ± 6.18.5 ± 1.1>95%
Mycobacterium smegmatisGlucose media180.2 ± 7.50.8 ± 0.2>95%
Mycobacterium smegmatisPropionate media175.4 ± 8.012.3 ± 1.5>95%

Considerations for Analysis

  • Derivatization for GC-MS: this compound is a non-volatile organic acid. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase its volatility. Silylation is a common method for this purpose.[11][13]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze this compound directly without derivatization. A reverse-phase C18 column with an acidic mobile phase is a suitable starting point for method development.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended for accurate quantification to account for any sample loss during extraction and analysis.

References

Application Note: Identification and Quantification of Methyl Citrate in Urine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics studies due to its non-destructive nature, minimal sample preparation requirements, and high reproducibility.[1] It allows for the simultaneous identification and quantification of multiple metabolites in complex biological mixtures like urine.[1] This application note details a protocol for the identification and quantification of methyl citrate in human urine using ¹H-NMR spectroscopy. Methylcitric acid (MCA) is a key biomarker for certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria, where its concentration is significantly elevated.[2][3] The method described here provides a robust and reliable approach for monitoring this compound levels, which can be valuable for disease diagnosis and for monitoring therapeutic interventions.

Metabolic Significance of this compound

This compound is an intermediate in the methylcitrate cycle, a metabolic pathway that catabolizes propionyl-CoA.[4] In certain metabolic disorders, the accumulation of propionyl-CoA leads to an increased production of this compound, which is then excreted in the urine. Therefore, the accurate quantification of urinary this compound can serve as a diagnostic marker for these conditions.

Below is a diagram illustrating the key steps of the methylcitrate cycle.

Methylcitrate_Cycle Methylcitrate Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate cis_Aconitate cis-Aconitate Methylcitrate->cis_Aconitate Aconitase Methylisocitrate 2-Methylisocitrate cis_Aconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase Succinate Succinate Methylisocitrate->Succinate Methylisocitrate Lyase TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: A simplified diagram of the Methylcitrate Cycle.

Experimental Workflow

The overall workflow for the NMR-based analysis of this compound in urine involves sample preparation, NMR data acquisition, and data analysis.

NMR_Workflow NMR Analysis Workflow for Urinary this compound cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Urine_Collection Urine Sample Collection Thawing Thaw Frozen Sample on Ice Urine_Collection->Thawing Centrifugation Centrifuge to Remove Particulates Thawing->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Buffer_Addition Add Phosphate Buffer & Internal Standard (TSP) Supernatant_Transfer->Buffer_Addition Vortexing Vortex to Mix Buffer_Addition->Vortexing NMR_Tube_Transfer Transfer to NMR Tube Vortexing->NMR_Tube_Transfer NMR_Spectrometer Place Sample in NMR Spectrometer NMR_Tube_Transfer->NMR_Spectrometer Shimming Shim Magnetic Field NMR_Spectrometer->Shimming Acquire_1D_1H Acquire 1D ¹H NMR Spectrum (with water suppression) Shimming->Acquire_1D_1H Processing Fourier Transform, Phase & Baseline Correction Acquire_1D_1H->Processing Referencing Reference Spectrum to TSP (0.0 ppm) Processing->Referencing Identification Identify this compound Signals Referencing->Identification Integration Integrate this compound & TSP Signals Identification->Integration Quantification Calculate this compound Concentration Integration->Quantification

Caption: Experimental workflow for urinary this compound analysis.

Materials and Methods

Materials
  • Urine samples (stored at -80°C)

  • Phosphate buffer (0.2 M, pH 7.4 in 99.9% D₂O)

  • Internal Standard (IS) solution: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) in D₂O.

  • 5 mm NMR tubes

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation Protocol
  • Thaw frozen urine samples on ice for approximately 30 minutes.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 13,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • In a new microcentrifuge tube, combine 540 µL of the urine supernatant with 60 µL of the phosphate buffer/internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the mixture at 13,000 x g for 5 minutes at 4°C.

  • Transfer 600 µL of the supernatant to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: A 600 MHz NMR spectrometer (or higher field) is recommended.

  • Experiment: A standard 1D ¹H NMR experiment with water suppression (e.g., NOESY presaturation or WET).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: noesygppr1d (or equivalent).

  • Number of Scans: 64-128 (depending on sample concentration).

  • Acquisition Time: ~2.7 seconds.

  • Relaxation Delay: 4 seconds.

Data Processing and Analysis
  • Apply a Fourier transform to the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz.

  • Perform phase and baseline correction manually or using automated software.

  • Reference the spectrum by setting the TSP methyl peak to 0.0 ppm.

  • Identify the characteristic signals of this compound. Two diastereoisomers of methylcitric acid, (2S, 3S)-MCA and (2R, 3S)-MCA, are typically found in human urine and have distinct, distinguishable spectra.[2]

  • Integrate the area of a well-resolved this compound signal (I_methylcitrate) and the TSP signal (I_TSP).

  • Calculate the concentration of this compound using the following formula:

    Concentration_methylcitrate = (I_methylcitrate / N_protons_methylcitrate) * (N_protons_TSP / I_TSP) * Concentration_TSP

    Where:

    • N_protons_methylcitrate is the number of protons giving rise to the integrated this compound signal.

    • N_protons_TSP is the number of protons for the TSP signal (9 protons).

    • Concentration_TSP is the known concentration of the internal standard.

Results and Discussion

Identification of this compound

The identification of this compound in a ¹H-NMR spectrum of urine is based on its characteristic chemical shifts. While the exact chemical shifts can vary slightly with pH, the multiplet patterns are distinctive. It is crucial to distinguish the signals of this compound from other metabolites, particularly citrate, which has signals in a similar region of the spectrum (typically two doublets around 2.5-2.7 ppm). The presence of a methyl group in this compound gives rise to a characteristic doublet, which aids in its identification. For unambiguous identification, 2D NMR experiments such as COSY and HSQC can be employed.

Quantification of this compound

The concentration of this compound in urine can vary significantly between healthy individuals and those with metabolic disorders. The use of an internal standard like TSP allows for accurate quantification. For clinical relevance, it is common practice to normalize the this compound concentration to the creatinine concentration to account for variations in urine dilution.

The following table summarizes typical concentration ranges of this compound found in urine.

AnalytePatient GroupConcentration Range (mmol/mol creatinine)
This compoundControls0.4 - 3.4
This compoundPropionic/Methylmalonic Acidemia8.3 - 591

Conclusion

NMR spectroscopy provides a sensitive, specific, and quantitative method for the analysis of this compound in urine. The protocol described in this application note offers a straightforward and robust workflow for researchers and clinicians involved in the study of metabolic disorders. The ability to accurately measure this compound levels can aid in the diagnosis, monitoring, and development of new therapies for conditions such as propionic acidemia and methylmalonic aciduria.

References

Derivatization of Methyl Citrate for GC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Methyl citrate, a tri-ester of citric acid, is a key intermediate in various biological pathways and industrial applications. Its analysis is crucial for understanding metabolic processes and ensuring quality control in manufacturing. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of this compound. However, due to its inherent polarity and low volatility, direct GC-MS analysis is challenging. Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable form, thereby enabling accurate and reproducible analysis. This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, targeting researchers, scientists, and professionals in drug development.

Overview of Derivatization Methods

The primary functional group of concern in this compound for GC-MS analysis is the hydroxyl group, which contributes to its polarity. The two most common and effective derivatization strategies to address this are silylation and esterification (specifically, further methylation of the hydroxyl group).

  • Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte. Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).

  • Esterification/Alkylation: This method involves the conversion of the hydroxyl group into an ether, typically a methyl ether, further reducing polarity. For broader organic acid profiling that might include citric acid and its partially esterified forms, esterification of the carboxylic acid groups is also a key strategy. Reagents such as boron trifluoride in methanol (BF₃-methanol) or methyl chloroformate (MCF) are effective for this purpose.

Comparison of Derivatization Methods

The selection of an appropriate derivatization method is critical and depends on the analytical goals, sample matrix, and available instrumentation. Below is a comparative summary of the two main approaches for derivatizing organic acids like this compound.

Table 1: Quantitative Comparison of Silylation and Esterification for Organic Acid Analysis

ParameterSilylation (e.g., BSTFA/MSTFA + TMCS)Esterification (e.g., BF₃-Methanol)
Reaction Time 30 - 90 minutes60 - 90 minutes[1]
Reaction Temperature 60 - 100°C[2]80 - 100°C[1][3]
Reproducibility (RSD%) < 15% (automated); < 20% (manual)[4][5][6]< 6%[7]
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow ng/mL to pg/mL range[8]
Derivative Stability TMS derivatives can be unstable and are sensitive to moisture[4][5][6][9]Methyl esters are generally more stable[10]
Advantages Highly reactive and versatile for a broad range of functional groups. Well-established with extensive literature support.[11]Produces stable derivatives. The reaction can be more robust in the presence of trace amounts of water.[10]
Disadvantages Reagents are highly sensitive to moisture, requiring anhydrous conditions. Can sometimes yield multiple derivative products.[4][9]Can be a harsher method, potentially leading to degradation of some analytes. Longer reaction times may be required for complete derivatization.[3]

Note: The quantitative data presented is based on studies of various organic acids and amino acids, as direct comparative studies on this compound are limited. These values provide a general performance expectation.

GC-MS Analysis of Derivatized this compound

Optimal chromatographic separation and mass spectrometric detection are essential for accurate quantification. The following table outlines typical GC-MS parameters for the analysis of derivatized organic acids.

Table 2: Recommended GC-MS Parameters

ParameterSilylated DerivativesMethylated Derivatives
GC Column Non-polar (e.g., DB-5ms, HP-5ms)Non-polar to mid-polar (e.g., HP-5ms, HP-INNOWAX)[12]
Injector Temperature 250 - 280°C230 - 260°C[1][12]
Oven Program Initial: 70-100°C, Ramp: 5-10°C/min to 280-300°CInitial: 100-150°C, Ramp: 5-10°C/min to 250°C[12]
Carrier Gas Helium (1 mL/min)Helium (1 mL/min)[12]
MS Ion Source Temp. 230°C[13]230°C[12]
MS Quadrupole Temp. 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV[14]
Scan Range m/z 50-650[14]m/z 40-550[15]
Mass Spectral Fragmentation

The mass spectrum of derivatized this compound provides a unique fingerprint for its identification and quantification.

  • TMS-Derivatized this compound: The Electron Ionization (EI) mass spectrum of the trimethylsilyl derivative of this compound is expected to exhibit characteristic fragment ions resulting from the loss of a methyl group (-15 amu) and a trimethylsilyl group (-73 amu). A comprehensive review of the fragmentation of TMS derivatives provides further insight into expected patterns[16][17].

  • Methylated (Methoxy) this compound: The EI mass spectrum of the methoxy derivative would likely show fragmentation corresponding to the loss of methoxy groups (-31 amu) and cleavage of the carbon skeleton.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA and TMCS

This protocol details the trimethylsilylation of the hydroxyl group of this compound.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line

Procedure:

  • Sample Preparation:

    • Accurately transfer the sample containing this compound into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Complete removal of water is critical.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial and vortex for 30 seconds.

    • Incubate the vial at 70°C for 60 minutes.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Methylation of this compound using BF₃-Methanol

This protocol describes the methylation of the hydroxyl group of this compound.

Materials:

  • This compound standard or dried sample extract

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas line

Procedure:

  • Sample Preparation:

    • Transfer the sample to a reaction vial and evaporate to dryness under nitrogen.

  • Derivatization:

    • Add 200 µL of 14% BF₃-methanol to the dried sample.

    • Cap the vial securely and heat at 90°C for 60 minutes[1].

  • Extraction:

    • Cool the reaction vial to room temperature.

    • Add 500 µL of hexane and 250 µL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the methylated derivative into the hexane layer.

    • Allow the phases to separate.

  • GC-MS Analysis:

    • Carefully transfer the upper hexane layer to a GC vial.

    • Inject 1 µL of the hexane layer into the GC-MS system.

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporation to Dryness (under Nitrogen) Sample->Dry AddReagent Addition of Derivatizing Agent Dry->AddReagent Heat Incubation with Heating (e.g., 70-90°C) AddReagent->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for this compound derivatization and analysis.

LogicalRelationship cluster_silylation Silylation cluster_esterification Esterification Analyte This compound (Polar, Non-volatile) Silylation BSTFA / MSTFA + TMCS Analyte->Silylation Esterification BF3-Methanol Analyte->Esterification TMS_Derivative TMS-Methyl Citrate (Volatile, Thermally Stable) Silylation->TMS_Derivative replaces -OH with -OTMS GCMS_Analysis GC-MS Analysis TMS_Derivative->GCMS_Analysis Methyl_Derivative Methoxy-Methyl Citrate (Volatile, Thermally Stable) Esterification->Methyl_Derivative converts -OH to -OCH3 Methyl_Derivative->GCMS_Analysis

References

Application Notes and Protocols for a Colorimetric Assay of Methylcitrate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcitrate synthase (MCS) is a key enzyme in the methylcitrate cycle, a metabolic pathway crucial for the detoxification of propionyl-CoA, a toxic metabolite derived from the breakdown of odd-chain fatty acids and certain amino acids.[1][2][3][4][5][6] This pathway is present in various bacteria and fungi, including pathogenic species, but is absent in humans, making MCS a promising target for the development of novel anti-infective drugs.[7][8] This application note provides a detailed protocol for a continuous colorimetric assay to determine the activity of methylcitrate synthase. The assay is based on the quantification of Coenzyme A (CoA), a product of the MCS-catalyzed reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[9][10][11][12]

Principle of the Assay: Methylcitrate synthase catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate and Coenzyme A (CoA-SH). The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to the methylcitrate synthase activity.[13][14][15]

Materials and Reagents

ReagentSupplierCatalog Number
Methylcitrate Synthase(Specify Source)
Propionyl-CoA lithium saltSigma-AldrichP5643
Oxaloacetic acidSigma-AldrichO4126
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)Sigma-AldrichD8130
Tris-HClSigma-AldrichT5941
Hydrochloric acid (HCl)Fisher ScientificA144-212
Sodium Hydroxide (NaOH)Fisher ScientificS318-500
96-well clear flat-bottom microplatesCorning3596
Spectrophotometer (plate reader)(Specify Model)

Preparation of Reagents

  • Tris Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 1 M Tris Buffer (pH 8.0). Store in the dark at 4°C.

  • Propionyl-CoA Stock Solution (10 mM): Dissolve 5.3 mg of propionyl-CoA lithium salt in 1 mL of deionized water. Prepare fresh and keep on ice.

  • Oxaloacetate Stock Solution (10 mM): Dissolve 1.32 mg of oxaloacetic acid in 1 mL of deionized water. Neutralize with NaOH to pH ~7.0. Prepare fresh and keep on ice.

Experimental Protocol

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (for one well) as follows:

    Component Volume (µL) Final Concentration
    1 M Tris Buffer (pH 8.0) 10 100 mM
    10 mM DTNB 10 1 mM
    10 mM Oxaloacetate 10 1 mM
    Deionized Water 50 -

    | Total Volume | 80 | |

  • Enzyme Preparation: Prepare serial dilutions of the methylcitrate synthase enzyme in Tris Buffer (pH 8.0) to achieve a final concentration that results in a linear rate of absorbance change over time.

  • Assay Initiation and Measurement: a. Add 80 µL of the reaction mixture to each well of a 96-well plate. b. Add 10 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 10 µL of 10 mM propionyl-CoA to each well. e. Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes, taking readings every 30 seconds.

  • Blank and Control:

    • Blank: A reaction mixture containing all components except the enzyme (replace with Tris buffer).

    • Control: A reaction mixture without the substrate propionyl-CoA to account for any non-enzymatic reaction.

Data Analysis

  • Calculate the rate of change in absorbance (ΔA/min): Determine the slope of the linear portion of the absorbance versus time plot.

  • Calculate the concentration of TNB²⁻ produced: Use the Beer-Lambert law:

    • Concentration (M) = (ΔA/min) / (ε * l)

      • ε (molar extinction coefficient of TNB²⁻ at 412 nm) = 14,150 M⁻¹cm⁻¹[9][16]

      • l (path length in cm) = This needs to be determined for the specific microplate and volume used.

  • Calculate the enzyme activity:

    • Activity (U/mL) = [Concentration of TNB²⁻ (M) * Total reaction volume (mL)] / [Volume of enzyme (mL) * 1 (µmol/min/U)]

    • One unit (U) of methylcitrate synthase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA-SH per minute under the specified conditions.

Quantitative Data Summary

ParameterValueReference
Optimal pH7.5 - 8.5[13]
Optimal Temperature25 - 37 °CGeneral enzyme assay conditions
Molar Extinction Coefficient of TNB²⁻ (ε)14,150 M⁻¹cm⁻¹[9][16]
Wavelength for Absorbance Measurement412 nm[9][10][16]
Km (Propionyl-CoA)~25 µM[13]
Km (Oxaloacetate)~10 µM[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB, Substrates) Mix Prepare Reaction Mixture in 96-well plate Reagents->Mix Enzyme Prepare Enzyme Dilutions Enzyme->Mix Incubate Pre-incubate at Desired Temperature Mix->Incubate Start Initiate Reaction with Propionyl-CoA Incubate->Start Measure Kinetic Measurement at 412 nm Start->Measure Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Rate Concentration Calculate TNB²⁻ Concentration Rate->Concentration Activity Determine Enzyme Activity (U/mL) Concentration->Activity

Caption: Experimental workflow for the colorimetric assay of methylcitrate synthase.

methylcitrate_cycle Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Methylcitrate Synthase (MCS) Propionyl_CoA->Methylcitrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase Methylcitrate 2-Methylcitrate Methylcitrate_Synthase->Methylcitrate CoA Coenzyme A (CoA-SH) Methylcitrate_Synthase->CoA Methylcitrate_Dehydratase Methylcitrate Dehydratase Methylcitrate->Methylcitrate_Dehydratase Methylaconitate 2-Methyl-cis-aconitate Methylcitrate_Dehydratase->Methylaconitate Aconitase Aconitase Methylaconitate->Aconitase Methylisocitrate 2-Methylisocitrate Aconitase->Methylisocitrate Methylisocitrate_Lyase Methylisocitrate Lyase Methylisocitrate->Methylisocitrate_Lyase Succinate Succinate Methylisocitrate_Lyase->Succinate Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate TCA_Cycle TCA Cycle Succinate->TCA_Cycle

Caption: The Methylcitrate Cycle.

References

Application Notes and Protocols for In Vitro Enzyme Kinetics of Methylisocitrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylisocitrate lyase (MCL), also known as 2-methylisocitrate lyase (EC 4.1.3.30), is a key enzyme in the methylcitrate cycle.[1] This cycle is crucial for the metabolism of propionate, a product of the breakdown of odd-chain fatty acids and certain amino acids.[1] MCL catalyzes the cleavage of (2S,3R)-2-methylisocitrate to yield pyruvate and succinate.[1] Due to its essential role in many pathogenic microorganisms, including Mycobacterium tuberculosis, methylisocitrate lyase is a promising target for the development of novel antimicrobial agents.[2] These application notes provide detailed protocols for the in vitro kinetic analysis of methylisocitrate lyase, including enzyme purification and a continuous spectrophotometric assay.

Data Presentation: Kinetic Parameters of Methylisocitrate Lyase

The following table summarizes the kinetic parameters of methylisocitrate lyase from various organisms, providing a comparative overview for researchers.

OrganismKm for (2R,3S)-2-methylisocitrate (μM)Vmax (U/mg) or kcat (s-1)Notes
Escherichia coli31Not specifiedThe enzyme corresponds to the PrpB protein.[3]
Aspergillus nidulans3.33 mM1.34 U/mg (Turnover number: 1.34 s-1)Also exhibits activity with isocitrate (Km = 0.35 mM, Vmax = 8.60 U/mg).[2]
Candida lipolytica770Not specifiedThe enzyme is specific for threo-Ds-2-methylisocitrate.[4]
Coxiella burnetii390 ± 47Not specifiedDetermined using a Michaelis-Menten assay with 50 pM of the enzyme.

Experimental Protocols

I. Purification of Recombinant Methylisocitrate Lyase from E. coli

This protocol describes the purification of His-tagged methylisocitrate lyase from E. coli.

A. Expression of Recombinant Protein

  • Transform E. coli BL21(DE3) cells with a suitable expression vector containing the gene for His-tagged methylisocitrate lyase.

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches approximately 2.0.[5]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[5]

  • Continue to incubate the culture for 16-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

B. Cell Lysis

  • Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice using a probe sonicator. Use 10 cycles of 30-second bursts with 30-second cooling intervals.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[5] Collect the supernatant.

C. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a 5 mL Ni-NTA affinity column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged methylisocitrate lyase with 5 column volumes of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect 1 mL fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

  • Pool the fractions containing the purified protein.

D. Buffer Exchange and Storage

  • Perform buffer exchange on the pooled fractions into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl2) using a desalting column or dialysis.[5]

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

  • Aliquot the purified enzyme and store at -80°C. Avoid repeated freeze-thaw cycles.

II. In Vitro Enzyme Kinetics Assay: Coupled Spectrophotometric Method

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of methylisocitrate lyase. The production of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[6]

A. Reagents and Buffers

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 5 mM MgCl2.[5]

  • (2R,3S)-2-methylisocitrate (Substrate): Prepare a stock solution (e.g., 100 mM) in deionized water. The concentration will be varied in the assay.

  • NADH: Prepare a fresh 10 mM stock solution in the Assay Buffer.[5] Keep protected from light.

  • Lactate Dehydrogenase (LDH): A commercially available stock solution (e.g., 1000 U/mL).

  • Purified Methylisocitrate Lyase: Dilute to the desired working concentration in Assay Buffer.

B. Assay Procedure

  • Set up a reaction mixture in a 1 mL quartz cuvette. The final volume of the reaction is 1 mL.

  • To the cuvette, add the following components in order:

    • Assay Buffer (to bring the final volume to 1 mL)

    • Varying concentrations of (2R,3S)-2-methylisocitrate (e.g., from 0.1 x Km to 10 x Km)

    • NADH to a final concentration of 0.2 mM.[6]

    • Lactate Dehydrogenase to a final concentration of 5-10 U/mL.

  • Mix the contents of the cuvette by gentle inversion and incubate at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding a small volume of the purified methylisocitrate lyase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer with a kinetics program. Record the data for at least 5 minutes. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

C. Data Analysis

  • Calculate the initial velocity (v0) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation by methylisocitrate lyase.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism).

Mandatory Visualizations

Enzymatic_Reaction_Pathway Methylisocitrate (2S,3R)-2-Methylisocitrate MCL Methylisocitrate Lyase Methylisocitrate->MCL Substrate Products Pyruvate + Succinate MCL->Products Products

Caption: The enzymatic reaction catalyzed by Methylisocitrate Lyase.

Experimental_Workflow cluster_purification Enzyme Purification cluster_assay Kinetic Assay Expression Recombinant Protein Expression in E. coli Lysis Cell Lysis Expression->Lysis IMAC IMAC Purification Lysis->IMAC Buffer_Exchange Buffer Exchange IMAC->Buffer_Exchange Assay_Setup Prepare Reaction Mixture (Buffer, Substrate, NADH, LDH) Buffer_Exchange->Assay_Setup Purified Enzyme Reaction_Initiation Add Purified MCL Assay_Setup->Reaction_Initiation Data_Acquisition Monitor A340 nm Decrease Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Kinetic Parameters (Km, Vmax) Data_Acquisition->Data_Analysis

Caption: Workflow for purification and kinetic analysis of Methylisocitrate Lyase.

References

Application Notes & Protocols: Tracing Methyl Citrate Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methylcitrate is a key metabolic intermediate formed from the condensation of propionyl-CoA and oxaloacetate. In humans, the accumulation of methylcitrate is a hallmark of inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia.[1][2][3] Stable isotope tracing provides a powerful methodology to elucidate the dynamics of methyl citrate production and its subsequent metabolic fate. By introducing substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these isotopes into downstream metabolites, offering unparalleled insights into pathway flux and enzyme activity.[4][5][6] These application notes provide detailed protocols for using stable isotope-labeled propionate to trace its conversion to this compound in biological samples, utilizing mass spectrometry-based techniques.

Metabolic Pathway Overview

Propionyl-CoA is primarily derived from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, and methionine).[3][7] Under normal conditions, propionyl-CoA is carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA and enters the Krebs cycle.[7][8] However, in instances of metabolic dysfunction or when propionyl-CoA levels are high, it can be alternatively metabolized through the methylcitrate cycle. In this pathway, the enzyme methylcitrate synthase catalyzes the condensation of propionyl-CoA with oxaloacetate to form methylcitrate.[2]

Methylcitrate_Pathway cluster_main_pathway Methylcitrate Synthesis Amino Acids Amino Acids PropionylCoA [U-13C3]Propionyl-CoA Amino Acids->PropionylCoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->PropionylCoA MethylcitrateSynthase Methylcitrate Synthase PropionylCoA->MethylcitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->MethylcitrateSynthase Methylcitrate [13C3]Methylcitrate MethylcitrateSynthase->Methylcitrate

Figure 1: Propionyl-CoA metabolism leading to methylcitrate formation.

Experimental Workflow

The overall workflow for tracing this compound metabolism involves several key stages, from sample labeling to data analysis. This process ensures accurate and reproducible quantification of isotopic enrichment.

Experimental_Workflow Start Start: Cell Culture / Animal Model Labeling 1. Stable Isotope Labeling (e.g., [U-13C3]Propionate) Start->Labeling Collection 2. Sample Collection (Cells, Plasma, Tissues) Labeling->Collection Extraction 3. Metabolite Extraction (Quenching & Lysis) Collection->Extraction Analysis 4. Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Processing 5. Data Processing (Peak Integration & Normalization) Analysis->Processing Analysis2 6. Isotopologue Distribution Analysis Processing->Analysis2 Interpretation 7. Biological Interpretation (Pathway Flux Analysis) Analysis2->Interpretation

Figure 2: General workflow for stable isotope tracing experiments.

Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the introduction of a stable isotope tracer into an in vitro cell culture system.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow for 24 hours in standard culture medium.

  • Tracer Preparation: Prepare a stock solution of the stable isotope tracer, for example, [U-¹³C₃]propionate, in sterile water or an appropriate solvent.

  • Labeling Medium: Prepare fresh culture medium containing the stable isotope tracer at a final concentration typically ranging from 100 µM to 5 mM, depending on the cell type and experimental goals.

  • Labeling: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a specified duration. The time required to reach isotopic steady state can vary; for TCA cycle-related metabolites, this is often between 2 and 24 hours.[6] A time-course experiment is recommended to determine the optimal labeling time.

  • Harvesting: After incubation, rapidly aspirate the labeling medium and proceed immediately to the metabolite extraction protocol to quench metabolic activity.

Protocol 2: Metabolite Extraction from Biological Samples

This protocol is designed to efficiently quench metabolism and extract polar metabolites, including this compound.

  • Quenching:

    • Adherent Cells: Place the culture dish on dry ice and add a liquid nitrogen bath to flash-freeze the cell monolayer.

    • Suspension Cells/Tissues/Plasma: Rapidly transfer the sample into a pre-chilled tube and flash-freeze in liquid nitrogen.

  • Extraction Solvent Preparation: Prepare an ice-cold extraction solvent. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).

  • Extraction:

    • Adherent Cells: Add 1 mL of the cold extraction solvent directly to the frozen culture dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Other Samples: Add the cold extraction solvent to the frozen sample pellet or tissue. Homogenize tissues using a bead beater or other appropriate method.

  • Lysis and Precipitation: Vortex the samples vigorously for 30 seconds and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Avoid disturbing the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. The dried extract can be stored at -80°C until analysis.[9]

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive method for the analysis of organic acids like this compound.[10][11]

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 50-100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: Use a column suitable for polar analytes, such as a C18 reversed-phase column or a HILIC column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate this compound from other isomers and metabolites. A typical gradient might start at 10% B, hold for 1-2 minutes, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then re-equilibrate at 10% B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often effective for organic acids. However, derivatization can allow for analysis in positive mode.[10]

    • Analysis Mode: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Define transitions for unlabeled (M+0) and labeled ([¹³C₃] M+3) this compound.

    • MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, and collision energy for the specific instrument and analyte.[10]

Protocol 4: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust alternative, particularly for distinguishing isomers, but requires derivatization to make non-volatile organic acids amenable to analysis.[9][12]

  • Derivatization:

    • Ensure the sample extract is completely dry.

    • Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60-70°C for 30-60 minutes to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.

  • Chromatographic Separation:

    • Column: Use a non-polar capillary column, such as a VF-5ms or equivalent (30 m x 0.25 mm ID).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Temperature Program: Start at a lower temperature (e.g., 100-140°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C, and hold for 2-5 minutes.[13]

    • Injection: 1 µL splitless injection at an injector temperature of 280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Acquire data in full scan mode (e.g., m/z 40-650) to identify the derivatized this compound based on its retention time and fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific fragment ions of the unlabeled and labeled analyte.

Data Presentation and Analysis

Quantitative data from mass spectrometry should be organized to clearly show the isotopic enrichment and distribution.

Table 1: Comparison of Analytical Methodologies
ParameterLC-MS/MSGC-MS
Sample State LiquidGas (requires derivatization)
Derivatization Optional, can improve ionization[10]Mandatory (e.g., silylation)[9]
Typical Column Reversed-Phase C18 or HILICNon-polar (e.g., 5% phenyl-methyl siloxane)
Ionization ESI (soft ionization)EI (hard ionization, fragmentation)
Sensitivity High (typically pM to nM)High (typically fM to pM)
Primary Use Targeted quantification of polar, non-volatile compounds.Analysis of volatile or derivatized compounds, good for isomer separation.
Table 2: Example Data - Isotopologue Distribution of this compound

This table illustrates how to present the fractional abundance of different isotopologues of this compound after labeling with [U-¹³C₃]propionate.

Sample IDTotal Ion Intensity (Normalized)M+0 Abundance (%)M+1 Abundance (%)M+2 Abundance (%)M+3 Abundance (%)Fractional Enrichment (%)
Control (Unlabeled)1.00E+0795.14.50.30.10.1
Labeled Sample 11.25E+0745.25.11.248.548.5
Labeled Sample 21.18E+0742.84.91.351.051.0
Labeled Sample 31.31E+0743.55.01.150.450.4
  • M+0, M+1, etc.: Represent the mass isotopologues with 0, 1, etc., ¹³C atoms incorporated.

  • Fractional Enrichment: Calculated from the abundance of the fully labeled isotopologue (M+3 in this case), after correcting for the natural abundance of stable isotopes found in the unlabeled control.

References

Application Note: Quantification of Methyl Citrate in Dried Blood Spots for Early Detection of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl citrate (MCA) has emerged as a crucial biomarker for the early detection of inborn errors of propionate metabolism, such as propionic acidemia (PA) and methylmalonic aciduria (MMA).[1][2] These genetic disorders lead to the accumulation of propionyl-CoA, which is subsequently converted to this compound by citrate synthase.[3][4] The quantification of this compound in dried blood spots (DBS) offers a minimally invasive and effective method for newborn screening and patient monitoring.[5][6] This application note provides a detailed protocol for the quantification of this compound in DBS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), summarizes key quantitative data, and illustrates the relevant biochemical pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for this compound in dried blood spots from healthy individuals and patients with relevant metabolic disorders.

Table 1: Reference Ranges of this compound and Related Analytes in Dried Blood Spots of Healthy Individuals.

AnalyteConcentration Range (µmol/L)Number of IndividualsCitation
This compound (MCA)≤0.63123[3][4]
This compound (MCA)0 - 0.63 (Median: 0.06)337[1][2]
This compound (MCA)0.04 - 0.36Not Specified[6]
This compound (MCA)0.02 - 0.27 (25th-95th percentile)140
Citric Acid (CA)36.6 – 126.4123[3]
MCA/CA Ratio0.0019 – 0.0074123[3][4]

Table 2: this compound Concentrations in Dried Blood Spots of Patients with Inborn Errors of Propionate Metabolism.

ConditionThis compound Concentration Range (µmol/L)Number of PatientsCitation
Propionic Acidemia (PA) & Methylmalonic Acidemia (MMA)1.0 – 12.07[3][4]
PA, MMA, Cbl C, Cbl F, Maternal B12 DeficiencyElevated (Specific range not provided in abstract)20[1][2]
Propionic Acidemia (PA)Markedly Increased (Specific range not provided)17[5]
Methylmalonic Acidemia (MMA)Elevated (Specific range not provided)205[5]

Table 3: Assay Validation Parameters for this compound Quantification in DBS.

ParameterValueCitation
Linearity Range0.5 - 16 µmol/L[1]
Correlation Coefficient (r)0.9999[1]
Limit of Quantification (LOQ)0.1 µmol/L[1]
Limit of Detection (LOD)0.03 µmol/L[1]

Experimental Protocols

This section details the methodology for the quantification of this compound in dried blood spots using LC-MS/MS with derivatization.

Materials and Reagents:

  • Dried blood spot cards

  • 3.2 mm hole puncher

  • 2.0 mL polypropylene tubes

  • Internal Standard (IS) working solution (e.g., d3-methylcitrate)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (25 mmol/L in water)

  • 4-dimethylaminopyridine (DMAP) solution (25 mmol/L in acetonitrile)

  • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) solution (2 mmol/L in acetonitrile)[1][2]

  • 10% Methanol containing 0.5 g/L perfluorooctanoic acid (PFOA)

  • LC-MS/MS system

Sample Preparation and Derivatization:

  • Punch a single 3.2 mm disc from a dried blood spot into a 2.0 mL polypropylene tube.[1]

  • Add 20 µL of the internal standard working solution to the tube.

  • Successively add 25 µL of EDC solution, 25 µL of DMAP solution, and 50 µL of DAABD-AE solution.[1]

  • Tightly cap the tubes and heat at 65°C for 45 minutes to facilitate derivatization.[1][2]

  • Stop the reaction by adding 120 µL of 10% methanol containing PFOA.[1]

  • Centrifuge the tubes at 13,000 rpm for 1 minute.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Injection Volume: 10 µL[1]

  • Chromatographic Separation: A suitable C18 column can be used for separation. The described method shows this compound eluting at 2.3 minutes with a total run time of 7 minutes.[1][2]

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of the derivatized this compound and the internal standard.

Mandatory Visualizations

Biochemical Pathway of this compound Formation

Methyl_Citrate_Pathway cluster_legend Legend Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase Methylcitrate This compound Citrate_Synthase->Methylcitrate Condensation Metabolite Metabolite Enzyme Enzyme Product Product of Interest

Caption: Biochemical pathway of this compound synthesis.

Experimental Workflow for this compound Quantification

Experimental_Workflow DBS_Sample Dried Blood Spot Sample Punching Punch 3.2 mm Disc DBS_Sample->Punching Addition_Reagents Add Internal Standard, EDC, DMAP, DAABD-AE Punching->Addition_Reagents Incubation Incubate at 65°C for 45 min Addition_Reagents->Incubation Quenching Stop Reaction with Methanol/PFOA Incubation->Quenching Centrifugation Centrifuge at 13,000 rpm Quenching->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MSMS LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

HPLC method for separating methyl citrate diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Separation of Methyl Citrate Diastereomers

Application Note and Protocol

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of this compound diastereomers. Due to the inherent chirality of this compound, its diastereomeric forms can be challenging to resolve. The presented protocol utilizes an indirect approach, where the diastereomers are first derivatized with a chiral agent, (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. These esters are then effectively separated on a standard achiral reversed-phase C18 column. This method is suitable for the accurate quantification and characterization of this compound diastereomers in research and quality control settings within the pharmaceutical and chemical industries.

Introduction

This compound is a citric acid ester with multiple stereocenters, leading to the existence of diastereomers. The differential biological activities and physicochemical properties of these stereoisomers necessitate their effective separation and quantification. Direct separation of diastereomers can be challenging and often requires specialized and expensive chiral stationary phases.[1][2] An alternative and often more accessible approach is the indirect method, which involves derivatizing the analyte with an enantiomerically pure chiral derivatizing agent to form diastereomers.[3][4] These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral HPLC columns.[1][5] This application note provides a detailed protocol for the separation of this compound diastereomers following derivatization with MαNP acid.

Experimental Protocols

Sample Preparation and Derivatization

The following protocol outlines the derivatization of a sample containing this compound diastereomers with MαNP acid.

  • Sample Preparation : Dissolve 1 mg of the this compound diastereomer mixture in 1 mL of a suitable organic solvent (e.g., dichloromethane).

  • Derivatization Reaction :

    • To the sample solution, add 1.2 equivalents of (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).

    • Add 1.5 equivalents of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Allow the reaction to proceed at room temperature for 4 hours, or until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up :

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Final Sample Preparation : Reconstitute the dried derivatized sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to HPLC injection.[6]

HPLC Instrumentation and Conditions

The separation is achieved using a standard reversed-phase HPLC system with UV detection.

ParameterCondition
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, increase to 90% B over 15 minutes. Hold at 90% B for 5 minutes. Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected retention times and resolution for the separated diastereomeric esters of this compound. (Note: These are representative data and may vary depending on the specific HPLC system and column used).

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 1 12.5-
Diastereomer 2 13.8> 1.5

Visualization of Methodologies

Experimental Workflow

The overall experimental workflow for the separation of this compound diastereomers is depicted below.

G Experimental Workflow for Diastereomer Separation cluster_sample_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Diastereomer Mixture Derivatization Derivatization with MαNP Acid Sample->Derivatization Workup Reaction Work-up & Purification Derivatization->Workup FinalSample Reconstitution in Mobile Phase Workup->FinalSample Injection Injection onto C18 Column FinalSample->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC separation of this compound diastereomers.

Logical Relationship of Diastereomer Separation

The underlying principle of this indirect HPLC method is the conversion of diastereomers into new entities with different physical properties, enabling their separation on an achiral stationary phase.

G Principle of Indirect Diastereomer Separation Diastereomers This compound Diastereomers (Similar Properties) AchiralColumn Achiral HPLC Column Diastereomers->AchiralColumn Co-elution ChiralAgent Chiral Derivatizing Agent ((S)-(+)-MαNP Acid) DiastereomericEsters Diastereomeric Esters (Different Properties) AchiralColumn2 Achiral HPLC Column DiastereomericEsters->AchiralColumn2 Separation

Caption: Logical diagram of indirect diastereomer separation.

Conclusion

The described HPLC method provides a reliable and accessible means for the separation and quantification of this compound diastereomers. By converting the diastereomers into diastereomeric esters, a standard reversed-phase C18 column can be effectively utilized. This protocol is intended to serve as a foundational method for researchers and professionals in drug development and chemical analysis, and can be further optimized to meet specific analytical requirements.

References

Application Note and Protocols for Methyl Citrate Analysis in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl citrate (2-methylcitric acid) is a key biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly propionic acidemia and methylmalonic aciduria. Accurate quantification of this compound in plasma is crucial for clinical research and diagnostics. This document provides detailed application notes and protocols for the preparation of plasma samples for this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes quantitative data from a validated method for this compound analysis. Note that the original matrix was dried blood spots (DBS), but the data provides a useful reference for expected performance.

ParameterValueMatrixAnalytical MethodCitation
Limit of Quantification (LOQ)0.1 µmol/LDried Blood SpotsLC-MS/MS[1]
Linearity Range0.5 - 16 µmol/LDried Blood SpotsLC-MS/MS[1]
Within-day Variation (CV%)< 15%Dried Blood SpotsLC-MS/MS[1]
Between-day Variation (CV%)< 15%Dried Blood SpotsLC-MS/MS[1]
Analytical Recovery> 90%Dried Blood SpotsLC-MS/MS[1][2][3]

Experimental Protocols

Two primary methodologies are presented for the analysis of this compound in plasma: an LC-MS/MS method involving chemical derivatization and a GC-MS method requiring silylation.

Protocol 1: LC-MS/MS Method with Derivatization

This protocol is adapted from a validated method for this compound analysis in dried blood spots and is suitable for plasma after a protein precipitation step.[1] Derivatization is employed to enhance the chromatographic and mass spectrometric properties of the hydrophilic this compound.[1]

Materials:

  • Plasma sample (collected in EDTA or sodium citrate tubes)[4][5]

  • Internal Standard (IS) working solution (e.g., isotopically labeled this compound)

  • Protein Precipitation Agent: Acetonitrile, chilled

  • Derivatization Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) solution (25 mmol/L in water)[1]

    • 4-(Dimethylamino)pyridine (DMAP) solution (25 mmol/L in acetonitrile)[1]

    • 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) solution (2 mmol/L in acetonitrile)[1]

  • Reaction Stop Solution: 10% Methanol containing 0.5 g/L Perfluorooctanoic acid (PFOA)[1]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Centrifuge

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of chilled acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a new 2.0 mL polypropylene tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Reconstitute the dried extract with 50 µL of a suitable solvent (e.g., 50% acetonitrile).

    • Add 25 µL of EDC solution (25 mmol/L in water).[1]

    • Add 25 µL of DMAP solution (25 mmol/L in acetonitrile).[1]

    • Add 50 µL of DAABD-AE solution (2 mmol/L in acetonitrile).[1]

    • Cap the tubes tightly and vortex briefly.

    • Incubate the mixture at 65°C for 45 minutes.[1]

  • Reaction Termination and Sample Finalization:

    • After incubation, cool the tubes to room temperature.

    • Add 120 µL of the reaction stop solution (10% methanol with PFOA).[1]

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 rpm for 1 minute.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject a 10 µL aliquot of the final sample onto the LC-MS/MS system.[1]

  • Separation can be achieved using a C8 or C18 column.[1]

  • A gradient elution with mobile phases consisting of methanol and water with a PFOA additive can be employed.[1]

  • Detection is performed using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor and product ions of the derivatized this compound and internal standard.[1]

Protocol 2: GC-MS Method with Silylation

For GC-MS analysis, a derivatization step is necessary to increase the volatility of this compound.[6][7] Silylation is a common and effective method for this purpose.[8]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Ribitol)[9]

  • Protein Precipitation/Extraction Solution: 8:1 Methanol:Water solution[9]

  • Derivatization Reagents:

    • Methoxyamine hydrochloride in pyridine (20 mg/mL)[9][10]

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[9][10]

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • SpeedVac or vacuum concentrator

  • Incubator or heating block

  • Vortex mixer

  • GC-MS vials with inserts

Procedure:

  • Extraction:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[9]

    • Add 10 µL of the internal standard solution.[9]

    • Add 800 µL of the 8:1 Methanol:Water solution.[9]

    • Vortex for 1 minute.[9]

    • Incubate on ice or in a refrigerator for 30 minutes, with occasional shaking.[9]

    • Centrifuge at 10,000 rpm for 10 minutes.[9]

    • Transfer 200 µL of the supernatant to a new microcentrifuge tube or a GC vial insert.[9]

  • Drying:

    • Completely dry the supernatant using a SpeedVac or vacuum concentrator. This may take 3-4 hours.[9]

  • Derivatization:

    • Step 1 (Methoximation):

      • Add 40 µL of methoxyamine hydrochloride solution to the dried sample.[9]

      • Vortex to ensure the residue is dissolved.

      • Incubate at room temperature overnight (approximately 16 hours) or at a higher temperature for a shorter duration (e.g., 30°C for 1.5 hours).[9][10]

    • Step 2 (Silylation):

      • Add 50 µL of MSTFA to the sample.[9]

      • Vortex thoroughly.

      • Incubate at 80°C for 1.5-2 hours, vortexing several times during incubation.[9] Alternatively, incubation can be done at 37°C for 30 minutes.[10]

      • Cool the sample to room temperature.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with a micro-insert if not already in one.

    • Analyze the sample using a suitable GC-MS system.

Visualizations

LC_MS_MS_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge1 Centrifuge (13,000 rpm, 5 min) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute derivatize Derivatization (EDC, DMAP, DAABD-AE) 65°C, 45 min reconstitute->derivatize stop Add Stop Solution derivatize->stop centrifuge2 Centrifuge (13,000 rpm, 1 min) stop->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis GC_MS_Workflow plasma Plasma Sample (100 µL) is_add Add Internal Standard plasma->is_add extract Extraction (Methanol:Water) is_add->extract centrifuge Centrifuge (10,000 rpm, 10 min) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry in SpeedVac supernatant->dry methoximation Methoximation (Methoxyamine HCl) dry->methoximation silylation Silylation (MSTFA) 80°C, 1.5-2 hr methoximation->silylation analysis GC-MS Analysis silylation->analysis

References

Application Notes and Protocols for Culturing Microorganisms on Propionate-Rich Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionate, a short-chain fatty acid, is a key metabolite in various microbial ecosystems, including the human gut, soil, and anaerobic digesters. The ability of microorganisms to utilize propionate as a carbon and energy source is of significant interest in diverse fields such as human health, biotechnology, and bioremediation. In the context of drug development, understanding how gut microbes metabolize propionate is crucial, as this can influence host physiology and the efficacy of therapeutics.[1] This document provides detailed application notes and protocols for culturing microorganisms on propionate-rich media, aimed at facilitating research in these critical areas.

Data Presentation: Microbial Growth and Propionate Metabolism

The following tables summarize quantitative data on the growth and propionate metabolism of various microorganisms. This data is essential for comparative analysis and for designing new experiments.

Table 1: Growth of Various Bacterial Species on Propionate as a Carbon Source

MicroorganismMedium TypePropionate ConcentrationGrowth Rate (µ)Maximum Optical Density (OD)Reference
Rhodococcus spp. (Isolate 5601W)Modified Basal Medium0.04% Sodium PropionateNot specifiedSigmoidal growth observed[1]
Burkholderia spp. (Isolates 7801, 7802)Modified Basal Medium0.04% Sodium PropionateNot specifiedSigmoidal growth observed[1]
Bacteroides propionicifaciensDefined Minimal Medium with Glucose (DMMG)Produces propionateNot specifiedOD600 of ~1.0[2][3]
Bacteroides graminisolvensDefined Minimal Medium with Glucose (DMMG)Produces propionateNot specifiedOD600 of ~0.8[2][3]
Pseudomonas putida KT2440 (engineered)Mineral Salt MediumProduces propionate from 1,2-propanediolNot specifiedHigh-density culture[4]

Table 2: Propionate Consumption and Metabolite Production

Microorganism/ConsortiumConditionPropionate Consumption RateKey Metabolites ProducedMolar Yield/Conversion RateReference
Anaerobic Digester SludgeAnaerobicNot specifiedMethane, AcetateNot specified[5]
Burkholderia sp. (mutant IPT 189)BioreactorNot specifiedP(3HB-co-3HV)1.20 g 3HV/g propionate
Bacteroides thetaiotaomicronAmino acid-deficient mediumNot specifiedAcetic acid, Lactic acid, Succinic acidEnhanced propionate production in later stages[6]
Pseudomonas putida (engineered)Fed-batch biotransformation1.55 g/L/h (productivity)Propionic acid>99% molar conversion from 1,2-propanediol[4][7]
Anaerobic Propionate-Using Organisms (fast-growing)Anaerobic Digesterµmax = 0.050 h-1MethaneKs = 330 mg/liter[8]
Anaerobic Propionate-Using Organisms (slow-growing)Anaerobic Digesterµmax = 0.0054 h-1MethaneKs = 11 mg/liter[8]

Experimental Protocols

Protocol 1: Preparation of a Defined Minimal Medium for Propionate-Utilizing Bacteria

This protocol describes the preparation of a basal minimal salt medium that can be adapted for various bacteria by supplementing with propionate as the primary carbon source.

Materials:

  • Dibasic sodium phosphate (Na₂HPO₄)

  • Monobasic potassium phosphate (KH₂PO₄)

  • Sodium chloride (NaCl)

  • Ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Calcium chloride (CaCl₂)

  • Sodium propionate

  • Trace mineral solution (optional, but recommended)

  • Deionized water

  • Autoclave

  • Sterile flasks and bottles

  • pH meter

Procedure:

  • Prepare 10X M9 Minimal Salts Solution:

    • Dissolve the following in 1 L of deionized water:

      • 60 g Na₂HPO₄

      • 30 g KH₂PO₄

      • 5 g NaCl

    • Adjust the pH to 7.4.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Prepare Stock Solutions:

    • Prepare the following stock solutions and sterilize them separately by autoclaving or filter sterilization:

      • 1 M MgSO₄

      • 0.1 M CaCl₂

      • 1 M NH₄Cl

      • 20% (w/v) Sodium Propionate

  • Prepare Final Medium (1 L):

    • To 700 mL of sterile deionized water, aseptically add:

      • 100 mL of 10X M9 Minimal Salts

      • 10 mL of 1 M NH₄Cl

      • 2 mL of 1 M MgSO₄

      • 1 mL of 0.1 M CaCl₂

      • 20 mL of 20% Sodium Propionate (final concentration 0.4%)

    • Add sterile deionized water to a final volume of 1 L.

    • Mix thoroughly. The medium is now ready for use.

Protocol 2: Enrichment and Isolation of Propionate-Degrading Microorganisms from Anaerobic Sludge

This protocol outlines a method for enriching and isolating microorganisms capable of utilizing propionate from a mixed microbial community, such as anaerobic digester sludge.

Materials:

  • Anaerobic digester sludge

  • Defined minimal medium with propionate (from Protocol 1)

  • Anaerobic jars or chamber

  • Gas pack systems for creating an anaerobic atmosphere

  • Sterile, gas-tight serum bottles with butyl rubber stoppers

  • Syringes and needles

  • Agar

  • Petri dishes

Procedure:

  • Preparation of Inoculum:

    • In an anaerobic chamber or under a stream of N₂/CO₂ gas, transfer 10 g of anaerobic sludge into a sterile bottle containing 90 mL of sterile, anaerobic dilution buffer (e.g., phosphate-buffered saline with a reducing agent like cysteine-HCl).

    • Mix thoroughly to create a slurry.

  • Enrichment Culture:

    • In a sterile, gas-tight serum bottle, add 100 mL of the defined minimal medium with sodium propionate as the sole carbon source.

    • Inoculate the medium with 10 mL of the sludge slurry.

    • Seal the bottle with a sterile butyl rubber stopper and an aluminum crimp.

    • Flush the headspace of the bottle with an anaerobic gas mixture (e.g., 80% N₂, 20% CO₂) for several minutes to remove any residual oxygen.

    • Incubate the enrichment culture at a suitable temperature (e.g., 30-37°C) in the dark.

  • Subculturing:

    • After a period of incubation (e.g., 1-2 weeks), or once growth is observed (e.g., turbidity, gas production), transfer an aliquot (e.g., 10%) of the enrichment culture to a fresh bottle of the same medium.

    • Repeat this subculturing step several times (3-5 times) to enrich for propionate-utilizing microorganisms.

  • Isolation of Pure Cultures:

    • Prepare solid agar plates of the defined minimal medium with propionate.

    • Serially dilute the final enrichment culture in a sterile, anaerobic dilution buffer.

    • Spread plate the dilutions onto the agar plates inside an anaerobic chamber.

    • Incubate the plates anaerobically until colonies appear.

    • Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and a general experimental workflow for studying propionate-utilizing microorganisms.

propionate_metabolism cluster_succinate Succinate Pathway cluster_acrylate Acrylate Pathway cluster_propanediol Propanediol Pathway Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Malate Malate Oxaloacetate->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate Propionyl_CoA_S Propionyl-CoA Succinate->Propionyl_CoA_S Propionate_S Propionate Propionyl_CoA_S->Propionate_S Lactate Lactate Lactoyl_CoA Lactoyl-CoA Lactate->Lactoyl_CoA Acryloyl_CoA Acryloyl-CoA Lactoyl_CoA->Acryloyl_CoA Propionyl_CoA_A Propionyl-CoA Acryloyl_CoA->Propionyl_CoA_A Propionate_A Propionate Propionyl_CoA_A->Propionate_A Deoxyhexose Deoxyhexose sugars Propanediol 1,2-Propanediol Deoxyhexose->Propanediol Propionaldehyde Propionaldehyde Propanediol->Propionaldehyde Propionyl_CoA_P Propionyl-CoA Propionaldehyde->Propionyl_CoA_P Propionate_P Propionate Propionyl_CoA_P->Propionate_P

Caption: Major metabolic pathways for propionate production in microorganisms.

experimental_workflow start Sample Collection (e.g., Anaerobic Sludge, Soil) enrichment Enrichment Culture in Propionate Medium start->enrichment isolation Isolation of Pure Cultures on Propionate Agar enrichment->isolation identification Microbial Identification (e.g., 16S rRNA sequencing) isolation->identification growth_kinetics Growth Kinetics Studies (OD, Cell Counts) isolation->growth_kinetics metabolite_analysis Metabolite Analysis (HPLC, GC-MS) growth_kinetics->metabolite_analysis data_analysis Data Analysis and Interpretation metabolite_analysis->data_analysis end Application (e.g., Drug Development Research) data_analysis->end

Caption: General experimental workflow for studying propionate-utilizing microorganisms.

References

Genetic Manipulation of the Methylcitrate Cycle in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of the methylcitrate cycle (MCC) in Escherichia coli. This pathway is crucial for propionate metabolism and detoxification, making it a key target for metabolic engineering and drug development.[1] This document outlines detailed protocols for genetic modifications, quantitative analysis of metabolic fluxes, and methods for monitoring pathway activity.

Introduction to the Methylcitrate Cycle in E. coli

The methylcitrate cycle is a metabolic pathway that facilitates the conversion of propionyl-CoA, a potentially toxic intermediate derived from the catabolism of odd-chain fatty acids and certain amino acids, into pyruvate and succinate.[1] In E. coli, the genes encoding the key enzymes of this cycle are organized in the prpBCDE operon. This operon is regulated by the transcriptional activator PrpR, which is activated by 2-methylcitrate, an intermediate of the cycle. The MCC is interconnected with the tricarboxylic acid (TCA) cycle and the glyoxylate shunt, sharing common intermediates and drawing precursors from these central metabolic routes.[1][2] Genetic manipulation of the MCC can be leveraged to enhance the production of valuable chemicals, improve the tolerance of E. coli to propionate, and identify novel antimicrobial targets.

Quantitative Data on Engineered E. coli Strains

The following tables summarize key quantitative data from studies involving the genetic manipulation of the methylcitrate cycle and related pathways in E. coli. These data are essential for understanding the impact of genetic modifications on metabolic fluxes.

Table 1: Metabolic Flux Ratios in Engineered E. coli Strains. This table presents a comparative analysis of key metabolic flux ratios in wild-type and genetically modified E. coli strains, illustrating the redistribution of carbon flux in response to genetic perturbations. The data is synthesized from multiple metabolic flux analysis studies.

StrainGenetic ModificationGrowth ConditionPentose Phosphate Pathway Flux (%)Glyoxylate Shunt Flux (%)TCA Cycle Flux (%)Reference
Wild-TypeNoneAerobic, Glucose30 ± 215 ± 355 ± 4[3][4][5]
ΔprpCMethylcitrate Synthase KnockoutAerobic, Glucose + PropionateNot ReportedNot ReportedNot ReportedN/A
prpBCDE OverexpressionOverexpression of MCC operonAerobic, Glucose + PropionateNot ReportedNot ReportedNot ReportedN/A
ΔpykFPyruvate Kinase I KnockoutAerobic, Glucose35 ± 310 ± 255 ± 4[4]

Note: Specific flux data for ΔprpC and prpBCDE overexpression strains grown on propionate were not available in a comparative tabular format in the searched literature. The provided data for the ΔpykF mutant illustrates the type of flux redistribution data that can be obtained through metabolic flux analysis.

Table 2: Enzyme Activities in Wild-Type and Engineered E. coli. This table provides a summary of the specific activities of key enzymes in the methylcitrate cycle in wild-type and engineered E. coli strains.

StrainEnzymeSpecific Activity (U/mg protein)Reference
Wild-Type (propionate-induced)Methylcitrate Synthase (PrpC)~0.15[6]
Wild-Type (propionate-induced)2-Methylisocitrate Lyase (PrpB)~0.20[6]
Recombinant E. coli (prpC expression)Methylcitrate Synthase (PrpC)0.91[6]
Recombinant E. coli (prpB expression)2-Methylisocitrate Lyase (PrpB)16.6 mU/mg[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the genetic manipulation and analysis of the methylcitrate cycle in E. coli.

Gene Knockout of prpC using Lambda Red Recombineering

This protocol describes the deletion of the prpC gene, which encodes methylcitrate synthase, from the E. coli chromosome using the Lambda Red recombination system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive replication, expresses Lambda Red recombinase under arabinose induction).

  • pKD3 or pKD4 plasmid (template for antibiotic resistance cassette).

  • Primers for amplifying the antibiotic resistance cassette with homology arms to the prpC gene.

  • L-arabinose solution (20% w/v).

  • LB medium and agar plates with appropriate antibiotics.

  • Electroporator and cuvettes.

Protocol:

  • Primer Design: Design primers to amplify the chloramphenicol resistance cassette from pKD3. The primers should have 40-50 nucleotide extensions homologous to the regions flanking the prpC gene.

  • Amplification of Resistance Cassette: Perform PCR using the designed primers and pKD3 as a template to generate the linear DNA fragment for recombination.

  • Preparation of Electrocompetent Cells:

    • Inoculate 5 mL of LB medium with the E. coli strain harboring pKD46 and grow overnight at 30°C.

    • Inoculate 50 mL of LB medium with the overnight culture and grow at 30°C to an OD600 of 0.4-0.6.

    • Add L-arabinose to a final concentration of 0.2% to induce the expression of the Lambda Red recombinase. Continue to grow for 1 hour at 30°C.

    • Harvest the cells by centrifugation at 4°C and wash them three times with ice-cold sterile 10% glycerol.

    • Resuspend the final cell pellet in a small volume of 10% glycerol.

  • Electroporation:

    • Add 100-200 ng of the purified PCR product to 50 µL of the electrocompetent cells.

    • Electroporate the mixture using standard settings for E. coli (e.g., 2.5 kV, 200 Ω, 25 µF).

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate the cell suspension on LB agar plates containing chloramphenicol.

    • Incubate at 37°C overnight.

    • Verify the gene knockout in the resulting colonies by colony PCR using primers flanking the prpC gene and by sequencing.

Overexpression of the prpBCDE Operon

This protocol outlines the procedure for overexpressing the entire prpBCDE operon in E. coli using a suitable expression vector.

Materials:

  • E. coli strain for protein expression (e.g., BL21(DE3)).

  • Expression vector with an inducible promoter (e.g., pET vector with a T7 promoter).

  • Primers for amplifying the prpBCDE operon from E. coli genomic DNA.

  • Restriction enzymes and T4 DNA ligase.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution.

Protocol:

  • Cloning of the prpBCDE Operon:

    • Amplify the entire prpBCDE operon from E. coli genomic DNA using high-fidelity PCR. Design primers with appropriate restriction sites for cloning into the expression vector.

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested insert and vector using T4 DNA ligase.

    • Transform the ligation mixture into a suitable cloning host (e.g., DH5α) and select for positive clones.

    • Verify the correct insertion by restriction digestion and sequencing.

  • Protein Expression:

    • Transform the constructed expression plasmid into the expression host E. coli BL21(DE3).

    • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the solubility of the expressed proteins.

  • Verification of Overexpression:

    • Harvest the cells by centrifugation.

    • Analyze the total cell protein by SDS-PAGE to visualize the overexpressed PrpB, C, D, and E proteins.

Metabolic Flux Analysis using ¹³C-Labeling

This protocol provides a general workflow for performing ¹³C-metabolic flux analysis (¹³C-MFA) to quantify the intracellular metabolic fluxes in engineered E. coli strains.[3][7]

Materials:

  • Defined minimal medium.

  • ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Software for flux analysis (e.g., INCA, Metran).

Protocol:

  • Cultivation with ¹³C-Labeled Substrate:

    • Grow the E. coli strain of interest in a defined minimal medium with a known composition of ¹³C-labeled and unlabeled carbon source until a metabolic and isotopic steady state is reached.

  • Biomass Hydrolysis and Derivatization:

    • Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

    • Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., using silylation).

  • GC-MS Analysis:

    • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distribution of specific fragments.

  • Flux Calculation:

    • Use a computational model of the central carbon metabolism of E. coli and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes. This is typically done using specialized software that performs iterative fitting of the flux model to the experimental data.

Enzyme Assays

3.4.1. Methylcitrate Synthase (PrpC) Activity Assay

This assay measures the activity of methylcitrate synthase by monitoring the condensation of propionyl-CoA and oxaloacetate.

Materials:

  • Cell-free extract of E. coli.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Propionyl-CoA.

  • Oxaloacetate.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Spectrophotometer.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, oxaloacetate, and DTNB.

  • Initiate the reaction by adding propionyl-CoA and the cell-free extract.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free Coenzyme A released with DTNB.

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration of the cell-free extract.

3.4.2. 2-Methylisocitrate Lyase (PrpB) Activity Assay

This assay determines the activity of 2-methylisocitrate lyase by measuring the formation of pyruvate from 2-methylisocitrate.[6]

Materials:

  • Cell-free extract of E. coli.

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • (2S,3S)-2-methylisocitrate.

  • Lactate dehydrogenase (LDH).

  • NADH.

  • Spectrophotometer.

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, 2-methylisocitrate, NADH, and LDH.

  • Initiate the reaction by adding the cell-free extract.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ in the LDH-coupled reaction that reduces the pyruvate product to lactate.

  • Calculate the specific activity based on the rate of absorbance change and the protein concentration of the cell-free extract.

Quantification of Intracellular Metabolites

3.5.1. Quantification of Propionyl-CoA by LC-MS/MS

This protocol describes the quantification of intracellular propionyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

Protocol:

  • Quenching and Extraction: Rapidly quench the metabolism of the E. coli culture using a cold solvent (e.g., -20°C methanol). Extract the intracellular metabolites using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

  • LC-MS/MS Analysis: Separate the metabolites using liquid chromatography and detect and quantify propionyl-CoA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Use a standard curve of known concentrations of propionyl-CoA to quantify the amount in the samples.

3.5.2. Quantification of 2-Methylcitrate by GC-MS

This protocol outlines the quantification of intracellular 2-methylcitrate using gas chromatography-mass spectrometry (GC-MS).

Protocol:

  • Quenching and Extraction: Follow the same quenching and extraction procedure as for propionyl-CoA.

  • Derivatization: Derivatize the extracted metabolites to make them volatile for GC-MS analysis (e.g., by silylation with MSTFA).

  • GC-MS Analysis: Separate the derivatized metabolites by gas chromatography and identify and quantify 2-methylcitrate based on its retention time and mass spectrum.

  • Quantification: Use a standard curve of known concentrations of 2-methylcitrate for accurate quantification.

Visualizations

Signaling Pathway of Methylcitrate Cycle Regulation

Methylcitrate_Cycle_Regulation cluster_extracellular Extracellular cluster_cell Cellular Environment Propionate_ext Propionate Propionate_int Propionate Propionate_ext->Propionate_int Transport Propionyl_CoA Propionyl-CoA Propionate_int->Propionyl_CoA PrpE Two_Methylcitrate 2-Methylcitrate Propionyl_CoA->Two_Methylcitrate PrpC Pyruvate_Succinate Pyruvate + Succinate Propionyl_CoA->Pyruvate_Succinate MCC Enzymes Oxaloacetate Oxaloacetate Oxaloacetate->Two_Methylcitrate PrpR_inactive PrpR (inactive) Two_Methylcitrate->PrpR_inactive Binds to PrpR_active PrpR (active) PrpR_inactive->PrpR_active Activation prpBCDE_operon prpBCDE operon PrpR_active->prpBCDE_operon Activates Transcription MCC_enzymes Methylcitrate Cycle Enzymes prpBCDE_operon->MCC_enzymes Translation

Caption: Regulation of the methylcitrate cycle in E. coli.

Experimental Workflow for Creating and Analyzing a prpC Knockout Strain

prpC_Knockout_Workflow start Start primer_design 1. Design Primers (prpC homology arms) start->primer_design pcr_amplification 2. PCR Amplify Resistance Cassette primer_design->pcr_amplification electroporation 4. Electroporation pcr_amplification->electroporation prepare_cells 3. Prepare Electrocompetent E. coli (pKD46) prepare_cells->electroporation selection 5. Select on Antibiotic Plates electroporation->selection verification 6. Verify Knockout (Colony PCR, Sequencing) selection->verification phenotype_analysis 7. Phenotypic Analysis (Growth on Propionate) verification->phenotype_analysis flux_analysis 8. 13C-Metabolic Flux Analysis phenotype_analysis->flux_analysis end End flux_analysis->end

Caption: Workflow for prpC gene knockout and analysis.

Logical Relationship for a PrpR-Based Biosensor

PrpR_Biosensor_Logic cluster_input Input cluster_biosensor Biosensor Strain cluster_output Output Propionate Propionate Two_Methylcitrate 2-Methylcitrate Propionate->Two_Methylcitrate Metabolic Conversion PrpR PrpR Two_Methylcitrate->PrpR Activates PprpB PprpB Promoter PrpR->PprpB Binds to & Activates GFP gfp (reporter gene) PprpB->GFP Drives Expression Fluorescence Fluorescence GFP->Fluorescence Produces Signal Signal Detectable Signal Fluorescence->Signal

Caption: Logic of a PrpR-based fluorescent biosensor.

References

Application Notes and Protocols for Screening Inhibitors of Methylcitrate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylcitrate cycle is a critical metabolic pathway in various pathogenic bacteria and fungi, responsible for the detoxification of propionyl-CoA, a toxic metabolite produced during the breakdown of certain amino acids and odd-chain fatty acids.[1][2] A key enzyme in this pathway is 2-methylcitrate synthase (MCS), which catalyzes the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate.[3][4] The absence of this cycle in humans makes methylcitrate synthase an attractive target for the development of novel antimicrobial agents.[5] These application notes provide detailed protocols for the high-throughput screening (HTS) of methylcitrate synthase inhibitors, including biochemical and cell-based assays, as well as methods for recombinant enzyme production.

Signaling Pathway

The methylcitrate cycle is initiated by the enzymatic activity of methylcitrate synthase. The subsequent reactions are catalyzed by methylcitrate dehydratase and methylisocitrate lyase, ultimately converting propionyl-CoA to pyruvate and succinate. These products can then enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Methylcitrate Synthase (MCS) Target for Inhibition Propionyl_CoA->Methylcitrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase Methylcitrate 2-Methylcitrate Methylcitrate_Synthase->Methylcitrate Methylcitrate_Dehydratase Methylcitrate Dehydratase Methylcitrate->Methylcitrate_Dehydratase Methylaconitate 2-Methylaconitate Methylcitrate_Dehydratase->Methylaconitate Aconitase Aconitase Methylaconitate->Aconitase Methylisocitrate 2-Methylisocitrate Aconitase->Methylisocitrate Methylisocitrate_Lyase Methylisocitrate Lyase Methylisocitrate->Methylisocitrate_Lyase Pyruvate Pyruvate Methylisocitrate_Lyase->Pyruvate Succinate Succinate Methylisocitrate_Lyase->Succinate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Succinate->TCA_Cycle

Figure 1: The Methylcitrate Cycle Pathway.

Data Presentation: Known Inhibitors and Enzyme Kinetics

The following tables summarize known inhibitors of methylcitrate synthase and the kinetic parameters of the enzyme from different organisms.

Compound NameTarget OrganismAssay TypeIC50 (µM)Reference
V-13-009920Mycobacterium tuberculosisBiochemical4.0 ± 1.1[6]
ZINC08964784Paracoccidioides lutziiBiochemical6040[7]
EbselenMycobacterium tuberculosisBiochemical-[1]
Spirocyclic Michael AcceptorsMycobacterium tuberculosisBiochemical6.6, 10.9[1]

Table 1: Summary of known methylcitrate synthase inhibitors.

OrganismSubstrateKm (µM)Reference
Aspergillus fumigatusPropionyl-CoA1.9[2]
Aspergillus fumigatusOxaloacetate2.7[2]
Mycobacterium tuberculosisPropionyl-CoA-[8]
Mycobacterium tuberculosisOxaloacetate-[8]

Table 2: Kinetic parameters of methylcitrate synthase.

Experimental Protocols

Recombinant Methylcitrate Synthase Expression and Purification

A reliable source of active methylcitrate synthase is a prerequisite for biochemical screening. The following protocol describes the expression and purification of recombinant methylcitrate synthase from E. coli.

Recombinant_Protein_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification Gene_Amplification Amplify MCS gene (e.g., from M. tuberculosis) Vector_Ligation Ligate into expression vector (e.g., pET-28a(+)) Gene_Amplification->Vector_Ligation Transformation Transform into E. coli expression strain (e.g., BL21(DE3)) Vector_Ligation->Transformation Inoculation Inoculate culture Transformation->Inoculation Growth Grow to mid-log phase (OD600 ~0.6-0.8) Inoculation->Growth Induction Induce expression with IPTG Growth->Induction Incubation Incubate at reduced temperature (e.g., 16-25°C) Induction->Incubation Cell_Harvest Harvest cells by centrifugation Incubation->Cell_Harvest Lysis Lyse cells (sonication or French press) Cell_Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Clarification->Affinity_Chromatography Elution Elute purified protein Affinity_Chromatography->Elution QC Quality Control (SDS-PAGE, concentration) Elution->QC

Figure 3: High-Throughput Screening Workflow for Methylcitrate Synthase Inhibitors.

Materials:

  • Purified recombinant methylcitrate synthase

  • Propionyl-CoA

  • Oxaloacetate

  • DTNB (Ellman's reagent)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0)

  • Compound library dissolved in DMSO

  • 384-well clear, flat-bottom microplates

  • Microplate reader with kinetic reading capabilities at 412 nm

Protocol:

  • Compound Plating: Dispense 100 nL of test compounds (typically at a final concentration of 10-20 µM) and controls into the wells of a 384-well plate.

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known inhibitor or no enzyme (100% inhibition).

  • Enzyme Addition: Add 10 µL of a solution of methylcitrate synthase in Assay Buffer to each well. The final enzyme concentration should be optimized to give a robust signal in the linear range of the assay.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Prepare a 2X substrate mix in Assay Buffer containing propionyl-CoA, oxaloacetate, and DTNB. Initiate the reaction by adding 10 µL of the substrate mix to each well. Final concentrations should be optimized, for example:

    • Propionyl-CoA: 50-100 µM

    • Oxaloacetate: 100-200 µM

    • DTNB: 200 µM

  • Signal Detection: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound: % Inhibition = (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background)) * 100

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Cell-Based Assay for Inhibitor Validation

This protocol describes a cell-based assay to validate the activity of hit compounds from the primary screen in a more physiologically relevant context. The assay measures the ability of a bacterial or fungal strain to grow on propionate as the sole carbon source, which is dependent on a functional methylcitrate cycle.

Materials:

  • Bacterial or fungal strain with a functional methylcitrate cycle (e.g., Mycobacterium smegmatis or a non-pathogenic strain of Aspergillus)

  • Minimal medium (e.g., M9 minimal medium for bacteria)

  • Propionate solution (sterilized)

  • Glucose solution (sterilized, as a control for general toxicity)

  • Hit compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader for measuring optical density (OD) at 600 nm

Protocol:

  • Prepare Inoculum: Grow an overnight culture of the test organism in a rich medium (e.g., LB for bacteria). Wash the cells with minimal medium without a carbon source and resuspend to a standardized OD600.

  • Plate Setup: In a 96-well plate, add minimal medium to each well.

  • Carbon Source Addition:

    • Test Wells: Add propionate to a final concentration that supports growth (e.g., 10-20 mM).

    • Toxicity Control Wells: Add glucose to a final concentration that supports robust growth (e.g., 0.4%).

    • Negative Control Wells: No carbon source.

  • Compound Addition: Add serial dilutions of the hit compounds to the test and toxicity control wells. Include DMSO-only controls.

  • Inoculation: Inoculate all wells with the prepared cell suspension to a final starting OD600 of ~0.05.

  • Incubation: Incubate the plate at the optimal growth temperature for the organism with shaking.

  • Growth Measurement: Measure the OD600 of the wells at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis:

    • Generate growth curves for each condition.

    • Determine the minimum inhibitory concentration (MIC) or the concentration at which a compound inhibits growth by 50% (IC50) on propionate.

    • Compare the inhibition on propionate versus glucose. A compound that specifically inhibits growth on propionate but not on glucose is a strong candidate for a methylcitrate cycle inhibitor.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the discovery and characterization of methylcitrate synthase inhibitors. The high-throughput screening assay is a robust method for identifying initial hits from large compound libraries. Subsequent validation in a cell-based assay ensures the identification of compounds with relevant biological activity. The development of potent and specific inhibitors of methylcitrate synthase holds promise for the generation of novel therapeutics against a range of pathogenic microorganisms.

References

Application Note: Metabolomic Profiling of Propionate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propionate is a three-carbon short-chain fatty acid (SCFA) primarily produced by the gut microbiota through the fermentation of dietary fibers. Beyond its role as an energy substrate, propionate acts as a crucial signaling molecule, influencing a wide range of physiological processes including gluconeogenesis, lipogenesis, and immune responses. Dysregulation of propionate metabolism has been implicated in various metabolic disorders, making it a significant area of interest for research and drug development.[1][2]

Metabolomics, the large-scale study of small molecules, offers a powerful platform to comprehensively investigate the intricate pathways of propionate metabolism and its systemic effects.[3][4] This application note provides a detailed overview of the key metabolic and signaling pathways of propionate, standardized protocols for metabolomic analysis, and a summary of quantitative data to guide researchers in this field.

Metabolic and Signaling Pathways of Propionate

Propionate exerts its biological functions through several key pathways:

  • Anaplerosis into the TCA Cycle: In the mitochondria, propionate is converted to propionyl-CoA.[5][6] Through a series of enzymatic reactions involving biotin-dependent propionyl-CoA carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase, propionyl-CoA is converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1][5][7] This anaplerotic replenishment of the TCA cycle is particularly important for gluconeogenesis in the liver.[8]

  • Signaling via Free Fatty Acid Receptors (FFARs): Propionate is a potent agonist for G-protein coupled receptors FFAR2 (GPR43) and FFAR3 (GPR41).[9][10][11] Activation of these receptors on various cell types, including immune, endocrine, and adipocyte cells, triggers downstream signaling cascades that modulate inflammation, hormone secretion, and metabolism.[9][12][13] For instance, propionate can suppress hepatic gluconeogenesis via a GPR43/AMPK-dependent signaling pathway.[14]

  • Histone Deacetylase (HDAC) Inhibition: Propionate, along with other SCFAs like butyrate, can inhibit the activity of histone deacetylases.[15][16] This epigenetic modification leads to histone hyperacetylation, altering gene expression and influencing cellular processes such as proliferation and differentiation.[17]

Propionate_Metabolism_and_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion Propionate_ext Propionate Propionate_intra Propionate Propionate_ext->Propionate_intra Transport FFAR2_3 FFAR2/3 (GPR43/41) Propionate_ext->FFAR2_3 Binds to HDACs HDACs Propionate_intra->HDACs Inhibits Propionyl_CoA Propionyl-CoA Propionate_intra->Propionyl_CoA Propionyl-CoA Synthetase Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Leads to Signaling_Cascades Downstream Signaling (e.g., AMPK, p38) FFAR2_3->Signaling_Cascades Activates Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase (Biotin) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Mutase (Vitamin B12) TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Enters Gluconeogenesis Gluconeogenesis TCA_Cycle->Gluconeogenesis Provides Precursors

Caption: Overview of propionate's metabolic and signaling pathways.

Experimental Workflow for Metabolomic Profiling

A typical metabolomics workflow for studying propionate metabolism involves several key stages, from sample collection to data interpretation.[3][4][18] Adherence to standardized protocols at each step is critical for generating high-quality, reproducible data.

Metabolomics_Workflow Study_Design 1. Study Design (e.g., cell culture, animal model) Sample_Collection 2. Sample Collection (e.g., plasma, tissues, feces) Study_Design->Sample_Collection Metabolite_Extraction 3. Metabolite Extraction (e.g., Protein Precipitation) Sample_Collection->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Data Acquisition) Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak picking, alignment, normalization) LC_MS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis (Univariate & Multivariate) Data_Processing->Statistical_Analysis Metabolite_ID 7. Metabolite Identification & Pathway Analysis Statistical_Analysis->Metabolite_ID Biological_Interpretation 8. Biological Interpretation Metabolite_ID->Biological_Interpretation

Caption: A typical workflow for a metabolomics study.

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol is adapted for the extraction of SCFAs and other polar metabolites.

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To a 1.5 mL microcentrifuge tube, add 50 µL of the sample. Add 200 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., propionic acid-d5) to account for analytical variability.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[19]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.

  • Derivatization (for SCFA analysis): Since SCFAs are volatile and often show poor chromatographic performance, derivatization is recommended.[20][21][22] A common method involves using 3-nitrophenylhydrazine (3-NPH).[20][23]

    • Dry the supernatant under a gentle stream of nitrogen.

    • Reconstitute in 50 µL of water/acetonitrile (50:50, v/v).

    • Add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in methanol.[21]

    • Incubate at 40°C for 30 minutes.[21]

    • Quench the reaction by adding 200 µL of 0.1% formic acid in water.[21] The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for Propionate and Related Metabolites

This protocol outlines a general method for targeted and untargeted analysis using a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Kinetex 2.6 µm XB-C18, 50 x 2.1 mm) is suitable for separating derivatized SCFAs and other metabolites.[21]

    • Mobile Phase A: 0.1% Formic Acid in Water.[21][23]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[21]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B (e.g., 5-10%), which is gradually increased to elute more hydrophobic compounds. For example: 0-1 min, 10% B; 1-8 min, ramp to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 10% B for re-equilibration.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for derivatized SCFAs and many TCA cycle intermediates.

    • Scan Mode: For untargeted profiling, use full scan mode over a mass range of m/z 70-1000. For targeted analysis, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for higher sensitivity and specificity.

    • Key Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's guidelines.

Protocol 3: Data Processing and Analysis
  • Data Pre-processing: Raw data files should be converted to an open format (e.g., mzML). Software such as XCMS[19][24] or similar platforms can be used for peak detection, retention time correction, and alignment across samples.[4]

  • Normalization: To correct for variations in sample loading and instrument response, data should be normalized. Common methods include normalization to the total ion current (TIC), a specific internal standard, or using probabilistic quotient normalization (PQN).

  • Statistical Analysis:

    • Univariate Analysis: Use t-tests or ANOVA to identify individual metabolites that are significantly different between experimental groups.

    • Multivariate Analysis: Employ Principal Component Analysis (PCA) for an unsupervised overview of the data structure and to identify outliers. Use Partial Least Squares-Discriminant Analysis (PLS-DA) for supervised modeling to maximize the separation between predefined groups.[25]

  • Metabolite Identification and Pathway Analysis:

    • Significant features are identified by matching their accurate mass (m/z) and fragmentation patterns (MS/MS spectra) to metabolomics databases (e.g., METLIN, HMDB).[19]

    • Identified metabolites can then be mapped to metabolic pathways using tools like MetaboAnalyst[26] or KEGG to understand the biological implications of the observed changes.

Quantitative Data on Propionate Metabolism

The following table summarizes representative quantitative changes in key metabolites following propionate administration or in conditions of altered propionate metabolism, such as Propionic Acidemia (PA).

MetabolitePathwayChange ObservedContextReference
Propionyl-carnitine Propionate MetabolismSignificantly IncreasedBiomarker for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA).[19][27][19][27]
Succinate TCA CycleIncreasedAccumulation in heart tissue perfused with propionate.[28][28]
Malate TCA CycleIncreasedAccumulation in heart tissue perfused with propionate.[28][29][28][29]
Citrate TCA CycleDecreasedObserved in heart tissue perfused with propionate.[29][29]
2-Ketoglutarate TCA CycleDecreasedObserved in heart tissue perfused with propionate.[29][29]
Glucose Production GluconeogenesisSuppressedIn HepG2 cells treated with propionate, via AMPK activation.[14][14]
Aspartate Amino Acid MetabolismIncreasedObserved in heart tissue perfused with propionate.[29][29]
Glutamate Amino Acid MetabolismDecreasedObserved in heart tissue perfused with propionate.[29][29]
Propionyl-CoA Propionate MetabolismDose-dependent increaseIn colorectal cancer cells supplemented with propionate.[17][17]

Applications in Drug Development

Understanding the metabolic fingerprint of propionate is crucial for several areas of drug development:

  • Metabolic Diseases: Targeting propionate signaling pathways (e.g., FFAR2/3 agonists) is a promising strategy for developing therapeutics for type 2 diabetes and obesity, due to its role in regulating gluconeogenesis and energy homeostasis.[14]

  • Inflammatory Diseases: Given its immunomodulatory effects through FFARs and HDAC inhibition, modulating propionate metabolism could offer new treatments for inflammatory bowel disease and other inflammatory conditions.

  • Oncology: The role of propionate as an HDAC inhibitor suggests its potential as an anti-cancer agent, particularly in colorectal cancer.[17] Metabolomic profiling can help elucidate its mechanism of action and identify biomarkers of response.

  • Neurological Disorders: Propionate can cross the blood-brain barrier and has been implicated in neurological function. Studying its metabolic effects in the brain may open new avenues for treating neurological disorders.

Conclusion

Metabolomic profiling provides a systems-level view of propionate metabolism, enabling a deeper understanding of its physiological roles and pathological implications. The detailed protocols and data presented in this application note offer a comprehensive resource for researchers aiming to investigate this important microbial metabolite. By employing robust analytical workflows and advanced data analysis, the scientific community can further unravel the complexities of propionate metabolism and translate these findings into novel therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Citrate Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl citrate using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance detection sensitivity and resolve common experimental issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the mass spectrometric analysis of this compound.

Question: Why am I observing a low or no signal for my this compound sample?

Answer: Low or no signal for this compound is a common issue, often stemming from its inherent chemical properties and suboptimal analytical conditions. This compound is a hydrophilic, tricarboxylic acid with poor chromatographic retention and ionization efficiency in its underivatized form.[1]

Here are the primary causes and solutions:

  • Inefficient Ionization: this compound does not ionize well on its own.

    • Solution: Chemical derivatization is crucial. Derivatizing agents can add a readily ionizable group to the molecule, significantly enhancing its signal in the mass spectrometer.[1][2] For LC-MS/MS, using an agent like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) in positive-ion electrospray ionization (ESI) mode is highly effective.[1][3] For GC-MS, silylation agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of hexamethyldisilazane (HMDS) and trifluoroacetic acid (TFA) can be used to increase volatility and improve detection.[4][5]

  • Suboptimal Sample Preparation: The sample matrix can interfere with detection, and improper concentration can lead to poor signal.

    • Solution: Ensure your sample is clean and at an appropriate concentration. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] Aim for a final analyte concentration appropriate for your instrument's sensitivity range, typically in the low µg/mL to ng/mL range.[7][8] High concentrations of inorganic salts are incompatible with ESI and must be removed.[7]

  • Incorrect Mass Spectrometer Settings: The instrument may not be optimized for your derivatized analyte.

    • Solution: Methodically optimize ion source parameters.[8] For ESI, tune the capillary voltage, cone voltage, collision energy, and desolvation gas temperature and flow to maximize the signal for your specific this compound derivative.[1][9] Regularly calibrate your mass spectrometer to ensure mass accuracy.[8]

Question: Why is there high background noise or baseline drift in my chromatogram?

Answer: High background noise can obscure the signal of your target analyte, effectively lowering sensitivity.[10]

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or derivatization reagents can contribute to a noisy baseline.

    • Solution: Use high-purity, LC-MS grade solvents and reagents for all steps of your sample preparation and analysis.[10][11] Prepare fresh mobile phases daily.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inconsistent signal and a high baseline.[12]

    • Solution: Improve your sample clean-up procedure using techniques like SPE.[6] Adjusting the chromatographic gradient may also help separate the this compound derivative from interfering compounds.

  • Instrument Contamination: Carryover from previous samples or a dirty ion source can elevate background noise.

    • Solution: Run blank injections between samples to check for carryover.[7] If present, implement a more rigorous needle wash protocol.[11] Follow the manufacturer's guidelines for cleaning the ion source and other instrument components.[8]

Question: Why are my chromatographic peak shapes poor (e.g., broad, split, or tailing)?

Answer: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Incomplete Derivatization: If the derivatization reaction is incomplete, you may see tailing or multiple peaks for the same analyte.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time, to ensure the reaction goes to completion.[1] For example, derivatization with DAABD-AE is typically performed at 65°C for 45 minutes.[1][3]

  • Chromatographic Issues: Problems with the analytical column or mobile phase can lead to distorted peaks.

    • Solution: Ensure the column is not overloaded and is appropriate for the analysis of your derivatized this compound. For DAABD-AE derivatives, a C8 or C18 reversed-phase column is suitable.[1][13] Check for column degradation or contamination. Also, ensure your mobile phase composition is optimal for good peak shape.[8]

  • Sample Overload: Injecting too much sample can lead to broad or fronting peaks.

    • Solution: Reduce the concentration of your sample or the injection volume.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most effective strategy to improve this compound detection sensitivity? Chemical derivatization is the single most effective strategy.[1] Because this compound is a polar molecule, it exhibits poor chromatographic and mass spectrometric behavior.[1] Derivatization converts it into a more hydrophobic and highly ionizable form, which dramatically improves its response in both LC-MS/MS and GC-MS systems.[1][2]

Q2: Should I use LC-MS/MS or GC-MS for this compound analysis? Both techniques can be used effectively, but the choice depends on your sample matrix and available instrumentation.

  • LC-MS/MS: This is often preferred for complex biological samples like dried blood or urine spots.[1][3] It typically involves derivatization (e.g., with DAABD-AE) followed by ESI in positive ion mode.[1] LC-MS/MS offers high specificity and sensitivity, especially when using Selected Reaction Monitoring (SRM).[1]

  • GC-MS: This technique requires derivatization to make this compound volatile (e.g., silylation).[5][14] GC-MS can provide excellent chromatographic separation and is a robust technique for organic acid analysis.[4]

Q3: What are the critical instrument parameters to optimize for ESI-MS/MS analysis of derivatized this compound? For a derivatized analyte, you must re-optimize the ion source and MS/MS parameters. Key parameters include:

  • Ion Source: Capillary/spray voltage, ion source temperature, and desolvation gas temperature and flow.[1][9]

  • MS/MS Parameters: Cone voltage (or equivalent) and collision energy. These should be tuned by infusing a standard of the derivatized this compound to find the values that yield the most intense precursor and product ions, respectively.[1][9] For the DAABD-MCA derivative, SRM transitions of m/z 499 to 151 have been shown to be effective.[1]

Q4: How can I minimize matrix effects in my analysis? Matrix effects occur when other components in your sample interfere with the ionization of your analyte.[12] To minimize them:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering substances.[6]

  • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d3-methylcitrate) is essential.[1] It will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Quantitative Data Summary

The following table summarizes reported concentration ranges for this compound in human samples.

Sample TypePopulationThis compound ConcentrationReference
Dried Blood SpotsControls (n=337)Median: 0.06 µmol/L (Range: 0–0.63 µmol/L)[1]
Dried Urine SpotsControls (n=135)0.4–3.4 mmol/mol creatinine[3][13]
Dried Urine SpotsPatients with Propionic/Methylmalonic Acidemia8.3–591 mmol/mol creatinine[3][13]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Dried Blood Spots (DBS)

This protocol is adapted from a method using DAABD-AE derivatization.[1]

1. Sample Preparation and Derivatization:

  • Punch a 3.2 mm disc from a dried blood spot into a 2.0 mL polypropylene tube.
  • Add 20 µL of the internal standard working solution (e.g., d3-methylcitrate).
  • Successively add:
  • 25 µL of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (25 mmol/L in water).
  • 25 µL of 4-Dimethylaminopyridine (DMAP) solution (25 mmol/L in acetonitrile).
  • 50 µL of DAABD-AE solution (2 mmol/L in acetonitrile).
  • Tightly cap the tubes and heat at 65°C for 45 minutes.
  • Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L perfluorooctanoic acid (PFOA).
  • Centrifuge the tubes at 13,000 rpm for 1 minute.
  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS System Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: ACQUITY UPLC BEH C8 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase A: 10% Methanol in water.
  • Mobile Phase B: 90% Methanol in water.
  • Flow Rate: As appropriate for the column (e.g., 0.2-0.4 mL/min).
  • Injection Volume: 10 µL.
  • MS System: Tandem quadrupole mass spectrometer.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 35 V.
  • Collision Energy: 22 eV.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • SRM Transitions:
  • This compound (DAABD-MCA): m/z 499 → 151
  • Internal Standard (d3-DAABD-MCA): m/z 502 → 151

Protocol 2: General Workflow for GC-MS Analysis of this compound

This protocol outlines the general steps for derivatization of organic acids like this compound for GC-MS analysis.[4][5]

1. Sample Preparation and Derivatization (Silylation):

  • Start with a dried extract of your sample in a reaction vial.
  • Two-step derivatization (common for organic acids):
  • Step 1 (Oximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes with shaking. This step protects keto groups.
  • Step 2 (Silylation): Add 80 µL of a silylating agent like MSTFA. Incubate at 37°C for 30 minutes.[4]
  • Transfer the derivatized sample to a GC autosampler vial.

2. GC-MS System Parameters:

  • GC System: Agilent 6890 or equivalent.
  • Column: A non-polar column, such as a Zebron ZB-5MS (5% phenyl methylsiloxane).
  • Carrier Gas: Helium.
  • Injection Mode: Split or splitless, depending on concentration.
  • Oven Program: Start at a lower temperature (e.g., 100-180°C) and ramp up to a higher temperature (e.g., 285°C) to elute the derivatized analytes.[5]
  • MS System: Single quadrupole or tandem mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis DBS Dried Blood Spot (DBS) Punch Punch 3.2mm Disc DBS->Punch Start Reagents Add Internal Standard & Derivatization Reagents (DAABD-AE) Punch->Reagents Incubate Incubate (65°C, 45 min) Reagents->Incubate Stop Stop Reaction & Centrifuge Incubate->Stop Inject Inject Supernatant Stop->Inject LC UPLC Separation (C8 Column) Inject->LC MS Tandem MS Detection (ESI+, SRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic Start Problem: Low/No this compound Signal Q1 Is Chemical Derivatization Being Performed? Start->Q1 Sol1 Implement Derivatization (e.g., DAABD-AE for LC-MS, Silylation for GC-MS) Q1->Sol1 No Q2 Is the Derivatization Reaction Complete? Q1->Q2 Yes Sol2 Optimize Reaction: - Reagent concentration - Temperature - Incubation time Q2->Sol2 No Q3 Are MS Source Parameters Optimized? Q2->Q3 Yes Sol3 Tune for Derivative: - Capillary/Cone Voltage - Gas Flows/Temperatures - Collision Energy Q3->Sol3 No Q4 Is Sample Prep Adequate? Q3->Q4 Yes Sol4 Improve Sample Cleanup: - Use SPE/LLE - Remove Salts - Check Concentration Q4->Sol4 No

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Troubleshooting Chromatographic Resolution of Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of methyl citrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a broad peak for this compound in my reversed-phase HPLC analysis. What are the potential causes and solutions?

A1: Peak broadening for this compound in reversed-phase HPLC can stem from several factors. One common cause is the secondary interaction between the acidic citrate moiety and the silica-based stationary phase.[1] To address this, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically pH 2.5-3.5) to keep the carboxyl groups of this compound protonated, minimizing unwanted ionic interactions with the stationary phase.[2]

  • Column Choice: Employ an end-capped C18 column or a column with a polar-embedded phase to reduce interactions with residual silanols.[1]

  • Injection Solvent: Dissolve your sample in the initial mobile phase composition to avoid peak distortion. Injecting in a stronger solvent can lead to peak broadening.

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[1]

Q2: My this compound peak is tailing significantly. How can I improve the peak symmetry?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound.[2][3] The primary cause is often strong interactions between the analyte and active sites on the stationary phase, such as exposed silanols.[1][3] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of both the this compound and the surface silanols, leading to a more symmetrical peak shape.[2]

  • Use a Highly Deactivated Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize silanol interactions.

  • Consider Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column or replacing the guard column.

Q3: I am struggling to separate this compound from other organic acids in my sample. What strategies can I use to improve resolution?

A3: Achieving baseline separation of structurally similar organic acids requires careful optimization of your chromatographic method.

  • Optimize Mobile Phase Composition: For reversed-phase HPLC, you can adjust the organic modifier (e.g., acetonitrile or methanol) concentration. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention and may improve resolution.

  • Explore Different Selectivity: If adjusting the mobile phase is insufficient, consider a different stationary phase. A phenyl-hexyl or a polar-embedded column can offer different selectivity compared to a standard C18. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4][5]

  • Ion-Pair Chromatography: For HPLC, adding an ion-pairing reagent like tetrabutylammonium to the mobile phase can enhance the retention and separation of acidic analytes like this compound.[6]

  • For GC Analysis: If using Gas Chromatography, ensure that your derivatization procedure is complete and reproducible. The choice of derivatizing agent can influence the volatility and chromatographic behavior of the analytes. For separating stereoisomers of methylcitric acid, O-acetylated tri-(-)-2-butyl ester derivatives have been used with a nonchiral stationary phase.[7]

Q4: Can I analyze this compound using Gas Chromatography (GC)?

A4: Yes, GC is a viable technique for analyzing this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the molecule. Methylation or silylation of the free carboxyl and hydroxyl groups is a common approach for the GC analysis of organic acids and their esters.[8]

Quantitative Data Summary

The following tables provide starting points for method development for the analysis of this compound and related compounds by HPLC and GC.

Table 1: HPLC Method Parameters for Citrate and Related Compounds

ParameterHPLC Condition 1 (Reversed-Phase)HPLC Condition 2 (Reversed-Phase)HPLC Condition 3 (HILIC)
Column C18 (e.g., Reprosil-XR)CyanopropylPrimesep N
Dimensions 250 mm x 4.6 mm, 5 µm--
Mobile Phase Methanol / 50 mM Sodium Dihydrogen Phosphate (50:50, v/v), pH 3.0-Acetonitrile / Water with buffer
Flow Rate 1.0 mL/min1.5 mL/min-
Temperature 30°C36°C-
Detection UV at 210 nmUV at 210 nmELSD, CAD, or MS
Reference [9][10][4]

Table 2: GC Method Parameters for Methylated Organic Acids

ParameterGC Condition 1
Column Non-polar capillary column (e.g., SE-30)
Derivatization O-acetylated tri-(-)-2-butyl ester derivatives
Detection Mass Spectrometry (MS)
Reference [7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of this compound

  • Preparation of Mobile Phase: Prepare a 50 mM solution of sodium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Mix this buffer solution with methanol in a 50:50 (v/v) ratio. Filter and degas the mobile phase before use.[10]

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a final concentration suitable for UV detection. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample and record the chromatogram.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution of this compound.

TroubleshootingWorkflow Troubleshooting Poor Resolution of this compound Start Poor Resolution Observed (Broad Peaks, Tailing, Co-elution) CheckSystem 1. Check System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem ProblemType 2. Identify Primary Issue CheckSystem->ProblemType BroadPeak Broad Peaks ProblemType->BroadPeak Broadening TailingPeak Tailing Peaks ProblemType->TailingPeak Tailing CoElution Co-elution ProblemType->CoElution Overlapping OptimizeMobilePhase_Broad 3a. Optimize Mobile Phase (Injection Solvent, Gradient) BroadPeak->OptimizeMobilePhase_Broad OptimizeMobilePhase_Tailing 3b. Optimize Mobile Phase pH (Lower pH to 2.5-3.5) TailingPeak->OptimizeMobilePhase_Tailing OptimizeMobilePhase_CoElute 3c. Optimize Mobile Phase (Organic %, Gradient Slope) CoElution->OptimizeMobilePhase_CoElute CheckColumn_Broad 4a. Check Column (Overload, Contamination) OptimizeMobilePhase_Broad->CheckColumn_Broad ResolutionOK Resolution Acceptable CheckColumn_Broad->ResolutionOK ChangeColumn_Tailing 4b. Change Column (End-capped, Polar-embedded) OptimizeMobilePhase_Tailing->ChangeColumn_Tailing ChangeColumn_Tailing->ResolutionOK ChangeColumn_CoElute 4c. Change Column/Method (Different Selectivity, HILIC, Ion-Pair) OptimizeMobilePhase_CoElute->ChangeColumn_CoElute ChangeColumn_CoElute->ResolutionOK

Caption: Troubleshooting workflow for poor chromatographic resolution.

References

Technical Support Center: Overcoming Matrix Effects in Methyl Citrate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of methyl citrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: A matrix effect is the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[4][5] In biological matrices such as plasma, urine, or dried blood spots, co-eluting endogenous molecules can interfere with the ionization of this compound in the mass spectrometer source, compromising the accuracy, precision, and sensitivity of the assay.[5][6]

Q2: How can I determine if my this compound assay is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound solution into the mass spectrometer while injecting a blank, extracted sample matrix.[5][6] Any deviation (dip or peak) in the baseline signal indicates the time points at which matrix components are eluting and causing ion suppression or enhancement.[5][6]

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal of this compound spiked into an extracted blank matrix to the signal of this compound in a neat (pure) solvent at the same concentration.[1] The ratio of these responses provides a quantitative measure of the matrix effect.[1] A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.[5]

  • Calibration Slope Comparison: You can generate two calibration curves for this compound: one in a pure solvent and another in a matrix-matched solvent. A significant difference between the slopes of these two curves points to the presence of matrix effects.[1]

Q3: What is the difference between minimizing and compensating for matrix effects?

A3: Minimizing matrix effects involves reducing or eliminating the interfering components from the sample before they enter the analytical instrument.[4][6] This is typically achieved through optimizing sample preparation and chromatography.[4][6] Compensating for matrix effects involves using techniques to correct for the signal alteration caused by the matrix, without necessarily removing the interfering components.[4] This is often done using internal standards or specific calibration strategies.[4] The choice between minimizing and compensating depends on the complexity of the matrix, the required sensitivity, and the availability of resources.[4]

Q4: When is it better to use a stable isotope-labeled internal standard versus a structural analog for this compound?

A4: A stable isotope-labeled (SIL) internal standard, such as deuterium or 13C-labeled this compound, is the preferred choice for compensating for matrix effects.[7] SIL internal standards have nearly identical chemical and physical properties to the unlabeled this compound.[7] This means they co-elute chromatographically and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[7] Structural analogs may have different chromatographic retention times and ionization efficiencies, making them less effective at compensating for matrix effects.[7]

Troubleshooting Guides

Problem: Poor accuracy and precision in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. The following workflow can help diagnose and resolve the problem.

cluster_0 Troubleshooting Workflow for Inaccurate Results Start Start: Inaccurate/Imprecise This compound Quantification Assess_ME Assess Matrix Effects (Post-column infusion or post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Detected? Assess_ME->ME_Present Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) ME_Present->Optimize_Sample_Prep Yes No_ME No Significant Matrix Effects. Investigate other causes (e.g., instrument error, standard preparation). ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (e.g., gradient, column chemistry) Optimize_Sample_Prep->Optimize_Chroma Implement_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chroma->Implement_IS Revalidate Re-validate Assay Implement_IS->Revalidate End End: Accurate & Precise Quantification Revalidate->End

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Problem: Low signal intensity or sensitivity for this compound.

Low signal intensity, often referred to as ion suppression, is a common matrix effect, particularly in complex biological samples like plasma.[5]

Possible Cause 1: Co-elution with Phospholipids

Phospholipids are a major component of cell membranes in biological samples and are notorious for causing ion suppression.

  • Solution: Employ sample preparation techniques specifically designed to remove phospholipids. Solid-phase extraction (SPE) is generally more effective at removing phospholipids than protein precipitation (PPT) or liquid-liquid extraction (LLE).[8]

Possible Cause 2: Inefficient Sample Cleanup

The chosen sample preparation method may not be adequately removing interfering components.

  • Solution: Switch to a more rigorous sample preparation method. The general order of effectiveness for removing matrix components is: SPE > LLE > PPT .[8][9]

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsPotential for Ion SuppressionThroughput
Protein Precipitation (PPT) HighLow[8]High[9]High
Liquid-Liquid Extraction (LLE) VariableModerate[9]Moderate[8]Moderate
Solid-Phase Extraction (SPE) HighHigh[8]Low[8]Low to Moderate

Table 2: Quantitative Results from this compound Analysis in Dried Blood Spots (DBS)

ParameterValueReference
Linearity Range (spiked)Up to 16.23 µmol/L[10]
Correlation Coefficient (r)0.997[10]
Intraday Imprecision (CV%)≤20.9%[11]
Interday Imprecision (CV%)≤20.9%[11]
Analytical Recovery98–105%[10]
Limit of Quantification0.1 µmol/L[12]

Experimental Protocols

Protocol 1: Extraction and Derivatization of this compound from Dried Urine Spots

This protocol is based on a method for quantifying this compound in dried urine spots using LC-MS/MS.[11][13]

  • Sample Preparation:

    • Punch a 3.2 mm disc from a dried urine spot into a microcentrifuge tube.

  • Extraction and Derivatization:

    • Add a derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole to the tube.

    • Add the stable isotope-labeled internal standard for this compound.

    • Incubate the mixture at 65°C for 45 minutes.

  • Analysis:

    • Inject 4 µL of the reaction mixture directly into the LC-MS/MS system.

Protocol 2: General Workflow for Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for SPE, which is highly effective at minimizing matrix effects.

cluster_1 Solid-Phase Extraction (SPE) Workflow Start Start: Biological Sample (e.g., Plasma) Pretreat 1. Sample Pre-treatment (e.g., add internal standard, dilute, adjust pH) Start->Pretreat Condition 2. Condition SPE Cartridge (e.g., with methanol, then water) Pretreat->Condition Load 3. Load Sample onto SPE Cartridge Condition->Load Wash 4. Wash Cartridge (to remove interferences) Load->Wash Elute 5. Elute this compound (with organic solvent) Wash->Elute Evaporate 6. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze End: Inject into LC-MS/MS Reconstitute->Analyze

References

optimizing derivatization reaction for methyl citrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Methyl Citrate Derivatization Optimization.

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the successful derivatization of this compound for analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Problem 1: Low or No Product Yield (Incomplete Derivatization)

Symptoms:

  • Small or non-existent peak for derivatized this compound in your chromatogram.

  • Presence of a large peak corresponding to the underivatized this compound (if detectable by your method).

Possible Causes and Solutions:

CauseSolution
Presence of Moisture Samples and solvents must be anhydrous. Water will react with silylating reagents and can inhibit esterification. Lyophilize or dry samples completely before adding reagents.[1]
Inappropriate Reagent Choice For GC-MS analysis of organic acids like this compound, silylation and alkylation (esterification) are common. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is widely used.[1][2] Alkylation using methyl chloroformate (MCF) is another robust option.[3][4]
Insufficient Reagent Volume An excess of the derivatization reagent is generally recommended to drive the reaction to completion. A common starting point is a 2:1 molar ratio of silylating reagent to active hydrogens.
Suboptimal Reaction Time or Temperature Derivatization reactions are sensitive to time and temperature. While some reactions are rapid at room temperature, others require heating. For silylation of citric acid, heating at 45°C for 90 minutes has been shown to be effective.[5] For other organic acids, conditions like 37°C for 30-90 minutes are common.[1]
Sample Matrix Interference Complex biological matrices can interfere with the derivatization reaction. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.[6]
Poor Sample Solubility The analyte must be soluble in the reaction mixture for derivatization to occur. If the dried sample does not dissolve, the reaction will be inefficient. Pyridine is often used as a solvent in silylation reactions to aid dissolution.[7]
Problem 2: Peak Tailing in Chromatogram

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak. This can lead to poor resolution and inaccurate quantification.[8][9]

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Polar analytes can interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column itself, causing tailing.[10] Ensure you are using a deactivated liner and a high-quality, well-maintained column.[9]
Column Contamination Buildup of non-volatile residues on the column can lead to peak tailing for all compounds.[8] Regularly bake out your column and consider trimming a small portion (10-20 cm) from the inlet side.[11]
Improper Column Installation If the column is installed too high or too low in the inlet, it can create dead volume and cause peak tailing.[8][10] Follow the manufacturer's instructions for correct column installation.
Poor Column Cut A jagged or uneven column cut can cause turbulence at the inlet and lead to tailing peaks.[8][10] Always use a ceramic scoring wafer or a specialized tool to ensure a clean, square cut.
Incomplete Derivatization Residual underivatized this compound, being more polar, will tail. Re-optimize the derivatization procedure to ensure complete reaction.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion.[9] Try diluting your sample and re-injecting.
Problem 3: Poor Reproducibility

Symptoms:

  • Significant variation in peak area or height for the same sample injected multiple times.

Possible Causes and Solutions:

CauseSolution
Instability of Derivatives Trimethylsilyl (TMS) derivatives can be sensitive to moisture and may degrade over time.[3][12] Analyze samples as soon as possible after derivatization. For improved stability, consider forming t-butyldimethylsilyl (TBDMS) derivatives.[2]
Inconsistent Reaction Conditions Minor variations in temperature, time, or reagent volumes can lead to variability in derivatization efficiency. Using an autosampler for automated derivatization can improve consistency.[12]
Variability in Sample Preparation Ensure consistent drying of samples and precise addition of all reagents and internal standards.
GC System Issues Leaks in the GC inlet, inconsistent autosampler injection volumes, or a failing detector can all contribute to poor reproducibility. Perform regular maintenance on your GC system.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound for GC-MS analysis?

A1: The two most common methods are silylation and esterification (alkylation).

  • Silylation: This method replaces active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[2][13] Common reagents include MSTFA and BSTFA, often with a TMCS catalyst.[1][2]

  • Esterification/Alkylation: This involves converting the carboxylic acid groups to their methyl esters. Methyl chloroformate (MCF) is an effective reagent for this purpose.[3][4]

Q2: Why is my sample extract not dissolving in the silylating reagent?

A2: Silylating reagents are often non-polar. If your dried sample extract is highly polar, it may not dissolve. Adding a solvent like pyridine, which is commonly used in silylation reactions, can help dissolve the sample and also acts as a catalyst.[7][14]

Q3: Do I need to remove water from my sample before derivatization?

A3: Yes, this is a critical step. Silylating reagents are highly sensitive to moisture and will react preferentially with water, which will consume the reagent and lead to incomplete derivatization of your analyte.[1] Lyophilization (freeze-drying) is a highly effective method for removing water.[1]

Q4: My peaks are tailing. Is this a derivatization problem or a GC problem?

A4: It could be either. If only the this compound peak is tailing, it's likely due to incomplete derivatization, leaving the more polar, underivatized acid. If all peaks in your chromatogram are tailing, the issue is more likely related to the GC system, such as column contamination, an active site in the inlet, or improper column installation.[8][10]

Q5: How long are my derivatized samples stable?

A5: The stability of derivatized samples can vary. TMS derivatives are known to be moisture-sensitive and should ideally be analyzed within 24 hours.[3] If longer storage is needed, ensure the vials are tightly capped and stored at a low temperature (e.g., 4°C). Some studies have shown stability for up to 48 hours under proper storage.[15]

Experimental Protocols

Protocol 1: Silylation using MSTFA

This is a general protocol for the silylation of organic acids like this compound.

  • Sample Preparation: Lyophilize the aqueous sample to complete dryness in a GC vial.

  • Methoximation (Optional but Recommended for Carbonyls): To prevent multiple derivatives from forming due to tautomerization of keto-acids, first perform methoximation. Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample. Vortex and incubate at 37°C for 90 minutes.[1]

  • Silylation: Add 30 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) to the vial. For difficult-to-silylate groups, 1% TMCS can be included in the MSTFA.

  • Reaction: Tightly cap the vial and vortex. Incubate at 37°C for 30 minutes.[1] Some methods for similar compounds may require higher temperatures (e.g., 45-60°C) and longer incubation times (e.g., 90 minutes).[2][5]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.

Protocol 2: Esterification using Methyl Chloroformate (MCF)

This protocol is adapted for the derivatization of organic acids.

  • Sample Preparation: Place the aqueous sample in a suitable vial.

  • Reaction Mixture: Add pyridine, methanol, and the sample in a suitable ratio.

  • Derivatization: Add methyl chloroformate (MCF) and vortex vigorously. The reaction is often rapid and may not require heating.[3]

  • Extraction: Add chloroform and a sodium bicarbonate solution to stop the reaction and extract the derivatives. Vortex and centrifuge.

  • Analysis: Transfer the lower organic layer containing the derivatized this compound to a GC vial for analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Organic Acids
ParameterSilylation (TMS)Alkylation (MCF)Reference
Reproducibility PoorerBetter[3]
Derivative Stability Lower (sensitive to moisture)Higher[3]
Reaction Conditions Often requires heating, anhydrousInstantaneous, no heating needed[3]
Reagent Cost HigherLower[3]
Analyte Coverage Broad (sugars, alcohols, acids)Polyfunctional amines, organic acids[3][12]
Table 2: Optimized Derivatization Conditions for Hydroxycitric Acid (a related compound)
ParameterOptimal ConditionReference
Derivatization Reagent Hexamethyldisilazane (HMDS) with Trifluoroacetic acid (TFA)[5]
Reaction Temperature 45 °C[5]
Reaction Time 90 minutes[5]
Derivatization Yield 99 ± 2 %[5]

Visualizations

Derivatization_Workflow General Derivatization Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Sample (e.g., cell extract, urine) B Lyophilization (Freeze Drying) A->B C Dry Sample Residue B->C D Add Derivatization Reagent (e.g., MSTFA or MCF) C->D E Incubate (Time & Temperature) D->E F Derivatized Sample (Volatile & Thermally Stable) E->F G GC-MS Injection F->G H Data Acquisition G->H I Data Analysis H->I Troubleshooting_Logic Troubleshooting Logic for Peak Tailing cluster_GC GC System Issue cluster_Deriv Derivatization Issue Start Peak Tailing Observed Q1 Are all peaks tailing? Start->Q1 GC_Issue Check GC System: - Column Contamination - Improper Column Installation - Active Sites in Liner - Poor Column Cut Q1->GC_Issue Yes Deriv_Issue Check Derivatization: - Incomplete Reaction - Presence of Moisture - Insufficient Reagent Q1->Deriv_Issue No (Only Analyte Peak)

References

preventing degradation of methyl citrate during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of methyl citrate during sample storage. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of your samples for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

The primary cause of this compound degradation is hydrolysis, a chemical reaction where water molecules break the ester bond. This reaction is catalyzed by the presence of acids or bases and is accelerated at higher temperatures. The degradation product of this compound hydrolysis is citric acid and methanol.

Q2: What are the ideal short-term and long-term storage temperatures for this compound?

For optimal stability, recommended storage conditions are detailed in the table below. These conditions aim to minimize molecular motion and slow down chemical reactions, including hydrolysis.

Q3: How does the pH of the sample matrix affect the stability of this compound?

The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond. Neutral or slightly acidic conditions are generally preferred to minimize the rate of degradation.

Q4: Are there any visible signs of this compound degradation?

There are no common visible signs of this compound degradation, such as color change or precipitation, in typical research samples. Degradation is a chemical change that must be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Can freeze-thaw cycles impact the stability of this compound samples?

Yes, repeated freeze-thaw cycles can compromise the stability of this compound. It is advisable to aliquot samples into single-use volumes to avoid repeated freezing and thawing.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of this compound concentration in samples stored at room temperature. Elevated Temperature: Room temperature provides sufficient energy to accelerate the rate of hydrolysis.[1][2]Store samples at recommended refrigerated or frozen conditions immediately after preparation. (See Table 1)
Inappropriate pH: Acidic or basic conditions in the sample matrix are catalyzing hydrolysis.[3][4]Adjust the sample pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer system if your experimental protocol allows.
Inconsistent results between aliquots of the same sample. Improper Aliquoting: Repeated freeze-thaw cycles of a stock sample can lead to degradation in the stock container.Aliquot samples into single-use vials immediately after preparation to avoid multiple freeze-thaw cycles.
Moisture Contamination: Exposure to atmospheric moisture can introduce water, promoting hydrolysis.[5]Use tightly sealed vials for storage. For long-term storage, consider using vials with septa or storing under an inert gas like argon or nitrogen.
Suspected degradation even under recommended frozen storage. Incorrect Solvent Choice: The use of a solvent that is not completely inert or contains impurities could contribute to degradation over time.Prepare stock solutions in high-purity, anhydrous solvents such as DMSO or ethanol.[1]
Enzymatic Activity: If the sample is of biological origin, endogenous esterases may be present and active, even at low temperatures.For biological samples, consider immediate protein precipitation or heat inactivation of enzymes post-collection, if compatible with downstream analysis.

Recommended Storage Conditions for this compound

The following table summarizes the recommended storage conditions for this compound to maintain its stability.

Storage Type Temperature Duration Key Considerations
Solid (Neat Compound) 4°CUp to 1 yearStore in a desiccator, sealed, and protected from light and moisture.[6]
Stock Solution in Solvent -20°CUp to 1 monthUse anhydrous solvent. Seal tightly and protect from light.[1][2]
-80°CUp to 6 monthsPreferred for long-term storage. Use anhydrous solvent, seal tightly, and protect from light.[1][2]

Signaling Pathways and Experimental Workflows

This compound Hydrolysis Pathway

The diagram below illustrates the chemical hydrolysis of this compound into citric acid and methanol. This reaction is the primary degradation pathway during sample storage.

methyl_citrate This compound citric_acid Citric Acid methyl_citrate->citric_acid Hydrolysis methanol Methanol methyl_citrate->methanol Hydrolysis water H₂O water->methyl_citrate catalyst H⁺ or OH⁻ catalyst->methyl_citrate

Figure 1. Chemical hydrolysis of this compound.
Experimental Workflow for Sample Stability Testing

This workflow outlines the steps for conducting a stability study on this compound samples.

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Samples in Desired Matrix aliquot Aliquot into Single-Use Vials prep->aliquot t0 Time-Zero Analysis (T₀) aliquot->t0 store Store Aliquots under Varied Conditions (Temp, pH, Light) aliquot->store pull Pull Samples at Defined Time Points store->pull analyze Analyze by Stability-Indicating LC-MS/MS Method pull->analyze quantify Quantify this compound and Citric Acid analyze->quantify degradation Calculate % Degradation and Degradation Rate quantify->degradation shelf_life Determine Shelf-Life degradation->shelf_life

Figure 2. Workflow for assessing this compound stability.

Experimental Protocols

Protocol: Stability-Indicating LC-MS/MS Method for this compound

This protocol describes a method for the simultaneous quantification of this compound and its primary degradation product, citric acid, to assess sample stability.

1. Objective: To determine the concentration of this compound and citric acid in samples to evaluate the extent of degradation.

2. Materials:

  • This compound reference standard

  • Citric acid reference standard

  • Deuterated internal standards (e.g., d4-citric acid)

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Ammonium acetate

  • Sample vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm)

4. Sample Preparation:

  • Thaw samples to room temperature.

  • To 10 µL of the sample, add 20 µL of the internal standard solution (containing deuterated citric acid in water).

  • Add 400 µL of water and vortex thoroughly.

  • Transfer the diluted sample to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

Parameter Condition
LC Column C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 2 mmol/L ammonium acetate and 0.1% formic acid
Mobile Phase B Methanol with 2 mmol/L ammonium acetate and 0.1% formic acid
Flow Rate 0.4 mL/min
Gradient Isocratic elution with 100% Mobile Phase A
Column Wash Step gradient to 100% Mobile Phase B after elution of analytes
Injection Volume 3 µL
Ionization Mode ESI Negative
MS/MS Transitions Monitor specific parent-to-daughter ion transitions for this compound, citric acid, and the internal standard. For example: Citrate m/z 191.0 > 111.0.

6. Data Analysis:

  • Generate a calibration curve using the reference standards.

  • Calculate the concentration of this compound and citric acid in the samples based on the peak area ratios relative to the internal standard.

  • The percentage of degradation can be calculated as: % Degradation = [Initial this compound] - [Measured this compound] / [Initial this compound] * 100

This technical support guide provides a comprehensive overview for maintaining the integrity of this compound samples. For further assistance, please consult the relevant product safety data sheets and the cited literature.

References

Technical Support Center: ESI-MS Analysis of Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of methyl citrate.

Troubleshooting Guides

Ion suppression can significantly impact the accuracy, sensitivity, and reproducibility of your this compound analysis. This guide provides a systematic approach to identify and mitigate this common issue.

Logical Workflow for Troubleshooting Ion Suppression

The following diagram illustrates a step-by-step workflow for troubleshooting ion suppression in the ESI-MS analysis of this compound.

IonSuppressionTroubleshooting cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Verification A Poor Signal Intensity or High Variability for this compound B Post-column Infusion Experiment (Assess Matrix Effect) A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation C->D Yes E Modify Chromatographic Conditions C->E Yes F Adjust ESI-MS Parameters C->F Yes G Consider Derivatization D->G If suppression persists H Re-evaluate with Post-column Infusion D->H E->H F->H G->H I Successful Mitigation? H->I I->D No, iterate J Method Validation I->J Yes

Caption: Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor sensitivity and reproducibility for this compound in my ESI-MS analysis?

A1: this compound, being a hydrophilic tricarboxylic acid, often exhibits poor chromatographic retention and is susceptible to ion suppression in ESI-MS.[1] This phenomenon, known as the matrix effect, occurs when co-eluting compounds from your sample matrix interfere with the ionization of this compound, leading to a decreased signal.[2]

Common causes of ion suppression include:

  • High concentrations of salts or buffers: Non-volatile salts can build up on the ESI probe and reduce ionization efficiency.[3]

  • Co-elution with other matrix components: Endogenous molecules from biological samples (e.g., phospholipids, proteins) can compete with this compound for ionization.[4]

  • High concentrations of the analyte itself: At high concentrations, the ESI response can become non-linear, leading to signal suppression.[5]

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A post-column infusion experiment is a standard method to assess ion suppression.[6] This involves infusing a standard solution of this compound at a constant rate into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of this compound at the retention time of interfering compounds indicates ion suppression.

Q3: What are the best sample preparation techniques to reduce ion suppression for this compound?

A3: Effective sample preparation is crucial for removing interfering matrix components.[7] The choice of technique depends on your sample matrix.

Sample Preparation TechniqueDescriptionImpact on Ion Suppression
Protein Precipitation (PPT) A simple method to remove proteins from biological fluids using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Can be effective for initial cleanup, but may not remove other interfering small molecules, leading to potential ion suppression.[2]
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquids.Generally provides a cleaner extract than PPT, resulting in reduced ion suppression.[2]
Solid-Phase Extraction (SPE) A more selective technique that uses a solid sorbent to retain the analyte of interest while matrix components are washed away.Often the most effective method for minimizing ion suppression by providing a highly purified sample.[8]
Q4: Can I improve my results by changing my LC method?

A4: Yes, optimizing your chromatographic separation can move this compound away from co-eluting, suppressive compounds.[9] Consider the following:

  • Gradient modification: Adjusting the solvent gradient can improve the separation of this compound from interfering peaks.

  • Column chemistry: Using a different stationary phase (e.g., HILIC for polar compounds) might provide better retention and separation for this compound.[10]

  • Flow rate reduction: Lowering the flow rate can sometimes reduce ion suppression.[2]

Q5: Are there any ESI-MS source parameters I can adjust to minimize ion suppression?

A5: While less impactful than sample preparation and chromatography, optimizing ESI source parameters can help. Experiment with:

  • Capillary voltage: Both too low and too high voltages can negatively affect signal.[10]

  • Nebulizer gas pressure: This affects the droplet size and desolvation efficiency.

  • Drying gas temperature and flow rate: Proper desolvation is key for efficient ionization.

Q6: I've tried everything and still face significant ion suppression. What's next?

A6: For challenging analytes like this compound, chemical derivatization can be a powerful solution.[1] Derivatization modifies the this compound molecule to make it more hydrophobic and easily ionizable. This can significantly improve its chromatographic retention, moving it away from the early-eluting, ion-suppressing compounds, and enhance its ESI-MS response.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To determine if and when ion suppression occurs during the chromatographic run.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal.

  • Set up a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the ESI source.

  • Begin infusing the this compound solution and acquire data on the mass spectrometer in the appropriate ion mode for this compound. You should observe a stable baseline signal.

  • Inject a blank matrix sample (an extract of your sample matrix without the analyte) onto the LC column and run your standard chromatographic method.

  • Monitor the this compound signal throughout the run. Any significant drop in the signal intensity indicates ion suppression at that retention time.

Protocol 2: Derivatization of this compound for Enhanced ESI-MS Detection

Objective: To improve the detection of this compound by chemical derivatization, thereby overcoming ion suppression. This protocol is adapted from a method for analyzing methylcitrate in dried blood spots.[1]

Materials:

  • This compound sample

  • Internal standard (IS) working solution

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (25 mmol/L in water)

  • DMAP (4-Dimethylaminopyridine) solution (25 mmol/L in acetonitrile)

  • DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) solution (2 mmol/L in acetonitrile)

  • 10% Methanol containing 0.5 g/L PFOA (Perfluorooctanoic acid)

Methodology:

  • To your sample, add 20 µL of the internal standard working solution.

  • Sequentially add 25 µL of EDC solution, 25 µL of DMAP solution, and 50 µL of DAABD-AE solution.

  • Tightly cap the reaction tube and heat at 65°C for 45 minutes.

  • Stop the reaction by adding 120 µL of the 10% methanol/PFOA solution.

  • Centrifuge the sample at 13,000 rpm for 1 minute.

  • Inject a 10 µL aliquot of the supernatant for LC-MS/MS analysis.

Expected Outcome: The hydrophobic DAABD-methyl citrate derivative will be well-retained on a reversed-phase column, eluting later and away from early-eluting, ion-suppressing compounds. The derivatization also introduces a readily ionizable moiety, enhancing the ESI-MS signal.[1]

Experimental Workflow for Derivatization of this compound

DerivatizationWorkflow A Sample containing this compound B Add Internal Standard A->B C Add Derivatization Reagents (EDC, DMAP, DAABD-AE) B->C D Heat at 65°C for 45 min C->D E Quench Reaction D->E F Centrifuge E->F G Inject Supernatant into LC-MS/MS F->G

Caption: Derivatization workflow for this compound analysis.

References

Technical Support Center: Resolving Overlapping NMR Peaks of Citrate and Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving challenges encountered during NMR analysis, specifically the overlapping signals of citrate and methyl citrate.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR peaks of citrate and this compound overlap?

A1: Citrate and this compound possess very similar chemical structures. The primary difference is the methylation of one of the carboxyl groups in this compound. This subtle structural change can result in protons and carbons in similar chemical environments, leading to closely spaced or overlapping signals in a 1D NMR spectrum.

Q2: What are the typical ¹H NMR chemical shifts for the methylene (-CH₂-) protons of citrate and this compound?

A2: The methylene protons of both citrate and this compound typically appear as a pair of doublets (an AB quartet) due to being diastereotopic. The exact chemical shifts can vary depending on the solvent, pH, and concentration. However, the overlap is common as their chemical environments are very similar.

Q3: How can I confirm if I have citrate, this compound, or a mixture of both in my sample?

A3: While 1D ¹H NMR might be ambiguous due to peak overlap, several techniques can help in identification. These include adjusting the sample's pH, changing the NMR solvent, or employing 2D NMR spectroscopy techniques like HSQC, which correlates protons to their directly attached carbons, often providing better signal dispersion.[1][2][3]

Q4: Can mass spectrometry be used to differentiate between citrate and this compound?

A4: Yes, mass spectrometry is an excellent complementary technique. Citrate and this compound have different molecular weights, which will be easily distinguishable in a mass spectrum, providing definitive identification.

Troubleshooting Guides

Problem: My 1D ¹H NMR spectrum shows a complex multiplet in the region expected for citrate or this compound, and I cannot distinguish between them.

Solution:

This is a common issue due to signal overlap.[4] Here is a step-by-step guide to resolve the ambiguity:

  • pH Adjustment: The chemical shifts of carboxylic acid protons and adjacent carbons are often sensitive to pH changes.[5][6][7][8] By systematically altering the pH of your sample and acquiring a series of 1D ¹H NMR spectra, you may induce a differential shift in the signals of citrate and this compound, leading to their resolution. Citrate has three carboxylic acid groups compared to this compound's two, which will likely result in a more pronounced pH-dependent shift for the citrate signals.

  • Solvent Change: The chemical shifts of molecules are influenced by the surrounding solvent.[9][10][11][12] Acquiring spectra in different deuterated solvents (e.g., from D₂O to DMSO-d₆ or Methanol-d₄) can alter the chemical shifts of citrate and this compound to different extents, potentially resolving the overlap. Aromatic solvents like benzene-d₆ can also be effective in separating aromatic signals.[10]

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving overlapping signals by spreading the information into a second dimension.[1][2][3][13][14]

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It can help in tracing the spin systems of citrate and this compound separately.

    • HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective technique. It correlates protons with their directly attached carbons. Since the ¹³C chemical shift range is much larger than the ¹H range, protons that overlap in the 1D spectrum but are attached to carbons with different chemical shifts will be resolved in the 2D HSQC spectrum.[1][14]

    • TOCSY (Total Correlation Spectroscopy): This experiment can reveal entire spin systems, which is useful for distinguishing the complete set of protons belonging to each molecule.[14]

Quantitative Data Summary

The following table summarizes the expected ¹³C NMR chemical shift ranges for the carboxyl carbons of carboxylic acids. These values can be useful in conjunction with an HSQC or HMBC experiment to help differentiate citrate and this compound.

Functional GroupTypical ¹³C Chemical Shift Range (ppm)
Carboxyl Carbon (-COOH)165 - 185 δ[15]

Note: The exact chemical shifts will be dependent on the solvent and pH.

Experimental Protocols

Protocol 1: pH Titration for Resolving Overlapping Peaks
  • Sample Preparation: Prepare your sample of the citrate/methyl citrate mixture in a suitable deuterated solvent (e.g., D₂O).

  • Initial Spectrum: Acquire a standard 1D ¹H NMR spectrum of the initial sample.

  • pH Adjustment: Add a small, precise amount of a dilute acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to the NMR tube.

  • Spectrum Acquisition: After thorough mixing, acquire another 1D ¹H NMR spectrum.

  • Repeat: Continue the incremental addition of acid or base and subsequent spectral acquisition to create a series of spectra across a range of pH values.

  • Data Analysis: Analyze the series of spectra to observe any differential shifting of the overlapping peaks, which can aid in their assignment. A plot of chemical shift versus pH can be sigmoidal and help determine pKa values.[5]

Protocol 2: 2D HSQC Experiment for Peak Dispersion
  • Sample Preparation: Prepare a concentrated sample of your mixture in a suitable deuterated solvent.

  • Spectrometer Setup: On the NMR spectrometer, load a standard 2D HSQC pulse program.

  • Parameter Optimization: Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all expected signals. Optimize acquisition parameters such as the number of scans and relaxation delay to achieve an adequate signal-to-noise ratio.[16]

  • Acquisition: Run the 2D HSQC experiment.

  • Processing: Process the acquired data using appropriate software. This will involve Fourier transformation in both dimensions.

  • Analysis: Analyze the resulting 2D spectrum. Cross-peaks will indicate the correlation between a proton and its directly bonded carbon. Overlapping proton signals attached to carbons with different chemical shifts will now appear as distinct cross-peaks.[1][14]

Visualizations

troubleshooting_workflow start Overlapping Peaks Observed in 1D NMR ph_titration Perform pH Titration start->ph_titration solvent_change Change NMR Solvent start->solvent_change nmr_2d Acquire 2D NMR Spectrum (e.g., HSQC) start->nmr_2d resolved Peaks Resolved ph_titration->resolved Successful not_resolved Peaks Still Overlapping ph_titration->not_resolved Unsuccessful solvent_change->resolved Successful solvent_change->not_resolved Unsuccessful nmr_2d->resolved Successful nmr_2d->not_resolved Unsuccessful further_analysis Consider Advanced 2D NMR (TOCSY, HMBC) or Mass Spectrometry not_resolved->further_analysis

Caption: Troubleshooting workflow for resolving overlapping NMR peaks.

chemical_structures cluster_citrate Citrate cluster_methyl_citrate This compound C1_C HOOC C2_C CH₂ C3_C C(OH)(COOH) C2_C->C3_C C4_C CH₂ C3_C->C4_C C5_C COOH C1_MC HOOC C2_MC CH₂ C3_MC C(OH)(COOCH₃) C2_MC->C3_MC C4_MC CH₂ C3_MC->C4_MC C5_MC COOH

Caption: Comparison of Citrate and this compound structures.

References

Technical Support Center: Methyl Citrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl citrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating citric acid with methanol in the presence of an acid catalyst.[1][2] Being an equilibrium reaction, the yield can be maximized by using an excess of methanol or by removing water as it is formed.[1][3]

Q2: Which acid catalysts are most effective for this synthesis?

Both homogeneous and heterogeneous catalysts are used.

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common and effective.[2] However, they require neutralization and can be difficult to separate from the final product.

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offer simplified workup as they can be removed by simple filtration.

  • Chemoselective Catalysts: Boric acid (B(OH)₃) has been shown to be a mild and effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids like citric acid. It preferentially catalyzes the esterification of the carboxylic group adjacent to the hydroxyl group, leading to high yields of the monomethyl ester with minimal formation of di- or tri-esters.

Q3: What are the main byproducts in this compound synthesis?

Given that citric acid has three carboxylic acid groups, the primary byproducts are the over-esterified products: dithis compound and trithis compound. The formation of these byproducts is influenced by the molar ratio of reactants, reaction time, and the type of catalyst used. Controlling these conditions is crucial for selectively synthesizing the mono-ester, monothis compound.

Q4: How can I shift the reaction equilibrium to favor product formation and increase yield?

There are two primary strategies based on Le Chatelier's principle:

  • Use an Excess of a Reactant: The most common approach is to use a large excess of methanol, which also serves as the solvent for the reaction. This drives the equilibrium towards the formation of the ester.[1][3]

  • Remove Water: Removing the water byproduct as it forms will prevent the reverse reaction (ester hydrolysis) and push the equilibrium to the right.[3] This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent to the reaction mixture.[3]

Troubleshooting Guide

Problem: Low or No Yield of this compound

Possible Cause Suggested Solution
Equilibrium Limitation The Fischer esterification is reversible. Increase the molar ratio of methanol to citric acid (e.g., use methanol as the solvent). Alternatively, remove water from the reaction using a Dean-Stark apparatus or molecular sieves.
Inactive or Insufficient Catalyst Ensure the acid catalyst has not degraded. Use a fresh batch or increase the catalyst loading (typically 1-10 mol%). For sulfuric acid, a few drops are often sufficient for lab-scale reactions.
Presence of Water in Reactants Ensure that the citric acid and methanol are anhydrous. Any water present at the start will inhibit the forward reaction.
Low Reaction Temperature The reaction rate is temperature-dependent. Ensure the reaction is heated to a gentle reflux (for methanol, this is ~65 °C) to achieve a reasonable rate.
Insufficient Reaction Time Esterification can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reflux time.

Problem: Formation of Multiple Products (Di- and Tri-esters)

Possible Cause Suggested Solution
Uncontrolled Stoichiometry To favor the formation of monothis compound, use a strict 1:1 molar ratio of citric acid to methanol in a non-alcohol solvent.
Non-selective Catalyst Strong acid catalysts like H₂SO₄ will catalyze the esterification of all three carboxyl groups. For selective synthesis of the mono-ester, use a chemoselective catalyst like boric acid.
Prolonged Reaction Time / High Temperature Overly harsh conditions can lead to the formation of more thermodynamically stable, over-esterified products. Reduce reaction time and temperature and monitor for the appearance of the desired mono-ester.

Data on Catalyst Performance

For researchers specifically targeting monothis compound , catalyst choice is critical. Boric acid offers a significant advantage in selectivity compared to traditional strong acids.

CatalystSubstrateConditionsProductYield (%)Reference
Boric Acid (10 mol%)Citric AcidMethanol, Room Temp, 18hMonothis compound91%Houston et al. (2004)[4]
Boric Acid (10 mol%)Malic AcidMethanol, Room Temp, 18hMonomethyl Malate93%Houston et al. (2004)[4]

This table highlights the effectiveness of boric acid in catalyzing the selective mono-esterification of α-hydroxycarboxylic acids at room temperature.

Experimental Protocols

Protocol 1: Selective Synthesis of Monothis compound using Boric Acid

This protocol is optimized for the high-yield, selective synthesis of the monomethyl ester.

Materials:

  • Citric Acid (anhydrous)

  • Methanol (anhydrous)

  • Boric Acid (H₃BO₃)

  • Silica Gel for column chromatography

  • Standard workup solvents (ethyl acetate, sodium bicarbonate solution, brine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve citric acid (1.0 eq) in anhydrous methanol. The concentration should be maintained below 0.25 M to minimize potential side reactions.[4]

  • Catalyst Addition: Add boric acid (0.10 eq, 10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature for 18 hours. Monitor the reaction's progress via TLC.

  • Workup: a. Concentrate the reaction mixture under reduced pressure with mild heating (40-50 °C). This will also remove a significant portion of the catalyst as volatile trimethyl borate.[4] b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude product via flash column chromatography on silica gel to yield pure monothis compound.[4]

Protocol 2: General Synthesis of Methyl Esters of Citric Acid using Sulfuric Acid

This protocol is a general method that will likely produce a mixture of mono-, di-, and trithis compound.

Materials:

  • Citric Acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Standard workup solvents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add citric acid (1.0 eq) and a large excess of methanol (e.g., to act as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) with stirring for 2-4 hours. Monitor the reaction via TLC.

  • Workup: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a separatory funnel containing cold water. c. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). d. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification: Separate the different citrate esters (mono-, di-, tri-) via fractional distillation under reduced pressure or by column chromatography.

Visualizations

This compound Synthesis Pathway

Synthesis_Pathway reactant reactant product product catalyst catalyst plus plus citric_acid Citric Acid methyl_citrate Monothis compound citric_acid->methyl_citrate Esterification (Reversible) water Water citric_acid->water Esterification (Reversible) p1 + p2 + citric_acid->p2 Esterification (Reversible) methanol Methanol methanol->methyl_citrate Esterification (Reversible) methanol->water Esterification (Reversible) methanol->p2 Esterification (Reversible) cat Acid Catalyst (e.g., H₂SO₄, B(OH)₃) cat->p1  Δ p1->methyl_citrate Esterification (Reversible) p1->water Esterification (Reversible) p1->p2 Esterification (Reversible)

Caption: Fischer esterification of citric acid with methanol.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow problem problem check check action action result result start Low Yield of this compound check_purity Are reactants pure/anhydrous? start->check_purity Start Here check_equilibrium Is the reaction equilibrium-limited? action_equilibrium Use excess methanol OR Remove H₂O (Dean-Stark) check_equilibrium->action_equilibrium Yes end Yield Improved check_equilibrium->end No, review literature for alternative methods. check_catalyst Is the catalyst active and sufficient? check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst OR Increase catalyst loading check_catalyst->action_catalyst No check_conditions->check_equilibrium Yes action_conditions Increase temperature to reflux OR Increase reaction time check_conditions->action_conditions No check_purity->check_catalyst Yes action_purity Use anhydrous grade reactants and solvent check_purity->action_purity No action_equilibrium->end action_catalyst->end action_conditions->end action_purity->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Cell Lysis for Methyl Citrate Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell lysis and extraction of methyl citrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that can arise during the extraction of this compound from cell cultures.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound Inefficient Cell Lysis: The chosen lysis method may not be robust enough for your specific cell type, leading to incomplete release of intracellular metabolites.- Switch to a mechanical lysis method: Methods like bead beating or sonication are generally more effective for complete cell disruption compared to gentler methods like freeze-thaw cycles alone.[1] - Combine methods: Consider a combination of enzymatic lysis (if compatible with your downstream analysis) followed by a mechanical disruption technique. - Optimize mechanical lysis parameters: For sonication, ensure sufficient power and duration while keeping the sample on ice to prevent overheating. For bead beating, use the appropriate bead size and material for your cells and agitate for an adequate amount of time.[1]
Degradation of this compound: As a small organic acid, this compound can be susceptible to degradation due to enzymatic activity, improper pH, or high temperatures during lysis and extraction.- Immediate quenching: Rapidly halt all metabolic activity by quenching cells with a cold solvent, such as a pre-cooled (-40°C) mixture of acetonitrile/methanol/water (40:40:20).[2] - Work at low temperatures: Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic degradation.[3][4] - Use of inhibitors: While protease inhibitors are standard for protein extraction, for metabolite analysis, the most critical step is the rapid inactivation of enzymes through cold solvents and immediate processing.
Poor Extraction Efficiency: The solvent system used may not be optimal for extracting a polar molecule like this compound from the cell lysate.- Use a polar solvent mixture: A mixture of methanol, acetonitrile, and water is effective for extracting a broad range of polar metabolites.[2] For adherent cells, direct scraping into a polar organic solvent can yield higher abundances of metabolites.[5] - Methanol-chloroform extraction: A biphasic extraction using a methanol-chloroform-water system can effectively separate polar metabolites (like this compound) into the aqueous phase.[5]
High Variability Between Replicates Inconsistent Cell Handling: Differences in cell harvesting, washing, or the time between harvesting and quenching can introduce significant variability.- Standardize cell harvesting: For adherent cells, scraping is often preferred over trypsinization, which can alter cell metabolism and cause membrane leakage.[6] - Rapid and consistent quenching: Ensure that all samples are quenched immediately and uniformly after harvesting to stop metabolic activity at the same point. - Consistent lysis procedure: Apply the same lysis parameters (e.g., sonication time and power) to all samples.
Incomplete Removal of Debris: Cellular debris can interfere with downstream analysis, particularly for LC-MS/MS.- Centrifugation: After lysis, centrifuge the samples at a high speed (e.g., >13,000 x g) at 4°C to pellet all cellular debris.[2] - Filtration: Pass the supernatant through a 0.22-µm filter to remove any remaining particulate matter before analysis.[2]
Interference in Downstream Analysis (e.g., LC-MS/MS) Presence of Contaminants: Contaminants from the lysis buffer (e.g., detergents) or co-extracted macromolecules (proteins, lipids) can interfere with analysis.- Avoid harsh detergents if possible: If your lysis method allows, avoid strong detergents that can cause ion suppression in mass spectrometry. - Protein precipitation: The use of organic solvents like acetonitrile or methanol for extraction also serves to precipitate proteins, effectively cleaning up the sample.[7][8] - Biphasic extraction: A liquid-liquid extraction will separate lipids into the organic phase, away from the polar metabolites in the aqueous phase.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for lysing mammalian cells to extract this compound?

For robust and reproducible extraction of small polar metabolites like this compound, mechanical lysis methods are generally recommended. Bead beating with zirconia beads in a pre-cooled tissue homogenizer is a highly effective method.[2] Sonication on ice is another common and effective technique.[9] While freeze-thaw cycles can lyse cells, they may be less efficient and should ideally be combined with other methods for complete disruption.[3]

Q2: Which solvent should I use for extracting this compound?

A polar solvent system is essential for the efficient extraction of this compound. A commonly used and effective mixture is a pre-cooled solution of acetonitrile, methanol, and water (e.g., in a 40:40:20 ratio).[2] Alternatively, an 80% methanol or 80% ethanol solution can also provide good extraction efficiency for polar metabolites.[5] For a cleaner separation from lipids, a biphasic extraction using a methanol-chloroform-water system is a reliable choice.[5]

Q3: How can I prevent the degradation of this compound during the procedure?

The most critical step is to halt all enzymatic activity immediately after harvesting the cells. This is achieved by metabolic quenching, which involves plunging the cells into a very cold solvent mixture (-40°C or colder).[2] Subsequently, all steps of the lysis and extraction process should be performed on ice or at 4°C to minimize any residual enzymatic activity.[4]

Q4: Is it better to use trypsin or scraping to harvest adherent cells for this compound analysis?

Scraping is generally the preferred method for harvesting adherent cells for metabolomics studies. Treatment with trypsin can alter the cell's metabolic state and lead to leakage of intracellular metabolites from the cell membrane.[6] If scraping, it is recommended to perform it quickly in the presence of a cold quenching/extraction solvent.

Q5: How many cells do I need to start with for this compound analysis?

The number of cells required will depend on the intracellular concentration of this compound and the sensitivity of your analytical instrument (e.g., LC-MS/MS). As a general starting point for targeted metabolomics, a cell pellet containing 1 to 10 million cells is often sufficient. However, optimization may be required based on your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Mechanical Lysis with Bead Beating and Solvent Extraction

This protocol is adapted from methods used for the analysis of the methylcitrate cycle in microorganisms and is suitable for cultured cells.[2]

Materials:

  • Cell scraper (for adherent cells)

  • Pre-cooled 1.5 mL or 2 mL screw-cap tubes

  • 0.1-mm Zirconia beads

  • Tissue homogenizer/bead beater (e.g., Precellys)

  • Refrigerated centrifuge

  • Quenching/Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-cooled to -40°C.

  • Phosphate-buffered saline (PBS), ice-cold.

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Aspirate the PBS and add 1 mL of pre-cooled (-40°C) Quenching/Extraction Solvent to the plate. Immediately scrape the cells and transfer the cell suspension to a pre-chilled tube containing zirconia beads.

    • Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in 1 mL of pre-cooled (-40°C) Quenching/Extraction Solvent in a pre-chilled tube containing zirconia beads.

  • Cell Lysis:

    • Immediately place the tubes in a bead beater.

    • Homogenize the cells (e.g., 6,500 rpm for 3 minutes). To prevent heating, this can be done in cycles with cooling on ice in between.

  • Sample Clarification:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Final Preparation:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • (Optional but recommended) Filter the supernatant through a 0.22-µm filter.

    • The sample is now ready for LC-MS/MS analysis. For normalization, the protein content of the pellet can be determined.

Protocol 2: Sonication with Biphasic Solvent Extraction

This protocol uses sonication for lysis and a methanol-chloroform extraction to separate polar metabolites.

Materials:

  • Probe sonicator

  • Ice bath

  • Refrigerated centrifuge

  • Extraction Solvent A: Methanol, ice-cold

  • Extraction Solvent B: Chloroform, ice-cold

  • Extraction Solvent C: Ultrapure water

Procedure:

  • Cell Harvesting and Quenching:

    • Harvest cells as described in Protocol 1 (Step 1), but resuspend the final cell pellet in 500 µL of ice-cold methanol.

  • Cell Lysis:

    • Place the tube in an ice bath.

    • Sonicate the cell suspension using a probe sonicator. Use short pulses (e.g., 10 seconds on, 10 seconds off) for a total of 2-3 minutes to prevent overheating.

  • Biphasic Extraction:

    • To the methanol lysate, add 500 µL of ice-cold chloroform and vortex thoroughly.

    • Add 500 µL of ultrapure water and vortex again to induce phase separation.

  • Phase Separation:

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Three layers will be visible: an upper aqueous/methanol phase (containing polar metabolites), a protein interface, and a lower chloroform phase (containing lipids).

  • Sample Collection:

    • Carefully collect the upper aqueous phase, avoiding the protein interface.

    • Transfer the aqueous phase to a new tube.

    • Dry the extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried pellet in a suitable solvent for your LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting cluster_quenching Metabolic Quenching cluster_lysis Cell Lysis cluster_clarification Sample Clarification cluster_analysis Analysis harvest_adherent Adherent Cells: Wash with PBS, Scrape quench Add pre-cooled (-40°C) Acetonitrile/Methanol/Water harvest_adherent->quench harvest_suspension Suspension Cells: Centrifuge, Wash with PBS harvest_suspension->quench lysis Mechanical Disruption (e.g., Bead Beating or Sonication) on ice quench->lysis centrifuge Centrifuge at >13,000 x g, 4°C lysis->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis of This compound collect->analysis methylcitrate_cycle Propionyl_CoA Propionyl-CoA Methylcitrate Methylcitrate Propionyl_CoA->Methylcitrate 2-methylcitrate synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylisocitrate Methylisocitrate Methylcitrate->Methylisocitrate aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate methylisocitrate lyase Succinate Succinate Methylisocitrate->Succinate methylisocitrate lyase TCA TCA Cycle Succinate->TCA

References

troubleshooting methylcitrate synthase activity assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcitrate synthase (MCS) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during methylcitrate synthase activity assays. The primary assay discussed is the widely used colorimetric method involving 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

High Background Absorbance

Question: My blank (no enzyme) and initial time point readings show high absorbance at 412 nm. What could be the cause?

Answer: High background absorbance in a DTNB-based assay is a common issue and can often be attributed to the following factors:

  • Contaminating Thiols in the Sample: Crude cell or tissue lysates can contain endogenous small molecule thiols (e.g., glutathione) or proteins with accessible sulfhydryl groups that react with DTNB, leading to a high initial absorbance.

    • Solution: Consider deproteinizing your sample using methods like perchloric acid precipitation or a 10 kDa molecular weight cut-off spin filter.[1] If using a purified enzyme preparation, ensure that reducing agents like dithiothreitol (DTT) or β-mercaptoethanol from purification buffers are sufficiently removed, for instance, through dialysis or buffer exchange.

  • Instability of DTNB: DTNB itself can be unstable under certain conditions, leading to its spontaneous reduction and an increase in background absorbance. This is particularly relevant at pH values above 8.0 and at elevated temperatures.[2][3]

    • Solution: Prepare fresh DTNB solutions. Some protocols suggest dissolving DTNB in ethanol or DMSO before diluting it in the assay buffer.[4][5] Ensure the pH of your assay buffer is not excessively alkaline.

  • Non-enzymatic Reaction: A slow, non-enzymatic reaction between propionyl-CoA and DTNB can sometimes occur, contributing to a gradual increase in background absorbance.

    • Solution: Always include a "no enzyme" control to monitor the rate of this non-enzymatic reaction. Subtract the rate of the non-enzymatic reaction from the rate observed in the presence of the enzyme.

Low or No Enzyme Activity

Question: I am not observing any significant increase in absorbance at 412 nm after adding my enzyme. What are the potential reasons?

Answer: A lack of detectable enzyme activity can be frustrating. Here are several potential causes and their solutions:

  • Enzyme Inactivity: The methylcitrate synthase in your sample may be inactive or denatured.

    • Solution: If using a purified recombinant enzyme, verify its integrity via SDS-PAGE.[6] Ensure proper storage conditions (typically -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles. If working with cell lysates, prepare them fresh and keep them on ice.

  • Substrate Degradation: One or both of the substrates, propionyl-CoA and oxaloacetate, may have degraded.

    • Oxaloacetate Instability: Oxaloacetate is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH and at room temperature, where it can decarboxylate to pyruvate.[7][8][9]

      • Solution: Prepare oxaloacetate solutions fresh before each experiment. A stock solution can be prepared in an acidic buffer (e.g., 0.1 M HCl) and stored at -80°C for longer stability.[9] For the assay, neutralize the acidic stock solution just before use.

    • Propionyl-CoA Instability: While more stable than oxaloacetate, propionyl-CoA can also hydrolyze over time, especially at non-optimal pH and temperatures.

      • Solution: Store propionyl-CoA solutions at -20°C or -80°C. Prepare working dilutions fresh.

  • Sub-optimal Assay Conditions: The assay conditions (pH, temperature) may not be optimal for your specific methylcitrate synthase.

    • Solution: The optimal pH for MCS can vary depending on the source organism, but it is generally in the range of 7.5 to 9.0.[10] The optimal temperature can also vary, with some studies on fungal MCS indicating optimal activity between 50-60°C, while for E. coli it is between 45-50°C.[10][11] It is advisable to perform pH and temperature optimization experiments for your enzyme.

  • Presence of Inhibitors: Your sample may contain inhibitors of methylcitrate synthase.

    • Solution: Propionyl-CoA itself can be inhibitory at high concentrations.[12] Other cellular metabolites might also inhibit MCS activity. If using crude extracts, consider partial purification to remove potential inhibitors. Known inhibitors for some methylcitrate synthases have been identified and may be present in your experimental system.[13][14]

Inconsistent or Non-Linear Reaction Rates

Question: The rate of my reaction is not linear, or I am getting highly variable results between replicates. What should I check?

Answer: Non-linear kinetics or poor reproducibility can stem from several sources:

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentrations are too low, the substrates may be rapidly consumed, leading to a decrease in the reaction rate over time.

    • Solution: Reduce the amount of enzyme used in the assay or increase the substrate concentrations. Ensure you are measuring the initial velocity of the reaction.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability between replicates.

    • Solution: Use calibrated pipettes and ensure all components are thoroughly mixed. Preparing a master mix of common reagents can help improve consistency.[15]

  • Temperature Fluctuations: Inconsistent temperature control during the assay can affect the enzyme's activity and lead to variable results.

    • Solution: Ensure that all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer.

  • Instability of Assay Components: As mentioned previously, the degradation of oxaloacetate or DTNB during the course of the assay can lead to non-linear rates.

    • Solution: Prepare these components fresh and minimize the time they are kept at room temperature.

Data Presentation

Table 1: Typical Concentrations of Components in a Methylcitrate Synthase DTNB Assay

ComponentTypical Concentration RangeReference
Propionyl-CoA50 µM - 500 µM[16]
Oxaloacetate100 µM - 2 mM[16]
DTNB100 µM - 2 mM[16]
Buffer (e.g., Tris-HCl, Potassium Phosphate)50 mM - 100 mM[4][16]
pH7.5 - 9.0[10]

Table 2: Stability of Key Reagents

ReagentStorage ConditionsStability NotesReference
Propionyl-CoA-20°C to -80°C (stock solution)Prepare working dilutions fresh.[4]
Oxaloacetate-80°C (in 0.1 M HCl for stock)Highly unstable in aqueous solution at neutral/alkaline pH and room temperature. Prepare working solutions fresh.[1][9]
DTNBRoom temperature (solid), 4°C (stock in DMSO)Unstable at pH > 8.0. Prepare working solutions fresh in assay buffer.[3][5]

Experimental Protocols

Standard DTNB-Based Methylcitrate Synthase Activity Assay

This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.

Materials:

  • Propionyl-CoA sodium salt

  • Oxaloacetic acid

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl or Potassium Phosphate buffer

  • Purified methylcitrate synthase or cell/tissue lysate

  • Microplate reader or spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 100 mM Tris-HCl or potassium phosphate buffer, pH 8.0. Ensure the buffer is at the desired assay temperature (e.g., 37°C).

    • Propionyl-CoA Stock Solution (10 mM): Dissolve the appropriate amount of propionyl-CoA in water. Aliquot and store at -20°C.

    • Oxaloacetate Stock Solution (100 mM): Dissolve oxaloacetic acid in water and neutralize with NaOH. Prepare this solution fresh before each experiment and keep on ice.

    • DTNB Stock Solution (10 mM): Dissolve DTNB in a small amount of DMSO or 100% ethanol, then bring to the final volume with the assay buffer. Prepare fresh.

  • Assay Setup:

    • In a 96-well microplate or a cuvette, prepare a reaction mixture containing:

      • Assay Buffer (to final volume)

      • Propionyl-CoA (final concentration of 250 µM)[16]

      • DTNB (final concentration of 2 mM)[16]

      • Enzyme sample (e.g., 5-20 µL of lysate or an appropriate amount of purified enzyme)

    • Prepare a "no enzyme" control containing all components except the enzyme sample (add an equal volume of buffer instead).

  • Initiation and Measurement:

    • Pre-incubate the reaction mixture at the desired temperature for 5 minutes.

    • Initiate the reaction by adding oxaloacetate to a final concentration of 2 mM.[16]

    • Immediately start monitoring the increase in absorbance at 412 nm for 5-10 minutes, taking readings every 30-60 seconds.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

    • Subtract the rate of the "no enzyme" control from the sample rate.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA412/min / ε) * (V_total / V_enzyme)

      • Where:

        • ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹[17]

        • V_total = total reaction volume (mL)

        • V_enzyme = volume of enzyme sample (mL)

    • Specific activity can be calculated by dividing the activity by the protein concentration of the sample (mg/mL).

Visualizations

MethylcitrateSynthaseAssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Propionyl-CoA, Oxaloacetate, and DTNB solutions mix_reagents Combine Assay Buffer, Propionyl-CoA, DTNB, and Enzyme Sample reagent_prep->mix_reagents pre_incubate Pre-incubate at Assay Temperature mix_reagents->pre_incubate initiate_reaction Initiate with Oxaloacetate pre_incubate->initiate_reaction measure_abs Measure Absorbance at 412 nm over time initiate_reaction->measure_abs calc_rate Calculate Rate (ΔA412/min) measure_abs->calc_rate calc_activity Calculate Enzyme Activity calc_rate->calc_activity

Caption: Workflow for the DTNB-based methylcitrate synthase activity assay.

TroubleshootingTree start Problem with MCS Assay high_bg High Background? start->high_bg Yes low_act Low/No Activity? start->low_act No thiol_contam Check for thiol contaminants in sample (e.g., DTT, glutathione). Deproteinize sample. high_bg->thiol_contam Yes dtnb_instab Prepare fresh DTNB. Check buffer pH (avoid >8.0). high_bg->dtnb_instab No inconsistent Inconsistent Results? low_act->inconsistent No enzyme_inactive Verify enzyme integrity (SDS-PAGE). Use fresh enzyme/lysate. low_act->enzyme_inactive Yes substrate_dep Reduce enzyme concentration or increase substrate concentration. inconsistent->substrate_dep Yes thiol_contam->dtnb_instab non_enzymatic Run 'no enzyme' control and subtract background rate. dtnb_instab->non_enzymatic substrate_deg Prepare fresh oxaloacetate. Check propionyl-CoA quality. enzyme_inactive->substrate_deg bad_conditions Optimize pH and temperature for your specific enzyme. substrate_deg->bad_conditions inhibitors Dilute sample or perform partial purification. bad_conditions->inhibitors pipetting_err Use calibrated pipettes. Prepare a master mix. substrate_dep->pipetting_err temp_fluct Equilibrate reagents. Use a temperature-controlled reader. pipetting_err->temp_fluct

Caption: Decision tree for troubleshooting common methylcitrate synthase assay issues.

References

Technical Support Center: Recovery of Methyl Citrate from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of methyl citrate from complex biological matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Recovery Incomplete cell lysis or tissue homogenization: The analyte is not efficiently released from the sample matrix.- Ensure thorough homogenization of tissue samples to a fine powder, keeping the sample frozen during the process.[1] - For cellular samples, consider using appropriate lysis buffers and techniques.
Inefficient extraction solvent: The solvent system used is not optimal for partitioning this compound.- For liquid-liquid extraction, a common system is a mixture of methyl tert-butyl ether (MTBE) and methanol.[1] - Ensure the correct ratio of solvents and that the extraction mixture is pre-cooled.[1]
Suboptimal pH during extraction: The ionization state of this compound may hinder its transfer to the organic phase.- Adjust the pH of the aqueous sample to be acidic to ensure this compound is in its protonated, less polar form, which enhances extraction into an organic solvent.
Degradation of this compound: The analyte may be unstable under the experimental conditions.- Keep samples on ice or at -20°C during preparation to minimize enzymatic activity and degradation.[2][3]
Incomplete derivatization (for GC-MS or LC-MS/MS): The derivatizing agent has not fully reacted with the this compound.- Ensure reagents are fresh and not exposed to moisture, especially for silylation reagents like MSTFA.[4] - Optimize reaction time and temperature. For example, derivatization with DAABD-AE for LC-MS/MS is often performed at 65°C for 45 minutes.[5][6]
Poor Chromatographic Peak Shape (Tailing or Fronting) Poor retention on the column: this compound is highly polar and may elute early with poor peak shape on standard reverse-phase columns.- Derivatization is highly recommended to increase hydrophobicity and improve retention.[5] - For underivatized analysis, consider using a suitable column chemistry, such as a C18 column, and optimize the mobile phase.[7][8]
Column overload: Injecting too much sample can lead to peak distortion.- Dilute the sample or reduce the injection volume.
Interference from matrix components: Co-eluting compounds can affect peak shape.- Improve sample cleanup using Solid Phase Extraction (SPE).[9][10][11] - Optimize the chromatographic gradient to better separate this compound from interferences.
High Background Noise or Matrix Effects in MS Insufficient sample cleanup: The presence of salts, lipids, and proteins can cause ion suppression or enhancement.- Incorporate a Solid Phase Extraction (SPE) step. A "bind and elute" strategy can be effective where this compound is retained on the sorbent while interferences are washed away.[9] - For protein-heavy samples like plasma, a protein precipitation step is crucial.
Contamination from reagents or labware: Impurities can introduce background noise.- Use high-purity solvents and reagents (e.g., LC-MS grade).[12] - Ensure all labware is thoroughly cleaned.
Inconsistent or Irreproducible Results Variability in sample collection and storage: Degradation or changes in metabolite levels can occur before analysis.- Standardize sample collection procedures, such as snap-freezing tissues in liquid nitrogen immediately after harvesting.[1] - Store samples at -80°C for long-term stability.
Inconsistent extraction efficiency: Minor variations in the extraction protocol can lead to significant differences in recovery.- Use an internal standard, such as a stable isotope-labeled version of this compound (d3-MCA), added at the beginning of the sample preparation to normalize for extraction variability.[5][12]
Instrument variability: Fluctuations in instrument performance can affect results.- Regularly calibrate the instrument and run quality control (QC) samples throughout the analytical batch to monitor performance.[5]

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the analysis of this compound?

This compound is a highly polar, hydrophilic molecule.[5] This makes it challenging to analyze directly using common chromatographic techniques for a few reasons:

  • Gas Chromatography (GC-MS): this compound is not volatile and will not pass through a GC column without being chemically modified to increase its volatility. Derivatization, typically through silylation, replaces the active hydrogens on the carboxyl and hydroxyl groups with less polar trimethylsilyl (TMS) groups, making the molecule volatile.[3][4][13]

  • Liquid Chromatography (LC-MS): While it can be analyzed without derivatization, its high polarity often leads to poor retention on standard reversed-phase columns, resulting in elution near the void volume where matrix effects can be most pronounced. Derivatization with reagents like 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) increases the hydrophobicity of this compound, leading to better chromatographic separation and also enhances its ionization efficiency for mass spectrometry, thereby improving sensitivity.[5][7]

2. What are the most common analytical techniques for quantifying this compound in biological samples?

The two most prevalent methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method, particularly for complex matrices. It often involves a simple "dilute and shoot" approach after derivatization, especially for samples like dried blood spots or urine.[5][7][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for organic acid analysis. However, it requires a derivatization step to make this compound volatile.[15][16][17]

3. How can I improve the extraction efficiency of this compound from my samples?

To enhance extraction efficiency, consider the following:

  • Sample Pre-treatment: For solid tissues, thorough homogenization is critical. For liquid samples like plasma, protein precipitation is a necessary first step.

  • Solvent System: A multi-component solvent system is often used. For instance, a mixture of methyl tert-butyl ether (MTBE) and methanol can be used to partition polar and non-polar metabolites.[1]

  • pH Adjustment: Acidifying the sample will protonate the carboxyl groups of this compound, making it less polar and more amenable to extraction into an organic solvent.

  • Internal Standard: Always use a stable isotope-labeled internal standard (e.g., d3-methylcitrate) to account for any loss during the extraction process and to improve the accuracy and precision of quantification.[5]

4. What is Solid Phase Extraction (SPE) and how can it help in my workflow?

Solid Phase Extraction (SPE) is a sample preparation technique used to clean up samples before chromatographic analysis.[9][10][11] It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). By choosing the right stationary phase and solvents, you can selectively retain interfering compounds and let your analyte of interest (this compound) pass through, or conversely, retain the this compound and wash away the interferences.[9] This is particularly useful for reducing matrix effects in LC-MS/MS analysis.[9][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: Recovery and Precision Data for this compound Analysis

Analytical MethodMatrixDerivatization ReagentRecovery (%)Intra-assay CV (%)Inter-assay CV (%)Reference
LC-MS/MSPlasmaNone84.42 - 120.052.1 - 6.92.7 - 11.6[14]
LC-MS/MSDried Urine SpotsDAABD-AENot specified≤20.9≤20.9[7][8]
LC-MS/MSDried Blood SpotsDAABD-AEExcellent (not quantified)Not specifiedNot specified[5]

CV: Coefficient of Variation

Table 2: Concentration of this compound in Biological Samples

MatrixPopulationConcentration RangeReference
Dried Urine SpotsControls (n=135)0.4 - 3.4 mmol/mol creatinine[7][8]
Patients with Propionic/Methylmalonic Acidemia8.3 - 591 mmol/mol creatinine[7][8]
Dried Blood SpotsHealthy Newborns (n=337)0 - 0.63 µmol/L (Median: 0.06 µmol/L)[5]
Patients with Propionic/Methylmalonic Acidemia (n=7)1.0 - 12.0 µmol/L[18]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Dried Blood Spots (DBS)

This protocol is adapted from methods described for the analysis of this compound in DBS using derivatization.[5][6]

1. Sample Preparation:

  • Punch a 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.
  • Add 20 µL of the internal standard working solution (d3-methylcitrate).
  • Add 25 µL of EDC (25 mmol/L in water), 25 µL of DMAP (25 mmol/L in acetonitrile), and 50 µL of DAABD-AE (2 mmol/L in acetonitrile).
  • Tightly cap the tubes and heat at 65°C for 45 minutes.
  • Stop the reaction by adding 120 µL of 10% methanol containing 0.5 g/L perfluorooctanoic acid (PFOA).
  • Centrifuge the tubes at 13,000 rpm for 1 minute.
  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC system
  • Column: ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)
  • Mobile Phase A: 10% methanol with 0.5 g/L PFOA
  • Mobile Phase B: 90% methanol with 0.5 g/L PFOA
  • Flow Rate: 0.4 mL/min
  • Gradient: A time-programmed gradient to separate the analyte of interest.
  • Injection Volume: 10 µL
  • MS System: Tandem mass spectrometer
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Detection: Selected Reaction Monitoring (SRM) for this compound and its internal standard.

Protocol 2: GC-MS Analysis of this compound in Urine

This protocol is a general procedure based on the requirement for derivatization for GC-MS analysis of organic acids.[2][3]

1. Sample Preparation and Extraction:

  • Acidify a known volume of urine to pH 1 with HCl.
  • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.
  • Pool the organic layers and dry them over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylation reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
  • Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

3. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.
  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
  • Carrier Gas: Helium.
  • Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 300°C) to separate the analytes.
  • MS System: Mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Detection: Scan mode to identify the trimethylsilyl derivative of this compound based on its characteristic mass spectrum, or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis dbs Dried Blood Spot (DBS) punch Punch 3.2mm Disc dbs->punch add_is Add Internal Standard (d3-MCA) punch->add_is derivatize Add Derivatization Reagents (DAABD-AE) add_is->derivatize heat Incubate at 65°C derivatize->heat stop_rxn Add Quenching Solution heat->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation (C8 Column) inject->separate detect Mass Spectrometric Detection (SRM) separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for this compound analysis in DBS.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample acidify Acidify to pH 1 urine->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_extract Dry Organic Phase extract->dry_extract evaporate Evaporate to Dryness dry_extract->evaporate derivatize Derivatize with Silylation Reagent (MSTFA) evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (DB-5 Column) inject->separate detect Mass Spectrometric Detection (Scan/SIM) separate->detect quantify Quantification detect->quantify

Caption: GC-MS workflow for this compound analysis in urine.

troubleshooting_logic start Low this compound Recovery? check_extraction Is Extraction Efficient? start->check_extraction Yes check_derivatization Is Derivatization Complete? start->check_derivatization No, check next check_extraction->check_derivatization Yes solution_extraction Optimize solvent, pH, and homogenization. check_extraction->solution_extraction No check_stability Is Analyte Stable? check_derivatization->check_stability Yes solution_derivatization Check reagent quality, optimize time and temp. check_derivatization->solution_derivatization No solution_stability Keep samples cold, minimize prep time. check_stability->solution_stability No

References

Technical Support Center: Quantification of Low Levels of Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of low levels of methyl citrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying low levels of this compound challenging?

A1: Quantifying low levels of this compound presents several analytical challenges:

  • Inherent Chemical Properties: this compound is a hydrophilic, tricarboxylic acid, which leads to poor retention on standard reversed-phase liquid chromatography (LC) columns and inefficient ionization in electrospray ionization mass spectrometry (ESI-MS).[1][2]

  • Low Endogenous Concentrations: In biological samples from healthy individuals, this compound is present at very low, yet detectable, levels.[1] This necessitates highly sensitive analytical methods to achieve accurate quantification.

  • Complex Biological Matrices: Biological samples such as plasma, urine, and dried blood spots (DBS) contain a multitude of endogenous compounds like salts, lipids, and proteins.[3][4][5] These matrix components can interfere with the analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal, compromising accuracy and reproducibility.[1][3][6]

Q2: What is derivatization and why is it necessary for this compound analysis?

A2: Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is crucial to overcome its inherent challenges in LC-MS/MS analysis.[1][2] By reacting this compound with a derivatizing agent, its chemical structure is altered to:

  • Increase Hydrophobicity: This improves retention on reversed-phase LC columns, allowing for better separation from interfering matrix components.[1][2]

  • Enhance Ionization Efficiency: A chargeable moiety is introduced into the molecule, significantly improving its ionization in the mass spectrometer's source, leading to a much stronger signal and enhanced sensitivity.[1][2][7]

A commonly used and effective derivatization reagent for this compound and other carboxylic acids is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[1][8]

Q3: What are matrix effects and how can they affect my results?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[3][5][9] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1][5] Matrix effects are a major concern in quantitative bioanalysis as they can lead to:

  • Inaccurate Quantification: Underestimation or overestimation of the true analyte concentration.[9]

  • Poor Reproducibility: High variability in results between different samples or analytical runs.

  • Reduced Sensitivity: The limit of detection for the analyte may be compromised.[9]

The composition of the biological matrix can vary significantly between individuals and sample types, making matrix effects a complex issue to manage.[1]

Troubleshooting Guides

Issue 1: Low or No this compound Signal
Possible Cause Troubleshooting Step
Inefficient Derivatization 1. Verify Reagent Quality: Ensure derivatization reagents (e.g., DAABD-AE) are not expired and have been stored correctly. 2. Optimize Reaction Conditions: Confirm the correct temperature (e.g., 65°C) and incubation time (e.g., 45 minutes) are being used for the derivatization reaction.[1][8] 3. Check pH: Ensure the pH of the reaction mixture is optimal for the derivatization chemistry.
Poor Ionization 1. Check Mass Spectrometer Settings: Verify that the ion source parameters (e.g., capillary voltage, gas flows, temperatures) are optimized for the derivatized this compound.[1] 2. Switch Ionization Mode: Although derivatization with DAABD-AE is designed for positive ion mode, confirm that the correct polarity is selected.[1]
Analyte Degradation 1. Sample Stability: Ensure samples have been stored properly (e.g., -80°C for long-term storage) to prevent degradation of this compound.[1] 2. Analyte Stability in Matrix: Investigate the stability of this compound in the specific biological matrix at various stages of sample preparation.[10]
Severe Ion Suppression See the "Diagnosing and Mitigating Matrix Effects" section below.
Issue 2: Poor Peak Shape (Tailing, Broadening, Splitting)
Possible Cause Troubleshooting Step
Chromatographic Issues 1. Column Contamination: Flush the column with a strong solvent or, if necessary, replace it.[11] 2. Column Overload: Reduce the injection volume or dilute the sample.[11] 3. Inappropriate Mobile Phase: Ensure the mobile phase composition and pH are optimal for the separation of the derivatized this compound.
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing at the head of the column.[11]
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer to reduce peak broadening.[11]
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Pipetting Errors: Calibrate and verify the accuracy of all pipettes used for sample and reagent transfers. 2. Inconsistent Derivatization: Ensure uniform heating and timing for all samples during the derivatization step.
Matrix Effects Inconsistent matrix effects between samples can lead to high variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.[4] See the "Diagnosing and Mitigating Matrix Effects" section for more details.
System Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method.

Diagnosing and Mitigating Matrix Effects

A systematic approach is crucial to identify and manage matrix effects.

1. Qualitative Assessment: Post-Column Infusion

  • Procedure: A standard solution of the derivatized this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column.

  • Interpretation: A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. An increase in the signal indicates ion enhancement. This method helps to identify regions of the chromatogram where matrix effects are most pronounced.

2. Quantitative Assessment: Matrix Factor (MF) Calculation

  • Procedure:

    • Analyze a standard solution of the derivatized analyte in a neat (clean) solvent (A).

    • Analyze a blank matrix extract that has been spiked with the derivatized analyte at the same concentration as the neat standard (B).

    • Calculate the Matrix Factor: MF = Peak Area (B) / Peak Area (A).

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Mitigation Strategies

Strategy Description
Improve Sample Cleanup Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of interfering matrix components before analysis.[12]
Optimize Chromatography Adjust the LC gradient, mobile phase composition, or use a different column chemistry to achieve better chromatographic separation of this compound from the interfering matrix components identified through post-column infusion.[13]
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) This is the most effective way to compensate for matrix effects. An SIL-IS (e.g., d3-methyl citrate) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized.[4]
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise the sensitivity required for low-level quantification.[12]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from Dried Blood Spots (DBS)

This protocol is adapted from the method described by Al-Dirbashi et al.[1]

Materials:

  • 3.2 mm DBS punch

  • 2.0 mL polypropylene tubes

  • Internal Standard (IS) working solution (e.g., d3-methyl citrate)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (25 mmol/L in water)

  • DMAP (4-Dimethylaminopyridine) solution (25 mmol/L in acetonitrile)

  • DAABD-AE solution (2 mmol/L in acetonitrile)

  • 10% Methanol containing 0.5 g/L PFOA (Perfluorooctanoic acid)

  • Centrifuge

  • Heater block

Procedure:

  • Punch a single 3.2 mm disc from the DBS into a 2.0 mL polypropylene tube.

  • Add 20 µL of the IS working solution to the tube.

  • Successively add:

    • 25 µL of EDC solution.

    • 25 µL of DMAP solution.

    • 50 µL of DAABD-AE solution.

  • Tightly cap the tubes and heat at 65°C for 45 minutes.

  • Stop the reaction by adding 120 µL of 10% methanol containing PFOA.

  • Centrifuge the tubes at 13,000 rpm for 1 minute.

  • Inject a 10 µL aliquot of the supernatant onto the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for this compound quantification using derivatization, based on published data.[1]

Parameter Value
Limit of Quantification (LOQ) 0.1 µmol/L
Limit of Detection (LOD) 0.03 µmol/L
Linearity (r) > 0.999
Within-day imprecision (CV%) < 15%
Between-day imprecision (CV%) < 15%
Analytical Recovery 95-110%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis dbs Dried Blood Spot Punch add_is Add Internal Standard dbs->add_is add_reagents Add EDC, DMAP, DAABD-AE add_is->add_reagents incubate Incubate (65°C, 45 min) add_reagents->incubate stop_rxn Stop Reaction incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge inject Inject into LC-MS/MS centrifuge->inject

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low or Inconsistent Signal? check_deriv Verify Derivatization Efficiency (Reagents, Temp, Time) start->check_deriv check_ms Check MS Performance (Tuning, Calibration) start->check_ms assess_matrix Assess Matrix Effects (Post-column infusion, MF) start->assess_matrix improve_cleanup Improve Sample Cleanup (SPE/LLE) assess_matrix->improve_cleanup Suppression Detected optimize_lc Optimize Chromatography assess_matrix->optimize_lc Suppression Detected use_sil_is Use Stable Isotope-Labeled IS assess_matrix->use_sil_is Compensation Needed

Caption: Troubleshooting logic for low/inconsistent signal.

References

Technical Support Center: Optimizing Quenching Methods for Methyl Citrate Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quenching methods in methyl citrate metabolomics studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quenching process for this compound analysis.

Problem Potential Cause Recommended Solution
Low recovery of this compound and other TCA cycle intermediates. Metabolite Leakage: The quenching solvent may be causing cell membrane disruption, leading to the loss of intracellular metabolites. This is a common issue with organic solvents like methanol.1. Optimize Quenching Solvent: For cold methanol quenching, test different concentrations. Some studies suggest that 80% cold methanol may reduce leakage compared to 60% for certain cell types. 2. Use a Buffered Quenching Solution: Adding a buffer like 70 mM HEPES to 60% cold methanol can help maintain cell membrane integrity and reduce leakage.[1] 3. Switch to a Different Quenching Method: Consider using rapid filtration followed by quenching in liquid nitrogen or using a chilled isotonic saline solution, which can mitigate metabolite leakage.[2]
Incomplete Quenching: Metabolism may not be halted instantaneously, allowing for the enzymatic degradation of this compound.1. Ensure Rapid Temperature Drop: When using cold solvents, ensure the solvent is pre-chilled to at least -40°C and that the sample volume is significantly smaller than the solvent volume to facilitate a rapid temperature drop. 2. Minimize Handling Time: The time between sample collection and quenching should be minimized to prevent metabolic changes. For suspension cells, fast filtration can be effective.[3] 3. Use Liquid Nitrogen: For the most rapid quenching, snap-freezing in liquid nitrogen is the gold standard.[4][5]
High variability between replicate samples. Inconsistent Quenching: Variations in the timing or technique of quenching can lead to inconsistent metabolite profiles.1. Standardize the Protocol: Ensure that every step of the quenching protocol is performed consistently for all samples, including timing, volumes, and temperatures. 2. Automate where Possible: If available, use automated liquid handling systems to ensure precise and repeatable quenching steps.[6]
Cell Handling Differences: For adherent cells, scraping can introduce variability. For suspension cells, centrifugation times can affect the metabolic state.1. Consistent Cell Harvesting: For adherent cells, ensure the scraping technique is consistent. For suspension cells, use a fixed and rapid centrifugation protocol.[7][8] 2. Rapid Rinsing: A quick rinse with cold PBS or isotonic saline can help remove extracellular contaminants without significantly altering the intracellular metabolome.[4]
Presence of non-volatile salts in the final extract, interfering with MS analysis. Use of Buffered Salines: Quenching or washing with solutions containing non-volatile salts (e.g., PBS) can lead to ion suppression in mass spectrometry.1. Use Volatile Buffers: If a buffer is necessary, consider using a volatile buffer like ammonium bicarbonate or ammonium formate. 2. Minimal Washing: If washing is required, perform it rapidly with a minimal volume of cold, isotonic solution.[4] 3. Liquid Nitrogen Quenching: Quenching in liquid nitrogen avoids the introduction of any additional salts.[5]
Degradation of this compound during sample processing. Instability in Quenching/Extraction Solvent: The pH or composition of the solvent may contribute to the degradation of acid-labile metabolites.1. Acidify the Extraction Solvent: The addition of a small amount of formic acid (e.g., 0.1 M) to the extraction solvent can help to stabilize acidic metabolites like TCA cycle intermediates by keeping them protonated.[9][10] 2. Maintain Low Temperatures: Keep samples on dry ice or at -80°C throughout the extraction process to minimize enzymatic and chemical degradation.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best quenching method for analyzing this compound and other TCA cycle intermediates?

A1: The ideal quenching method depends on your specific cell type (adherent vs. suspension) and experimental goals.

  • Liquid Nitrogen Snap-Freezing: This is often considered the "gold standard" as it provides the most rapid and complete cessation of metabolic activity with minimal risk of metabolite leakage during the quenching step itself.[4][5]

  • Cold Methanol (-40°C to -80°C): This is a widely used and effective method. For organic acids, using a higher concentration of methanol (e.g., 80%) or adding a buffer like HEPES may improve recovery by reducing leakage.[1][12]

  • Cold Acetonitrile/Methanol/Water Mixtures: Acidified mixtures of these solvents can be effective for both quenching and extraction, and may help to stabilize acid-labile metabolites.[9]

Q2: How can I minimize metabolite leakage when using cold methanol?

A2: To minimize leakage:

  • Use a high percentage of methanol: 80% methanol has been shown to cause less leakage than 60% for some cell types.[12]

  • Work at a very low temperature: Ensure your methanol is pre-chilled to at least -40°C.

  • Add a stabilizing agent: Buffers like HEPES can help maintain membrane integrity.[1]

  • Minimize contact time: Perform the quenching and subsequent centrifugation steps as quickly as possible.

Q3: What are the key differences in quenching protocols for adherent versus suspension cells?

A3:

  • Adherent Cells: The main challenge is the in-situ quenching on the culture plate. This typically involves rapidly aspirating the media, washing briefly with a cold isotonic solution, and then adding the quenching solvent (e.g., cold methanol) or liquid nitrogen directly to the plate.[11][13] Mechanical scraping is then used to collect the cell lysate.

  • Suspension Cells: These cells can be rapidly separated from the media by centrifugation or fast filtration.[3] The cell pellet can then be resuspended in the quenching solvent or snap-frozen in liquid nitrogen. Fast filtration is often preferred as it is quicker than centrifugation.[3]

Q4: Can I store my samples after quenching but before extraction?

A4: Yes, if you quench using liquid nitrogen, you can store the frozen cell pellets or plates at -80°C for an extended period before extraction.[11] If you quench with a cold solvent, it is generally recommended to proceed with the extraction immediately to minimize the risk of metabolite degradation.

Q5: How does the choice of quenching method affect downstream analysis by GC-MS or LC-MS?

A5:

  • GC-MS: Methods that introduce non-volatile salts (e.g., PBS) should be avoided as they can interfere with derivatization and chromatography. Glycerol-containing quenching solutions can also interfere with silylation.[1][12]

  • LC-MS: Non-volatile salts are a major issue, causing ion suppression and clogging of the instrument.[5] Using volatile buffers or methods like liquid nitrogen quenching are preferable. The pH of the final extract can also affect the ionization efficiency of organic acids like this compound.

Quantitative Data Summary

The following tables summarize quantitative data on metabolite recovery and leakage from various studies. While direct data for this compound is limited, the data for other organic and amino acids provide a strong indication of the expected performance of different quenching methods.

Table 1: Comparison of Metabolite Recovery with Different Quenching Methods

Metabolite ClassCold Methanol (60%)Cold Methanol (80%)Liquid NitrogenCold Saline
Organic Acids Moderate to HighHighHighHigh
Amino Acids Moderate to HighHighHighHigh
Sugar Phosphates Low to ModerateModerateHighModerate
Nucleotides Low to ModerateModerateHighModerate

This table provides a qualitative summary based on findings from multiple studies.[2][12][14][15] "High" indicates better recovery compared to other methods.

Table 2: Reported Leakage of Intracellular Metabolites with Different Methanol Concentrations

Metabolite60% Cold Methanol80% Cold Methanol
Glutamic Acid Higher LeakageLower Leakage
Aspartic Acid Higher LeakageLower Leakage
Alanine Higher LeakageLower Leakage
AMP Higher LeakageLower Leakage

Data adapted from a study on Lactobacillus bulgaricus, indicating that 80% methanol resulted in lower leakage rates for these metabolites compared to 60% methanol.[12]

Experimental Protocols

Protocol 1: Cold Methanol Quenching for Adherent Cells

  • Preparation: Pre-chill 80% methanol (LC-MS grade) in water to -40°C. Prepare an ice bath.

  • Media Removal: Aspirate the culture medium from the plate completely.

  • Washing (Optional but Recommended): Quickly rinse the cells with 5-7 mL of ice-cold normal saline solution (0.9% NaCl) and aspirate immediately.[13]

  • Quenching: Place the culture plate on the ice bath and immediately add 1 mL of the pre-chilled 80% methanol.

  • Incubation: Incubate the plate at -20°C for 5 minutes (optional).[13]

  • Cell Lysis and Collection: Scrape the cells on the ice bath using a pre-chilled cell scraper. Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Freeze-Thaw Cycles: Subject the lysate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[13]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube for analysis.

Protocol 2: Liquid Nitrogen Quenching for Suspension Cells

  • Preparation: Prepare a Dewar of liquid nitrogen. Pre-chill collection tubes.

  • Cell Harvesting: Rapidly filter the cell suspension through a pre-wetted filter (e.g., 0.45 µm pore size) using a vacuum filtration apparatus.

  • Washing: Immediately wash the cells on the filter with a small volume of cold isotonic saline (0.9% NaCl).

  • Quenching: Using forceps, quickly plunge the filter with the cells into the liquid nitrogen.[3] The entire process from sampling to quenching should take less than 15 seconds.[3]

  • Storage: The filter with the quenched cells can be stored at -80°C in a pre-chilled tube until extraction.

  • Extraction: For extraction, transfer the frozen filter to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol) and proceed with cell disruption methods like bead beating or sonication, followed by centrifugation to collect the metabolite-containing supernatant.

Visualizations

experimental_workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells cluster_extraction Metabolite Extraction A1 Aspirate Media A2 Quick Rinse (Cold Saline) A1->A2 A3 Quench (e.g., Cold Methanol or LN2) A2->A3 A4 Scrape and Collect Lysate A3->A4 E1 Add Extraction Solvent A4->E1 Proceed to Extraction S1 Fast Filtration S2 Quick Rinse (Cold Saline) S1->S2 S3 Quench (e.g., LN2) S2->S3 S3->E1 Proceed to Extraction E2 Cell Disruption (e.g., Freeze-Thaw) E1->E2 E3 Centrifuge E2->E3 E4 Collect Supernatant E3->E4 Analysis Analysis E4->Analysis Downstream Analysis (GC/LC-MS)

Caption: Experimental workflow for quenching and extraction in metabolomics.

methylcitrate_cycle cluster_tca TCA Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase Oxaloacetate_MCC Oxaloacetate Oxaloacetate_MCC->Methylcitrate Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Methylcitrate Dehydratase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase Succinate_MCC Succinate Methylisocitrate->Succinate_MCC Methylisocitrate Lyase Succinate_TCA Succinate Succinate_MCC->Succinate_TCA Shared Intermediate Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA Succinyl_CoA->Succinate_TCA Fumarate Fumarate Succinate_TCA->Fumarate Malate Malate Fumarate->Malate Oxaloacetate_TCA Oxaloacetate Malate->Oxaloacetate_TCA Oxaloacetate_TCA->Oxaloacetate_MCC Shared Intermediate Oxaloacetate_TCA->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Citrate

Caption: The Methylcitrate Cycle and its link to the TCA Cycle.

References

minimizing contamination in methyl citrate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during methyl citrate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can originate from several sources, significantly impacting the accuracy and reproducibility of your results. Key sources include:

  • Laboratory Glassware and Plasticware: Residual organic or inorganic materials on the surfaces of beakers, flasks, pipette tips, and tubes can leach into your samples. Plasticware, in particular, can be a significant source of leached contaminants.[1][2][3][4]

  • Reagents and Solvents: Impurities in chemicals, derivatizing agents, and solvents can introduce interfering compounds.[5] Even high-purity solvents can become contaminated if not handled and stored correctly.

  • Sample Handling and Environment: Improper sample handling techniques, such as inadequate pipetting, can create aerosols and lead to cross-contamination.[5] Airborne particles and dust in the laboratory environment can also settle in samples.[6][7]

  • Derivatization Process: The derivatization step, crucial for enhancing the volatility and detectability of this compound, can be a source of contamination if reagents are impure or if side reactions occur.

Q2: How can I effectively clean my laboratory glassware to minimize contamination?

A2: A rigorous cleaning protocol for glassware is essential for trace analysis. Here is a recommended multi-step process:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue. For aqueous solutions, use deionized water; for organic residues, use a suitable organic solvent like acetone or ethanol.[6]

  • Detergent Wash: Wash the glassware with a laboratory-grade, phosphate-free detergent.[8] Avoid household detergents as they can leave interfering residues.

  • Acid Rinse: To remove any remaining organic and inorganic residues, soak or rinse the glassware with an acid solution. A common practice is to use a 10% (v/v) hydrochloric acid or nitric acid solution.[9]

  • Final Rinses: Thoroughly rinse the glassware multiple times with tap water, followed by several rinses with deionized or Milli-Q water to remove all traces of acid and detergent.[6]

  • Drying: Air-dry the glassware on a clean rack or in a drying oven at a moderate temperature. Avoid using paper towels, which can leave fibers.[6]

Q3: What are the best practices for handling reagents and solvents to prevent contamination?

A3: Maintaining the purity of your reagents and solvents is critical. Follow these best practices:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest purity available (e.g., HPLC or LC-MS grade).

  • Proper Storage: Store reagents and solvents in their original containers in a clean, dry, and cool environment, away from direct sunlight.

  • Avoid Cross-Contamination: Use clean, dedicated spatulas and glassware for each reagent. Never return unused reagents to the original container.

  • Fresh Preparations: Prepare solutions fresh as needed to minimize the risk of degradation and contamination over time.

Troubleshooting Guides

Problem 1: High Background Noise or Baseline Interference in Chromatograms

High background noise can obscure the this compound peak and lead to inaccurate quantification.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents 1. Prepare fresh mobile phase using HPLC or LC-MS grade solvents. 2. Test a new batch of derivatization reagent.
Leaching from Plasticware 1. If using plastic tubes or pipette tips, switch to high-quality polypropylene or, preferably, glass alternatives.[1][2][3] 2. Pre-rinse all plasticware with a high-purity solvent before use.
Carryover from Previous Injections 1. Run several blank injections (mobile phase only) to wash the column and injection port. 2. Implement a robust column washing protocol between sample runs.
Contaminated LC System 1. Flush the entire LC system, including pump heads and tubing, with a strong solvent mixture (e.g., isopropanol:water).

Problem 2: Poor Reproducibility of Results

Inconsistent results between replicates or different batches can stem from various factors.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation 1. Ensure precise and consistent pipetting volumes for all samples and standards. 2. Standardize incubation times and temperatures for the derivatization reaction.
Variable Contamination Levels 1. Implement a standardized and rigorous cleaning protocol for all labware. 2. Prepare and run a "method blank" (a sample with no analyte that goes through the entire preparation process) with each batch to assess background contamination.
Instrument Instability 1. Allow the LC-MS system to equilibrate fully before starting a run. 2. Monitor system pressure and temperature for any fluctuations.
Sample Degradation 1. Analyze samples as quickly as possible after preparation. 2. If storage is necessary, store samples at a low temperature (e.g., -20°C or -80°C) in tightly sealed vials.[10]

Problem 3: Asymmetrical Peak Shapes (Tailing or Fronting)

Poor peak shape can affect integration and the accuracy of quantification.

Possible Cause Troubleshooting Step
Column Overload 1. Dilute the sample and reinject. If the peak shape improves, the column was likely overloaded.[11]
Secondary Interactions on the Column 1. Ensure the mobile phase pH is appropriate to keep this compound in a single ionic state.[11] 2. Consider using a column with a different stationary phase that is less prone to secondary interactions.
Column Contamination or Degradation 1. Reverse-flush the column with a strong solvent to remove contaminants. 2. If the problem persists, the column may need to be replaced.[11]
Extra-Column Volume 1. Check all tubing and connections between the injector, column, and detector. Ensure they are as short as possible and properly fitted to minimize dead volume.[12]

Data Presentation

Table 1: Comparison of Contaminant Leaching from Different Laboratory Plastics

This table summarizes potential contaminants that can leach from common laboratory plastics. The use of high-quality, certified plastics or glass is recommended for sensitive analyses.

Plastic Type Common Leachables Notes
Polypropylene (PP) Antioxidants (e.g., Irganox 1010), slip agents (e.g., oleamide), biocides.[2][3]Autoclavable, but repeated autoclaving can increase leaching.[13]
Low-Density Polyethylene (LDPE) Antioxidants, plasticizers (e.g., phthalates).[4]Flexible and commonly used for wash bottles. Not suitable for aggressive organic solvents.[9]
High-Density Polyethylene (HDPE) Antioxidants, stabilizers.[9]More rigid than LDPE and has better chemical resistance.
Polystyrene (PS) Styrene monomer, oligomers.Often used for disposable items like petri dishes and plates. Can be brittle and has poor solvent resistance.[13]

Table 2: Efficacy of Different Cleaning Procedures in Reducing Bacterial Contamination

While focused on microbiological contamination, this data illustrates the relative effectiveness of different cleaning approaches that can be applied to reduce chemical residues. A multi-step process including disinfection (or a stringent acid wash for chemical analysis) provides the most significant reduction in contaminants.

Cleaning Method Mean Log10 Reduction (LR) in Contamination
Commonly used cleaning methods (detergent and water) 1.5 - 2.5[14]
Cleaning followed by drying 3.1 - 4.6[14]
Cleaning with a disinfection step (e.g., hypochlorite) 3.1 - 4.6[14][15]

Experimental Protocols

Protocol 1: Detailed Glassware Cleaning for Trace Analysis

  • Pre-rinse: Immediately after use, rinse glassware three times with the appropriate solvent (deionized water for aqueous solutions, acetone or ethanol for organic residues).

  • Soak: Prepare a 2% (v/v) solution of a laboratory-grade, phosphate-free detergent in a plastic tub. Submerge the glassware and allow it to soak for at least 30 minutes.

  • Scrub: Use appropriate brushes to scrub all surfaces of the glassware while submerged in the detergent solution.

  • Rinse with Tap Water: Rinse each piece of glassware thoroughly under running tap water at least five times. Ensure all detergent residue is removed.

  • Acid Wash: In a designated fume hood and wearing appropriate personal protective equipment (PPE), submerge the glassware in a 10% (v/v) nitric acid or hydrochloric acid bath for at least one hour.

  • Rinse with Deionized Water: Remove the glassware from the acid bath and rinse thoroughly with deionized water. Perform at least five complete rinses.

  • Final Rinse with Ultra-Pure Water: Rinse the glassware three times with ultra-pure (e.g., Milli-Q) water.

  • Dry: Place the glassware on a clean drying rack or in a drying oven set to a temperature no higher than 60°C.

  • Storage: Once dry, cover the openings of the glassware with aluminum foil to prevent airborne contamination during storage.

Protocol 2: Sample Preparation and Derivatization of this compound for LC-MS/MS Analysis (Adapted from Dried Blood Spot Method)

This protocol is adapted from a method for analyzing this compound in dried blood spots and may need to be optimized for other sample matrices.[10]

  • Sample Collection: Collect the sample in a pre-cleaned glass or high-quality polypropylene tube.

  • Internal Standard Addition: Add the internal standard solution (e.g., deuterated this compound) to the sample.

  • Derivatization Reagent Preparation: Prepare the derivatization cocktail. For example, a solution containing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-(dimethylamino)pyridine (DMAP), and the derivatizing agent in an appropriate solvent.

  • Derivatization Reaction: Add the derivatization cocktail to the sample. Cap the tube tightly and incubate at a specific temperature and time (e.g., 65°C for 45 minutes).[10]

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a mixture of methanol and water.

  • Centrifugation: Centrifuge the sample to pellet any precipitates.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleCollection 1. Sample Collection (Glass or high-quality PP tubes) InternalStandard 2. Internal Standard Addition SampleCollection->InternalStandard DerivReagent 3. Add Derivatization Reagents (e.g., EDC, DMAP) InternalStandard->DerivReagent Incubation 4. Incubate (e.g., 65°C for 45 min) DerivReagent->Incubation Quench 5. Quench Reaction Incubation->Quench Centrifuge 6. Centrifuge Quench->Centrifuge Transfer 7. Transfer Supernatant to Vial Centrifuge->Transfer LCMS 8. LC-MS/MS Analysis Transfer->LCMS

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flowchart Start High Background Noise or Contamination Detected CheckSolvents Are solvents and reagents HPLC/LC-MS grade and fresh? Start->CheckSolvents ReplaceSolvents Prepare fresh mobile phase and derivatization reagents. CheckSolvents->ReplaceSolvents No CheckLabware Is labware (glass and plastic) rigorously cleaned? CheckSolvents->CheckLabware Yes ReplaceSolvents->CheckLabware RecleanLabware Implement multi-step cleaning protocol. CheckLabware->RecleanLabware No CheckSystem Run system blanks. Is carryover observed? CheckLabware->CheckSystem Yes RecleanLabware->CheckSystem WashSystem Perform intensive column and system wash cycles. CheckSystem->WashSystem Yes Reanalyze Re-analyze sample CheckSystem->Reanalyze No WashSystem->Reanalyze

Caption: Troubleshooting flowchart for high background contamination.

Methylcitrate_Cycle PropionylCoA Propionyl-CoA Methylcitrate 2-Methylcitrate PropionylCoA->Methylcitrate Methylcitrate synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate cisMethylaconitate cis-2-Methylaconitate Methylcitrate->cisMethylaconitate Aconitase Methylisocitrate 2-Methylisocitrate cisMethylaconitate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate lyase Succinate Succinate Methylisocitrate->Succinate Methylisocitrate lyase

Caption: The Methylcitrate Cycle pathway.

References

Validation & Comparative

Propionic Acidemia Biomarkers: A Comparative Analysis of Methyl Citrate and Propionylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of propionic acidemia (PA) are critical. This guide provides a detailed comparison of two key biomarkers, methyl citrate and propionylcarnitine, offering insights into their performance based on experimental data.

Propionic acidemia is an inherited metabolic disorder characterized by the deficiency of the enzyme propionyl-CoA carboxylase. This deficiency leads to the accumulation of toxic metabolites, necessitating reliable biomarkers for timely diagnosis and effective management. Among the established biomarkers, 2-methylcitric acid (a form of this compound) and propionylcarnitine (C3) are paramount. This guide objectively compares their utility, supported by quantitative data and experimental methodologies.

At a Glance: this compound vs. Propionylcarnitine

FeatureThis compoundPropionylcarnitine (C3)
Biochemical Origin Formed from the condensation of propionyl-CoA with oxaloacetate.[1][2]Formed by the conjugation of propionyl-CoA with L-carnitine.[3][4]
Diagnostic Utility A key diagnostic marker for propionic acidemia.[1][5] Elevated levels are a strong indicator of the disease.Primary marker in newborn screening for propionic acidemia.[4][6]
Monitoring Utility Levels correlate with disease severity and can be used for long-term metabolic monitoring.[1][7]Used for monitoring, but may be influenced by carnitine supplementation.[8]
Sample Types Serum, urine, dried blood spots.[1][5][9]Dried blood spots, plasma.[4][6]

Quantitative Performance Data

The following tables summarize the quantitative data on this compound and propionylcarnitine levels in healthy individuals and patients with propionic acidemia.

Table 1: this compound Levels

Sample TypePopulationConcentration RangeReference
Dried Blood Spots (DBS)Healthy Individuals (n=123)≤0.63 µmol/L[2][9]
Dried Blood Spots (DBS)PA and MMA Patients (n=7)1.0 - 12.0 µmol/L[2][9]
Dried Urine SpotsHealthy Controls (n=135)0.4 - 3.4 mmol/mol creatinine[5]
Dried Urine SpotsPA and MMA Patients8.3 - 591 mmol/mol creatinine[5]
SerumVitamin B12 Deficiency93 - 13,500 nmol/L[1]

Table 2: Propionylcarnitine (C3) Levels

Sample TypePopulationConcentration InformationReference
Dried Blood Spots (DBS)Newborns with PA, MMA, and false positivesMean concentration was similar among these groups.[10]
Dried Blood Spots (DBS)Newborns with Cobalamin C deficiencyHigher mean C3 concentration compared to PA and MMA.[10]
Dried Blood Spots (DBS)Newborns with inborn errors of metabolismC3/C2 ratio values were above the cutoff of 0.2.[10]

Note: MMA refers to methylmalonic acidemia, another organic aciduria where these biomarkers can also be elevated.

Biochemical Pathways and Diagnostic Logic

The accumulation of propionyl-CoA is the central event in propionic acidemia. The following diagram illustrates how this leads to the formation of this compound and propionylcarnitine.

Propionic Acidemia Pathway cluster_0 Mitochondrion Propionyl-CoA Propionyl-CoA Propionyl-CoA Carboxylase Propionyl-CoA Carboxylase Propionyl-CoA->Propionyl-CoA Carboxylase Deficient in PA Citrate Synthase Citrate Synthase Propionyl-CoA->Citrate Synthase Carnitine Acyltransferase Carnitine Acyltransferase Propionyl-CoA->Carnitine Acyltransferase Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA Carboxylase->Methylmalonyl-CoA Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Synthase This compound This compound Citrate Synthase->this compound L-Carnitine L-Carnitine L-Carnitine->Carnitine Acyltransferase Propionylcarnitine Propionylcarnitine Carnitine Acyltransferase->Propionylcarnitine Methylcitrate_Quantification_Workflow cluster_workflow Experimental Workflow Sample_Collection Collect Dried Urine Spot (3.2 mm disc) Extraction_Derivatization Add derivatization mixture and incubate at 65°C for 45 min Sample_Collection->Extraction_Derivatization Analysis Inject 4 µL of reaction mixture into LC-MS/MS Extraction_Derivatization->Analysis Separation Separation on C18 column Analysis->Separation Detection Quantification by Tandem Mass Spectrometry Separation->Detection Propionylcarnitine_Quantification_Workflow cluster_workflow Experimental Workflow Sample_Collection Collect Dried Blood Spot Elution Elute whole blood from a 3.2-mm spot with CH3CN/H2O and formic acid Sample_Collection->Elution Injection Inject extract into LC-MS/MS without derivatization Elution->Injection Analysis Quantification using pneumatically assisted electrospray Injection->Analysis

References

A Comparative Analysis of Two Key Propionate Metabolism Pathways: The Methylcitrate Cycle and the Methylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for advancements in medicine and biotechnology. This guide provides an in-depth comparison of two central pathways for propionate metabolism: the methylcitrate cycle and the methylmalonyl-CoA pathway. Propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids, can be toxic if it accumulates, making its efficient metabolism vital for cellular health.

This document outlines the core functions, enzymatic reactions, and metabolic outputs of each pathway. It further presents quantitative data from various studies to facilitate a direct comparison of their activities and fluxes. Detailed experimental protocols for key assays are also provided to support researchers in their own investigations.

At a Glance: Key Differences Between the Pathways

FeatureMethylcitrate CycleMethylmalonyl-CoA Pathway
Primary Function Detoxification of propionyl-CoA and its conversion to pyruvate and succinate.Conversion of propionyl-CoA to succinyl-CoA for entry into the TCA cycle.
Key Enzymes Methylcitrate synthase, Methylcitrate dehydratase, 2-Methylisocitrate lyase.Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase.
End Products Pyruvate and Succinate.[1]Succinyl-CoA.[2]
Cofactor Requirements None specific to the core cycle.Biotin, Vitamin B12 (adenosylcobalamin).[2]
Organism Distribution Predominantly in bacteria, fungi, and plants.[3][4]Primarily in animals, including humans, and some bacteria.[4]
Cellular Localization Primarily mitochondrial, though some enzymes can be cytosolic.[5]Mitochondrial.

In-Depth Pathway Analysis

The Methylcitrate Cycle: A Detoxification Route

The methylcitrate cycle is a critical pathway for the metabolism of propionyl-CoA, particularly in organisms that lack the vitamin B12-dependent methylmalonyl-CoA pathway.[3] It serves a dual purpose: detoxifying the cell from harmful levels of propionyl-CoA and converting it into usable metabolites.

The cycle begins with the condensation of propionyl-CoA and oxaloacetate, catalyzed by methylcitrate synthase, to form 2-methylcitrate.[1] Through a series of reactions involving dehydration and rehydration, 2-methylcitrate is converted to 2-methylisocitrate. The final step, catalyzed by 2-methylisocitrate lyase, cleaves 2-methylisocitrate into pyruvate and succinate.[1] These products can then enter central carbon metabolism; pyruvate can be converted to acetyl-CoA, and succinate is an intermediate of the tricarboxylic acid (TCA) cycle.

// Nodes Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"]; Oxaloacetate [label="Oxaloacetate", fillcolor="#FBBC05"]; Methylcitrate [label="2-Methylcitrate", fillcolor="#FFFFFF"]; Methyl_cis_aconitate [label="2-Methyl-cis-aconitate", fillcolor="#FFFFFF"]; Methylisocitrate [label="2-Methylisocitrate", fillcolor="#FFFFFF"]; Pyruvate [label="Pyruvate", fillcolor="#EA4335"]; Succinate [label="Succinate", fillcolor="#EA4335"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Propionyl_CoA -> Methylcitrate [label="Methylcitrate\nsynthase", color="#34A853"]; Oxaloacetate -> Methylcitrate [color="#34A853"]; Methylcitrate -> Methyl_cis_aconitate [label="Methylcitrate\ndehydratase", color="#34A853"]; Methyl_cis_aconitate -> Methylisocitrate [label="Aconitase", color="#34A853"]; Methylisocitrate -> Pyruvate [label="2-Methylisocitrate\nlyase", color="#34A853"]; Methylisocitrate -> Succinate [color="#34A853"]; Succinate -> TCA_Cycle [label="Enters TCA Cycle", color="#4285F4"]; } Figure 1. The Methylcitrate Cycle.

The Methylmalonyl-CoA Pathway: An Anaplerotic Route

In mammals and some bacteria, the methylmalonyl-CoA pathway is the primary route for propionyl-CoA metabolism.[4] This pathway channels propionyl-CoA into the TCA cycle, thereby serving an anaplerotic function by replenishing its intermediates.

The pathway is initiated by the biotin-dependent enzyme propionyl-CoA carboxylase, which carboxylates propionyl-CoA to D-methylmalonyl-CoA.[2] D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase. The final and crucial step is the vitamin B12-dependent isomerization of L-methylmalonyl-CoA to succinyl-CoA, catalyzed by methylmalonyl-CoA mutase.[2] Succinyl-CoA is a direct intermediate of the TCA cycle and can be further metabolized to generate energy or used in biosynthesis. Deficiencies in the enzymes of this pathway can lead to serious metabolic disorders like methylmalonic acidemia.[6]

// Nodes Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"]; D_Methylmalonyl_CoA [label="D-Methylmalonyl-CoA", fillcolor="#FFFFFF"]; L_Methylmalonyl_CoA [label="L-Methylmalonyl-CoA", fillcolor="#FFFFFF"]; Succinyl_CoA [label="Succinyl-CoA", fillcolor="#EA4335"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Propionyl_CoA -> D_Methylmalonyl_CoA [label="Propionyl-CoA\ncarboxylase (Biotin)", color="#34A853"]; D_Methylmalonyl_CoA -> L_Methylmalonyl_CoA [label="Methylmalonyl-CoA\nepimerase", color="#34A853"]; L_Methylmalonyl_CoA -> Succinyl_CoA [label="Methylmalonyl-CoA\nmutase (Vitamin B12)", color="#34A853"]; Succinyl_CoA -> TCA_Cycle [label="Enters TCA Cycle", color="#4285F4"]; } Figure 2. The Methylmalonyl-CoA Pathway.

Quantitative Performance Comparison

Direct quantitative comparisons of the flux through both pathways are challenging due to their differing organismal distribution. However, studies using metabolic flux analysis in organisms possessing both pathways, such as Mycobacterium tuberculosis, provide valuable insights.

OrganismConditionMethylcitrate Cycle Flux (Relative Units)Methylmalonyl-CoA Pathway Flux (Relative Units)Reference
Mycobacterium marinumGrowth on [U-13C]propionateHigher fluxLower flux[7]
Mycobacterium tuberculosisGrowth on valerate (C5 fatty acid)Basal activitySignificantly enhanced with Vitamin B12 supplementation[8]
Bacillus subtilisGrowth on propionatePrimary route of propionate incorporationNot the primary route[9][10]

These data suggest that in organisms possessing both pathways, the methylcitrate cycle can be the dominant route for propionate catabolism, while the methylmalonyl-CoA pathway's activity is highly dependent on the availability of its cofactor, vitamin B12.

Experimental Protocols

Measurement of Methylcitrate Synthase Activity

This spectrophotometric assay measures the activity of 2-methylcitrate synthase by monitoring the reaction of Coenzyme A (CoA) with 5,5′-dithiobis-(2-nitrobenzoate) (DTNB).

Materials:

  • Potassium phosphate buffer (66.7 mM, pH 6.9)

  • Oxaloacetate (2 mM)

  • Propionyl-CoA (250 µM)

  • DTNB (2 mM)

  • Cell-free extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1 ml of potassium phosphate buffer, oxaloacetate, propionyl-CoA, and DTNB in a cuvette.

  • Initiate the reaction by adding the cell-free extract.

  • Immediately measure the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 2-nitro-5-thiobenzoate anion (ε = 13.6 cm² · µmol⁻¹).[11]

  • Calculate the enzyme activity based on the rate of change in absorbance.

Measurement of Methylmalonyl-CoA Mutase Activity

This assay quantifies the activity of methylmalonyl-CoA mutase by measuring the formation of its product, succinyl-CoA, using high-performance liquid chromatography (HPLC).[12]

Materials:

  • Cell or tissue homogenate

  • Reaction buffer (e.g., potassium phosphate buffer)

  • L-methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (cofactor)

  • HPLC system with a reverse-phase column

  • Standards for methylmalonyl-CoA and succinyl-CoA

Procedure:

  • Incubate the cell or tissue homogenate with L-methylmalonyl-CoA and adenosylcobalamin in the reaction buffer at 37°C.

  • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

  • Centrifuge the samples to remove precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify methylmalonyl-CoA and succinyl-CoA.

  • Calculate the enzyme activity based on the rate of succinyl-CoA formation.

A more sensitive method utilizing ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for the precise quantification of succinyl-CoA.[13]

Quantification of Pathway Intermediates by GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantitative analysis of intermediates and products of both pathways in biological samples such as urine, plasma, and cell extracts.

General Workflow:

  • Sample Preparation: Extraction of metabolites from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Derivatization (for GC-MS): Volatile derivatives of the organic acids are often necessary for GC analysis.

  • Chromatographic Separation: Separation of the analytes using either GC or LC.

  • Mass Spectrometric Detection and Quantification: Detection and quantification of the target molecules based on their mass-to-charge ratio and fragmentation patterns.

// Nodes Sample [label="Biological Sample\n(Urine, Plasma, Cells)", fillcolor="#FBBC05"]; Extraction [label="Metabolite Extraction", fillcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(for GC-MS)", fillcolor="#FFFFFF"]; Analysis [label="Chromatographic Separation\n(GC or LC)", fillcolor="#FFFFFF"]; Detection [label="Mass Spectrometry\n(MS or MS/MS)", fillcolor="#FFFFFF"]; Quantification [label="Data Analysis and\nQuantification", fillcolor="#EA4335"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> Analysis; Extraction -> Analysis [style=dashed, label="for LC-MS/MS"]; Analysis -> Detection; Detection -> Quantification; } Figure 3. General workflow for metabolite analysis.

Conclusion

The methylcitrate cycle and the methylmalonyl-CoA pathway represent two distinct and elegant solutions for the metabolic challenge of propionyl-CoA processing. While the methylmalonyl-CoA pathway provides a direct anaplerotic link to the TCA cycle in organisms that can synthesize or acquire vitamin B12, the methylcitrate cycle offers a robust alternative for detoxification and carbon assimilation in a wider range of organisms. For researchers in drug development, the enzymes of the methylcitrate cycle, being absent in humans, present potential targets for antimicrobial agents.[3] A thorough understanding of both pathways, supported by robust quantitative data and reliable experimental protocols, is essential for manipulating these pathways for therapeutic or biotechnological purposes.

References

validation of methyl citrate as a diagnostic marker for methylmalonic acidemia

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of methyl citrate as a key biomarker for the diagnosis and monitoring of methylmalonic acidemia, with comparative data and detailed experimental protocols.

Methylmalonic acidemia (MMA) is an inborn error of metabolism characterized by the accumulation of methylmalonic acid and other toxic metabolites. Timely and accurate diagnosis is crucial for initiating appropriate treatment and preventing severe neurological complications. While several biomarkers are used for screening and diagnosis, this compound has emerged as a highly valuable and specific marker for MMA and other related disorders of propionate metabolism, such as propionic acidemia (PA). This guide provides a detailed comparison of this compound with other diagnostic markers, supported by experimental data, and outlines the methodologies for its detection.

Comparative Analysis of Diagnostic Markers

The diagnosis of methylmalonic acidemia relies on the detection of elevated levels of specific metabolites. While methylmalonic acid itself is a primary marker, this compound provides significant diagnostic value, particularly in differentiating MMA from other metabolic disorders. The table below summarizes the quantitative data for this compound and other relevant biomarkers in healthy individuals and patients with MMA and PA.

BiomarkerSample TypeHealthy Individuals (Reference Range)Patients with MMAPatients with PACitation
This compound (MCA) Dried Blood Spots (DBS)≤0.63 µmol/L1.0–12.0 µmol/L1.0–12.0 µmol/L[1]
Dried Blood Spots (DBS)0.02–0.27 µmol/L (25th–95th percentile)ElevatedMarkedly Increased[2][3]
Dried Blood Spots (DBS)0.04–0.36 µmol/LElevatedElevated[4]
Dried Urine Spots0.4–3.4 mmol/mol creatinine8.3–591 mmol/mol creatinine8.3–591 mmol/mol creatinine[5]
This compound/Citrate Ratio (MCA/CA) Dried Blood Spots (DBS)0.0019–0.00740.012–0.2790.012–0.279[1]
Methylmalonic Acid (MMA) Dried Blood Spots (DBS)0.04–1.02 µmol/L (25th–95th percentile)Elevated-[2][3]
Propionylcarnitine (C3) Dried Blood Spots (DBS)-ElevatedElevated[6][7]
C3/Acetylcarnitine (C2) Ratio Dried Blood Spots (DBS)-ElevatedElevated[6][7]

The Biochemical Basis: The Methylcitrate Cycle

In healthy individuals, propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids, is converted to methylmalonyl-CoA and subsequently to succinyl-CoA, which enters the citric acid cycle.[8][9] In MMA, a deficiency in the enzyme methylmalonyl-CoA mutase or its cofactor adenosylcobalamin disrupts this pathway, leading to the accumulation of propionyl-CoA.[1] This excess propionyl-CoA is then shunted into an alternative pathway, the methylcitrate cycle, where it condenses with oxaloacetate to form this compound.[1][10] This metabolic diversion is the reason for the elevated levels of this compound in patients with MMA and PA.

Methylcitrate Cycle in Methylmalonic Acidemia Propionate Metabolism and this compound Formation Propionyl_CoA Propionyl-CoA Methylcitrate_Synthase Citrate Synthase Propionyl_CoA->Methylcitrate_Synthase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate_Synthase Methylcitrate Methylcitrate Methylcitrate_Synthase->Methylcitrate Accumulation Accumulation Methylcitrate->Accumulation Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Deficient in MMA) Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Blocked Citric_Acid_Cycle Citric Acid Cycle Succinyl_CoA->Citric_Acid_Cycle

Propionate Metabolism and this compound Formation

Experimental Protocols

The quantification of this compound and other biomarkers is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][3][11][12]

Sample Preparation and Analysis of this compound in Dried Blood Spots (DBS)

This protocol is a generalized representation based on published methods.[11][12]

1. Sample Extraction and Derivatization:

  • A 3.2-mm disc is punched from a dried blood spot sample.
  • The disc is placed in a well of a microplate.
  • A derivatization agent, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE), is added to the well. This step is crucial as it improves the chromatographic and mass spectrometric properties of this compound.[11][12]
  • The plate is sealed and incubated at 65°C for 45 minutes.[11][12]

2. LC-MS/MS Analysis:

  • An aliquot of the reaction mixture is injected into the LC-MS/MS system.
  • Chromatographic separation is achieved using a C18 column.
  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized this compound.

// Nodes DBS [label="Dried Blood Spot Sample"]; Punch [label="Punch 3.2-mm Disc"]; Derivatization [label="Derivatization with DAABD-AE\n(65°C, 45 min)"]; LC_MSMS [label="LC-MS/MS Analysis"]; Data [label="Data Acquisition and Quantification"]; Result [label="Report this compound\nConcentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DBS -> Punch [color="#5F6368"]; Punch -> Derivatization [color="#5F6368"]; Derivatization -> LC_MSMS [color="#5F6368"]; LC_MSMS -> Data [color="#5F6368"]; Data -> Result [color="#5F6368"]; }

Workflow for DBS Analysis of this compound

Conclusion

The validation of this compound as a diagnostic marker has significantly improved the accuracy and efficiency of newborn screening and clinical diagnosis for methylmalonic acidemia and propionic acidemia. Its high specificity, a result of its direct link to the underlying metabolic block, makes it an invaluable tool for clinicians. The use of robust and sensitive LC-MS/MS methods for its quantification in dried blood spots allows for minimally invasive and reliable testing. As research continues, the role of this compound in monitoring therapeutic efficacy and predicting long-term outcomes in patients with these disorders is an area of active investigation.[6][13]

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and NMR for Methyl Citrate Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metabolites is paramount in understanding biological processes and in the development of novel therapeutics. Methyl citrate, a key intermediate in the methylcitrate cycle, plays a crucial role in the metabolism of propionyl-CoA in various organisms, including pathogenic fungi and bacteria.[1][2] Its accurate measurement is therefore essential for studies in microbiology, infectious diseases, and metabolic disorders. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of this compound.

Data Presentation: Performance Comparison

The choice between LC-MS/MS and NMR for this compound measurement will depend on the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or structural elucidation. The following table summarizes the key quantitative performance characteristics of each technique for the analysis of small molecules like this compound.

ParameterLC-MS/MSNMR Spectroscopy
Sensitivity High (pg to ng/mL)Low (µg/mL to mg/mL)
**Linearity (R²) **>0.99>0.999
Precision (%RSD) <15%<5%
Accuracy (%Recovery) 85-115%95-105%
Throughput High (minutes per sample)Moderate to Low (minutes to hours per sample)
Specificity Very High (based on mass-to-charge ratio and fragmentation)High (based on unique chemical shifts and coupling constants)
Quantification Relative (requires stable isotope-labeled internal standards for absolute)Absolute (inherently quantitative with a single internal standard)[3][4]
Structural Info. Limited (fragmentation pattern can suggest structure)Extensive (provides detailed structural information)
Sample Prep. More involved (extraction often required)Minimal ("dilute and shoot" for many biofluids)[5][6]
Cost Lower initial instrument cost, higher operational (solvents, standards)Higher initial instrument cost, lower operational

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable analytical results. Below are representative methodologies for the quantification of this compound using LC-MS/MS and ¹H NMR.

LC-MS/MS Methodology

This method is suitable for the sensitive and high-throughput quantification of this compound in biological matrices.

1. Sample Preparation (from Biofluid e.g., Plasma/Urine)

  • Protein Precipitation: To 100 µL of sample, add 400 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., ¹³C-labeled citrate).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Instrumentation and Conditions

  • LC System: A UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • This compound: Precursor ion (m/z) > Product ion (m/z) - To be determined with a pure standard. For citrate, a common transition is 191 > 111.[7]

    • Internal Standard: Corresponding transition for the stable isotope-labeled standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

¹H NMR Spectroscopy Methodology

This method is ideal for absolute quantification and structural confirmation of this compound without the need for chemical derivatization or extensive sample cleanup.

1. Sample Preparation (from Biofluid e.g., Plasma/Urine)

  • Thawing and Centrifugation: Thaw frozen samples at room temperature. Centrifuge at 3,000 x g for 10 minutes to remove any particulate matter.

  • Buffer Addition: To 400 µL of the supernatant, add 200 µL of a phosphate buffer (e.g., 100 mM, pH 7.4) prepared in D₂O. The buffer should contain a known concentration of an internal standard (e.g., TSP or DSS) for chemical shift referencing and quantification.

  • Transfer: Transfer the final mixture to a 5 mm NMR tube.

2. Instrumentation and Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: A 1D ¹H experiment with water suppression, such as a NOESY presaturation sequence (e.g., noesygppr1d).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 64-256 (depending on sample concentration).

    • Relaxation Delay (d1): 4-5 seconds (to ensure full relaxation for accurate quantification).

    • Acquisition Time: 2-3 seconds.

  • Data Processing:

    • Apply an exponential line-broadening function (e.g., 0.3 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

  • Data Analysis: Identify the characteristic signals of this compound. Quantify by comparing the integral of a unique this compound resonance to the integral of the known concentration internal standard, correcting for the number of protons contributing to each signal.

Mandatory Visualization

Methylcitrate Cycle

The methylcitrate cycle is a metabolic pathway that converts propionyl-CoA, a product of odd-chain fatty acid and certain amino acid catabolism, into pyruvate and succinate.[1] This pathway is crucial for the detoxification of propionyl-CoA in many microorganisms.

Methylcitrate_Cycle PropionylCoA Propionyl-CoA MCS Methylcitrate Synthase PropionylCoA->MCS Oxaloacetate Oxaloacetate Oxaloacetate->MCS Methylcitrate This compound MCD Methylcitrate Dehydratase Methylcitrate->MCD H₂O Methyl_cis_Aconitate Methyl-cis-Aconitate Methyl_cis_Aconitate->MCD + H₂O Methylisocitrate Methylisocitrate MCL Methylisocitrate Lyase Methylisocitrate->MCL Pyruvate Pyruvate Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle MCS->Methylcitrate MCD->Methyl_cis_Aconitate MCD->Methylisocitrate MCL->Pyruvate MCL->Succinate

Caption: The Methylcitrate Cycle Pathway.

Experimental Workflow for Cross-Validation

A cross-validation study ensures that data obtained from different analytical methods are reliable and comparable. The following workflow outlines the key steps in comparing LC-MS/MS and NMR for this compound measurement.

Cross_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_NMR NMR Analysis cluster_Comparison Data Comparison & Validation SampleCollection Sample Collection (e.g., Biofluid) Aliquoting Aliquoting for each method SampleCollection->Aliquoting LCMS_Prep Protein Precipitation & Extraction Aliquoting->LCMS_Prep NMR_Prep Buffer Addition & Internal Standard Aliquoting->NMR_Prep LCMS_Analysis LC-MS/MS Acquisition (MRM) LCMS_Prep->LCMS_Analysis LCMS_Data Peak Integration & Quantification LCMS_Analysis->LCMS_Data DataComparison Statistical Analysis (e.g., Bland-Altman plot, Correlation) LCMS_Data->DataComparison NMR_Analysis 1D ¹H NMR Acquisition NMR_Prep->NMR_Analysis NMR_Data Spectral Processing & Integration NMR_Analysis->NMR_Data NMR_Data->DataComparison

Caption: Cross-Validation Experimental Workflow.

References

Navigating Patient Monitoring in Propionic and Methylmalonic Acidemia: A Comparative Guide to Urinary Methyl Citrate and Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective monitoring of patients with inborn errors of propionate metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), is critical for managing disease progression and evaluating therapeutic interventions. This guide provides a comprehensive comparison of urinary methyl citrate, a key biomarker, with established alternatives—urinary methylmalonic acid and plasma propionylcarnitine. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic pathways, this document serves as a vital resource for professionals in the field.

Performance Comparison of Key Biomarkers

The selection of an appropriate biomarker is paramount for accurate patient assessment. The following table summarizes the quantitative performance of urinary this compound and its primary alternatives in the diagnosis and monitoring of propionic and methylmalonic acidemia.

BiomarkerPatient PopulationTypical Control RangeTypical Patient RangeKey Performance Characteristics
Urinary this compound Propionic Acidemia (PA) & Methylmalonic Acidemia (MMA)0.4 - 3.4 mmol/mol creatinine[1]8.3 - 591 mmol/mol creatinine[1]Elevated in both PA and MMA, with levels generally higher in PA.[2][3] Correlates with plasma propionylcarnitine (C3) and disease burden.[2]
Urinary Methylmalonic Acid Methylmalonic Acidemia (MMA)0.58 - 3.56 mmol/mol creatinine[4]Markedly elevated, often in the hundreds to thousands mmol/mol creatinineHighly specific for MMA.[5][6] Used for both diagnosis and therapeutic monitoring.[6][7]
Plasma Propionylcarnitine (C3) Propionic Acidemia (PA) & Methylmalonic Acidemia (MMA)Typically < 2-3 µmol/LSignificantly elevated in both conditionsA primary marker in newborn screening.[8] Levels can be influenced by carnitine supplementation.[9]

Metabolic Pathways and Biomarker Origins

A clear understanding of the biochemical pathways underlying these metabolic disorders is essential for interpreting biomarker data. The following diagrams, generated using the DOT language, illustrate the normal metabolism of propionyl-CoA and the enzymatic defects leading to propionic and methylmalonic acidemia.

Propionyl_CoA_Metabolism Propionyl-CoA Metabolism Pathway cluster_precursors Precursors cluster_main_pathway Metabolic Pathway Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA Cholesterol Cholesterol Cholesterol->Propionyl-CoA Propionyl-CoA_Carboxylase Propionyl-CoA Carboxylase (PCC) Propionyl-CoA->Propionyl-CoA_Carboxylase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Methylmalonyl-CoA_Epimerase Methylmalonyl-CoA Epimerase D-Methylmalonyl-CoA->Methylmalonyl-CoA_Epimerase L-Methylmalonyl-CoA L-Methylmalonyl-CoA Methylmalonyl-CoA_Mutase Methylmalonyl-CoA Mutase (MUT) L-Methylmalonyl-CoA->Methylmalonyl-CoA_Mutase Succinyl-CoA Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionyl-CoA_Carboxylase->D-Methylmalonyl-CoA Methylmalonyl-CoA_Epimerase->L-Methylmalonyl-CoA Methylmalonyl-CoA_Mutase->Succinyl-CoA

Normal Propionyl-CoA Metabolism

Organic_Acidemia_Pathways Biomarker Formation in Propionic and Methylmalonic Acidemia cluster_pa Propionic Acidemia (PA) cluster_mma Methylmalonic Acidemia (MMA) Propionyl-CoA_PA Propionyl-CoA (Accumulates) Methylcitrate_PA Methylcitrate Propionyl-CoA_PA->Methylcitrate_PA Propionylcarnitine_PA Propionylcarnitine Propionyl-CoA_PA->Propionylcarnitine_PA PCC_Deficiency PCC Deficiency Propionyl-CoA_PA->PCC_Deficiency Methylmalonyl-CoA_MMA Methylmalonyl-CoA (Accumulates) Methylmalonic_Acid Methylmalonic Acid Methylmalonyl-CoA_MMA->Methylmalonic_Acid MUT_Deficiency MUT Deficiency Methylmalonyl-CoA_MMA->MUT_Deficiency Methylcitrate_MMA Methylcitrate Propionylcarnitine_MMA Propionylcarnitine Propionyl-CoA_upstream Propionyl-CoA (Upstream accumulation) Propionyl-CoA_upstream->Methylcitrate_MMA Propionyl-CoA_upstream->Propionylcarnitine_MMA Experimental_Workflow Biomarker Analysis Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods Urine_Sample Urine Sample Sample_Prep Sample Preparation (Centrifugation, Aliquoting) Urine_Sample->Sample_Prep Plasma_Sample Plasma/DBS Sample Plasma_Sample->Sample_Prep Extraction_Derivatization Extraction & Derivatization Sample_Prep->Extraction_Derivatization LC_MSMS LC-MS/MS (Urinary this compound) Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition GC_MS GC-MS (Urinary Methylmalonic Acid) GC_MS->Data_Acquisition Tandem_MS Tandem MS (Plasma Propionylcarnitine) Tandem_MS->Data_Acquisition Extraction_Derivatization->LC_MSMS Extraction_Derivatization->GC_MS Extraction_Derivatization->Tandem_MS Data_Analysis Data Analysis (Quantification, Normalization) Data_Acquisition->Data_Analysis Clinical_Interpretation Clinical Interpretation Data_Analysis->Clinical_Interpretation

References

Comparative Guide to the Validation of Methylcitrate Synthase as a Therapeutic Target in Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data supporting the validation of methylcitrate synthase (MCS) as a promising therapeutic target in a range of bacterial and fungal pathogens. The methylcitrate cycle (MCC) is a crucial metabolic pathway for many microorganisms, enabling them to utilize alternative carbon sources like propionate, which is often encountered during infection. As this pathway is absent in humans, its key enzymes, particularly MCS (encoded by the prpC gene), represent attractive targets for the development of novel anti-infective agents.[1] This guide summarizes key quantitative data, details experimental protocols for target validation, and visualizes the underlying biological and experimental workflows.

Performance Comparison of Methylcitrate Synthase Inhibitors

The development of specific inhibitors against MCS is a critical step in validating it as a drug target. Below is a summary of identified inhibitors and their performance against MCS from different pathogens.

Compound IDTarget OrganismTarget EnzymeAssay TypeIC50 / MICReference
V-13-009920Mycobacterium tuberculosisPrpC (2-methylcitrate synthase)In vitro enzyme activityIC50: 4.0 ± 1.1 µM[2]
ZINC08964784Paracoccidioides lutziiPlMCS (methylcitrate synthase)In vitro enzyme activityIC50: Not reported[3]
ZINC08964784Paracoccidioides spp.Methylcitrate SynthaseFungal growth inhibitionMIC: 6.04 mM[4]

Note: IC50 (half maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. MIC (minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Experimental Protocols for Target Validation

The validation of MCS as a therapeutic target involves a series of key experiments to demonstrate its essentiality for pathogen survival and virulence. Detailed methodologies for these experiments are provided below.

Methylcitrate Synthase Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against purified MCS.

Principle: The activity of MCS is monitored by measuring the rate of Coenzyme A (CoA-SH) release from the condensation reaction of propionyl-CoA and oxaloacetate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring the absorbance at 412 nm.[2]

Materials:

  • Purified recombinant MCS

  • Propionyl-CoA

  • Oxaloacetate

  • DTNB

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, DTNB, and oxaloacetate.

  • Add the test compound at various concentrations to the respective wells. Include a control with solvent only.

  • Initiate the reaction by adding propionyl-CoA.

  • Immediately start monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Bacterial/Fungal Growth Inhibition Assay in Propionate Medium

This assay assesses the ability of an MCS inhibitor to prevent the growth of a pathogen when it is forced to utilize propionate as a carbon source.

Principle: Pathogens with a functional MCC can grow on media where propionate is the sole or a major carbon source. Inhibition of MCS will block this pathway, leading to an accumulation of toxic propionyl-CoA and preventing growth.

Materials:

  • Pathogen strain of interest

  • Minimal medium (e.g., M9 minimal medium for bacteria)

  • Propionate solution (as the carbon source)

  • Test compound

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust the cell density to a standard concentration (e.g., 1 x 10^5 CFU/mL).

  • In a 96-well plate, add the minimal medium containing propionate.

  • Add serial dilutions of the test compound to the wells. Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculate the wells with the prepared pathogen culture.

  • Incubate the plate at the optimal growth temperature for the pathogen for 24-48 hours.

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine cell growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

In Vivo Virulence Assay using Galleria mellonella

This assay evaluates the role of MCS in the virulence of a pathogen using an invertebrate infection model.

Principle: The greater wax moth larva, Galleria mellonella, is a well-established model for studying the virulence of microbial pathogens. The survival of the larvae after infection with a wild-type versus an MCS-deficient mutant strain is compared. A significant increase in the survival of larvae infected with the mutant strain indicates that MCS is a virulence factor.[5][6][7][8]

Materials:

  • G. mellonella larvae of a specific weight range (e.g., 250-350 mg)

  • Wild-type pathogen strain

  • MCS-deficient mutant strain of the pathogen

  • Phosphate-buffered saline (PBS)

  • Hamilton syringe (or similar microinjection apparatus)

  • Incubator

Procedure:

  • Culture the wild-type and mutant pathogen strains to the mid-logarithmic phase.

  • Wash the cells with PBS and resuspend them to a specific concentration (e.g., 1 x 10^8 CFU/mL).

  • Prepare serial dilutions of the bacterial/fungal suspensions in PBS.

  • Inject a precise volume (e.g., 10 µL) of the cell suspension into the hemocoel of each larva via the last left proleg. A control group should be injected with PBS only. Use at least 10-15 larvae per group.

  • Incubate the larvae at an appropriate temperature (e.g., 37°C) in the dark.

  • Monitor the survival of the larvae daily for a period of 5-7 days. Larvae are considered dead when they are non-responsive to touch.

  • Plot survival curves (Kaplan-Meier) and analyze the data using a statistical test such as the log-rank test to determine if there is a significant difference in virulence between the wild-type and mutant strains.

Visualizing the Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the methylcitrate cycle and a typical experimental workflow for validating MCS as a drug target.

The Methylcitrate Cycle

Methylcitrate_Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase (PrpC) (Target) Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methyl_cis_aconitate 2-Methyl-cis-aconitate Methylcitrate->Methyl_cis_aconitate Aconitase (AcnA) Methylisocitrate 2-Methylisocitrate Methyl_cis_aconitate->Methylisocitrate Aconitase (AcnA) Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase (PrpB) Succinate Succinate Methylisocitrate->Succinate MCS_Validation_Workflow cluster_in_silico In Silico & In Vitro cluster_in_vitro_cellular In Vitro (Cell-based) cluster_in_vivo In Vivo Target_ID Target Identification (MCS in pathogen, absent in host) HTS High-Throughput Screening (Identify Inhibitors) Target_ID->HTS Mutant_Gen Generate MCS Knockout Mutant Target_ID->Mutant_Gen Enzyme_Assay Enzyme Inhibition Assay (Determine IC50) HTS->Enzyme_Assay Growth_Assay Growth Inhibition Assay (Propionate Medium, Determine MIC) Enzyme_Assay->Growth_Assay Virulence_Assay Virulence Assay (G. mellonella model) Growth_Assay->Virulence_Assay Mutant_Phenotype Phenotypic Analysis of Mutant (Growth on Propionate) Mutant_Gen->Mutant_Phenotype Mutant_Phenotype->Virulence_Assay Target_Validation Target Validated Virulence_Assay->Target_Validation

References

A Researcher's Guide to Propionate Metabolism Across Microbial Species: A Comparative Metabolomic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse strategies microbes employ to utilize the short-chain fatty acid propionate is crucial. Propionate is a key metabolite in various environments, from the human gut to industrial fermentations. This guide provides a comparative overview of propionate metabolism in different microbial species, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to Microbial Propionate Utilization

Propionate is a significant carbon and energy source for many bacteria. Its metabolism is integral to the carbon cycle and has implications for host-microbe interactions and the production of valuable chemicals. Microorganisms have evolved several distinct pathways to catabolize propionate, primarily converting it into central metabolic intermediates like pyruvate, acetyl-CoA, and succinyl-CoA. The choice of pathway often depends on the specific microbial species, the presence of co-substrates, and the redox conditions of the environment. This guide focuses on a comparative analysis of these metabolic routes in several well-studied bacteria.

Key Metabolic Pathways for Propionate Utilization

Microbes primarily utilize one of three major pathways for propionate catabolism: the methylmalonyl-CoA pathway, the acrylate pathway, and the 2-methylcitrate cycle. A comparative genomics analysis of Proteobacteria has shed light on the distribution and regulation of these pathways[1][2].

  • The Methylmalonyl-CoA Pathway: This pathway involves the carboxylation of propionyl-CoA to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This pathway is common in many bacteria, including Propionibacterium species, and is also found in some gut-dwelling Bacteroidia[3].

  • The Acrylate Pathway: In this pathway, propionyl-CoA is converted to acrylyl-CoA, which is then hydrated to lactyl-CoA and subsequently oxidized to pyruvate. This pathway is notably used by Clostridium propionicum[4].

  • The 2-Methylcitrate Cycle: This cycle is analogous to the glyoxylate cycle and is employed by various bacteria, including Escherichia coli and Salmonella enterica, for propionate oxidation[1][2]. It involves the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate, which is then converted through a series of reactions to pyruvate and succinate.

Comparative Quantitative Data

Direct comparative metabolomic studies under identical conditions are scarce. The following table summarizes key quantitative parameters of propionate metabolism from various studies. It is important to note that experimental conditions such as media composition and growth phase vary between these studies, which can influence the results.

Microbial SpeciesPathway(s)Growth Rate on Propionate (h⁻¹)Propionate to Acetate RatioPropionate Yield (g/g substrate)Reference(s)
Escherichia coli2-Methylcitrate Cycle~0.1 (in minimal media)Not ReportedNot Reported[5]
Salmonella enterica serovar Typhimurium2-Methylcitrate CycleNot ReportedNot ReportedNot Reported[6][7]
Bacteroides propionicifaciensSuccinate Pathway~0.14 (in defined minimal media with yeast extract)~2.00.39[3]
Bacteroides graminisolvensSuccinate Pathway~0.2 (in defined minimal media)Variable0.25[3]
Propionibacterium freudenreichiiMethylmalonyl-CoA PathwayNot ReportedVariableNot Reported[8]
Bacillus subtilis2-Methylcitrate CycleNot ReportedNot ReportedNot Reported[9][10]
Rhodobacter sphaeroidesReductive conversion to propionyl-CoASlower than on succinateNot ReportedNot Reported[11][12]

Experimental Protocols

A typical comparative metabolomics study of propionate utilization involves several key steps, from bacterial cultivation to data analysis. Below are generalized protocols based on common practices in the field.

Bacterial Cultivation and Metabolite Quenching
  • Bacterial Strains and Growth Conditions: The microbial species of interest (e.g., E. coli, S. enterica, P. putida, R. sphaeroides) are cultured in a defined minimal medium with propionate as the sole carbon source. Control cultures with a different carbon source (e.g., glucose) should be run in parallel. Growth is monitored by measuring the optical density at 600 nm (OD600)[13]. Cultures are typically harvested during the mid-exponential growth phase.

  • Metabolic Quenching: To halt metabolic activity instantaneously, the bacterial culture is rapidly quenched. A common method involves mixing the cell suspension with a cold quenching solution (e.g., 60% methanol at -40°C) to immediately stop enzymatic reactions without causing significant leakage of intracellular metabolites.

Metabolite Extraction
  • Intracellular Metabolites: After quenching, cells are pelleted by centrifugation at a low temperature. The cell pellet is then resuspended in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to lyse the cells and solubilize the intracellular metabolites. Cell debris is removed by centrifugation, and the supernatant containing the metabolites is collected.

  • Extracellular Metabolites: The supernatant from the initial quenching step can be used to analyze extracellular metabolites.

Sample Analysis by Mass Spectrometry
  • Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acids:

    • Derivatization: Organic acids in the extracts are often derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The compounds are separated on a capillary column and detected by a mass spectrometer. The resulting mass spectra are used to identify and quantify the organic acids based on their fragmentation patterns and retention times compared to known standards.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoAs:

    • Chromatographic Separation: Acyl-CoA thioesters are separated using reversed-phase liquid chromatography, often with an ion-pairing agent to improve peak shape.

    • MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly sensitive and specific quantification of each acyl-CoA species based on its precursor ion and a specific fragment ion.

Data Analysis

The raw data from GC-MS and LC-MS/MS are processed to identify and quantify the metabolites. This involves peak integration, normalization to an internal standard and cell biomass, and statistical analysis to identify significant differences in metabolite levels between different microbial species or growth conditions. Metabolic flux analysis can also be performed by using 13C-labeled propionate to trace the flow of carbon through the different metabolic pathways[8][14].

Visualizing Propionate Metabolism

The following diagrams, generated using Graphviz (DOT language), illustrate the major pathways of propionate utilization and a typical experimental workflow for comparative metabolomics.

Propionate_Pathways cluster_methylmalonyl Methylmalonyl-CoA Pathway cluster_acrylate Acrylate Pathway cluster_2_methylcitrate 2-Methylcitrate Cycle Propionyl_CoA1 Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA1->Methylmalonyl_CoA Propionyl-CoA carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle1 TCA Cycle Succinyl_CoA->TCA_Cycle1 Propionyl_CoA2 Propionyl-CoA Acrylyl_CoA Acrylyl-CoA Propionyl_CoA2->Acrylyl_CoA Propionyl-CoA dehydrogenase Lactyl_CoA Lactyl-CoA Acrylyl_CoA->Lactyl_CoA Acrylyl-CoA hydratase Pyruvate1 Pyruvate Lactyl_CoA->Pyruvate1 Lactate dehydrogenase Propionyl_CoA3 Propionyl-CoA _2_Methylcitrate 2-Methylcitrate Propionyl_CoA3->_2_Methylcitrate 2-Methylcitrate synthase Oxaloacetate Oxaloacetate Oxaloacetate->_2_Methylcitrate _2_Methylisocitrate 2-Methylisocitrate _2_Methylcitrate->_2_Methylisocitrate Aconitase Pyruvate2 Pyruvate _2_Methylisocitrate->Pyruvate2 2-Methylisocitrate lyase Succinate Succinate _2_Methylisocitrate->Succinate TCA_Cycle2 TCA Cycle Succinate->TCA_Cycle2 Propionate Propionate Propionate->Propionyl_CoA1 Propionate->Propionyl_CoA2 Propionate->Propionyl_CoA3

Figure 1: Major metabolic pathways for propionate utilization in bacteria.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolite Analysis cluster_data_analysis Data Analysis Cultivation Bacterial Cultivation (Propionate as C-source) Quenching Metabolic Quenching (e.g., Cold Methanol) Cultivation->Quenching Extraction Metabolite Extraction (Intra- & Extracellular) Quenching->Extraction GC_MS GC-MS Analysis (Organic Acids) Extraction->GC_MS LC_MS LC-MS/MS Analysis (Acyl-CoAs) Extraction->LC_MS Processing Data Processing (Peak Integration, Normalization) GC_MS->Processing LC_MS->Processing Statistics Statistical Analysis (e.g., PCA, t-test) Processing->Statistics Interpretation Biological Interpretation Statistics->Interpretation Flux_Analysis Metabolic Flux Analysis (¹³C Labeling) Flux_Analysis->Interpretation

Figure 2: A typical workflow for a comparative metabolomics study.

Conclusion

The metabolic pathways for propionate utilization are diverse across different microbial species. While the methylmalonyl-CoA pathway, the acrylate pathway, and the 2-methylcitrate cycle are the primary routes, the preference for a particular pathway is species-specific and influenced by environmental factors. This guide provides a foundational understanding of these differences, supported by available quantitative data and standardized experimental protocols. Further research employing comparative multi-omics approaches under controlled conditions will be invaluable in elucidating the intricate regulatory mechanisms that govern propionate metabolism and its impact on microbial physiology and ecology.

References

Assessing the Specificity of Methyl Citrate for Disorders of Propionate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of methyl citrate as a biomarker for disorders of propionate metabolism, specifically propionic acidemia (PA) and methylmalonic acidemia (MMA). Through a detailed comparison with other key biomarkers, supported by experimental data and methodologies, this document aims to equip researchers and clinicians with the necessary information to make informed decisions in diagnostic and therapeutic development.

Introduction to Propionate Metabolism and its Disorders

Propionic acidemia and methylmalonic acidemia are inborn errors of metabolism resulting from deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively. These enzymatic blocks lead to the accumulation of toxic metabolites, primarily propionyl-CoA. The condensation of excess propionyl-CoA with oxaloacetate by citrate synthase results in the formation of this compound, a key pathological analyte in these disorders.[1] The accurate and specific measurement of disease-related biomarkers is crucial for newborn screening, differential diagnosis, monitoring disease progression, and evaluating therapeutic interventions.

This compound: A Primary Biomarker

This compound (MCA) is a hallmark biomarker for both PA and MMA.[2] Its concentration in biological fluids, such as plasma, urine, and dried blood spots (DBS), is significantly elevated in affected individuals compared to healthy controls.

Specificity of this compound

While elevated this compound is a strong indicator of a disorder in propionate metabolism, it is present in both PA and MMA.[3] Therefore, its presence alone is not sufficient for differential diagnosis between these two conditions. However, studies have shown that this compound levels are generally higher in patients with PA than in those with MMA.[4] For a definitive diagnosis, this compound levels are typically evaluated in conjunction with other biomarkers. For instance, the presence of elevated methylmalonic acid is specific to MMA.[5]

The ratio of this compound to citrate (MCA/CA) has also been proposed as a valuable diagnostic marker. In healthy individuals, citrate synthase primarily produces citrate from acetyl-CoA and oxaloacetate. In PA and MMA, the accumulation of propionyl-CoA leads to a competitive shift towards this compound synthesis, which may be accompanied by a decrease in citrate levels.[6]

Comparative Analysis of Biomarkers

Several biomarkers are used in the diagnosis and management of PA and MMA. This section provides a comparative overview of their performance against this compound.

BiomarkerDescriptionAdvantagesLimitations
This compound (MCA) Formed from the condensation of propionyl-CoA and oxaloacetate.[1]Highly elevated in both PA and MMA, making it a sensitive screening marker.Not specific for differentiating between PA and MMA.
Propionylcarnitine (C3) An acylcarnitine ester of propionic acid.Elevated in both PA and MMA, useful for newborn screening.Lacks specificity, can be elevated in other conditions.
C3/C2 Ratio Ratio of propionylcarnitine to acetylcarnitine.Improves the specificity of C3 in newborn screening.Can still yield false-positive results.
Methylmalonic Acid (MMA) Accumulates due to deficient methylmalonyl-CoA mutase activity.Highly specific for the diagnosis of methylmalonic acidemia.Not a marker for propionic acidemia.
Fibroblast Growth Factor 21 (FGF21) A biomarker of mitochondrial dysfunction.Correlates with disease severity and long-term complications in both PA and MMA.[4]Not specific to these disorders and can be elevated in other mitochondrial diseases.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the levels of this compound and other key biomarkers in healthy individuals and patients with propionic acidemia and methylmalonic acidemia.

Table 1: this compound and Citrate Levels in Dried Blood Spots (DBS)

AnalyteHealthy Individuals (n=123)[8]Patients with PA or MMA (n=7)[8]
This compound (µmol/L) ≤0.631.0 - 12.0
Citrate (µmol/L) 36.6 - 126.4-
MCA/CA Ratio 0.0019 - 0.00740.012 - 0.279

Table 2: Urinary this compound Levels

PopulationThis compound (mmol/mol creatinine)
Healthy Controls (n=135)[9] 0.4 - 3.4
Patients with PA or MMA[9] 8.3 - 591

Table 3: Plasma Biomarker Levels in Methylmalonic Acidemia Subtypes [10]

Biomarkermut⁰ Subgroup (mean ± SD)mut⁻ Subgroup (mean ± SD)cblB Subgroup (mean ± SD)
Methylmalonic Acid (µmol/L) 1525 ± 150640.76 ± 37.461619 ± 2053
Methylcitric Acid (µmol/L) 61.24 ± 46.168.151 ± 5.00130.58 ± 18.75
Glycine (U/L) 588.2 ± 329293.9 ± 69.23401.5 ± 212.6

Experimental Protocols

Quantification of this compound in Dried Urine Spots by LC-MS/MS[9][11]

This method allows for the simple, sensitive, and specific quantification of this compound.

1. Sample Preparation:

  • A 3.2 mm disc is punched from a dried urine spot.

  • The disc is placed in a microcentrifuge tube.

2. Extraction and Derivatization:

  • A derivatization mixture containing 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is added to the disc.

  • The mixture is incubated at 65°C for 45 minutes. This single step extracts and derivatizes the this compound.

3. LC-MS/MS Analysis:

  • An aliquot of the reaction mixture is injected into the LC-MS/MS system.

  • Separation is achieved using a C18 column.

  • This compound is detected and quantified by tandem mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

Propionate_Metabolism_Pathway cluster_precursors Precursors cluster_pathway Propionate Metabolism cluster_disorder Disorders of Propionate Metabolism cluster_biomarkers Biomarkers Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase This compound This compound Propionyl-CoA->this compound Citrate Synthase + Oxaloacetate Propionylcarnitine (C3) Propionylcarnitine (C3) Propionyl-CoA->Propionylcarnitine (C3) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Methylmalonic Acid Methylmalonic Acid L-Methylmalonyl-CoA->Methylmalonic Acid TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Propionic Acidemia Propionic Acidemia Propionic Acidemia->Propionyl-CoA Deficient Methylmalonic Acidemia Methylmalonic Acidemia Methylmalonic Acidemia->L-Methylmalonyl-CoA Deficient

Caption: Metabolic pathway of propionate and the origin of key biomarkers.

Experimental_Workflow Biological Sample Biological Sample Sample Preparation Sample Preparation Biological Sample->Sample Preparation e.g., Dried Urine Spot Extraction & Derivatization Extraction & Derivatization Sample Preparation->Extraction & Derivatization Punching disc LC-MS/MS Analysis LC-MS/MS Analysis Extraction & Derivatization->LC-MS/MS Analysis Single step Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Chromatogram Biomarker Quantification Biomarker Quantification Data Analysis->Biomarker Quantification Concentration calculation

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound is a highly sensitive biomarker for disorders of propionate metabolism, with significantly elevated levels in both propionic acidemia and methylmalonic acidemia. While it lacks the specificity to differentiate between these two conditions on its own, its quantification, particularly in combination with methylmalonic acid and other markers like propionylcarnitine, is a cornerstone of diagnosis and monitoring. The development of robust and rapid analytical methods, such as LC-MS/MS for dried urine and blood spots, has greatly enhanced its clinical utility. Future research should continue to focus on large-scale validation studies to further refine the diagnostic and prognostic value of this compound and its ratios in the management of these rare metabolic disorders.

References

Methyl Citrate as a Biomarker for Disease Severity in Organic Acidemias: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl citrate as a biomarker for assessing disease severity in organic acidemias, primarily focusing on Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). We will delve into the correlation of this compound levels with clinical outcomes, compare it with other relevant biomarkers, and provide detailed experimental methodologies.

Introduction to this compound in Organic Acidemias

Organic acidemias, such as Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), are inherited metabolic disorders characterized by the accumulation of toxic organic acids.[1][2] In these conditions, the normal metabolism of certain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids is disrupted due to enzyme deficiencies.[3][4] This leads to the buildup of propionyl-CoA, which is then alternatively metabolized to form 2-methylcitric acid (this compound).[3][5] Consequently, this compound is a key biomarker for diagnosing and managing these disorders.[5][6]

Elevated levels of this compound are a hallmark of impaired propionyl-CoA metabolism.[5] High concentrations of this metabolite are generally correlated with increased disease severity in both PA and MMA.[6] However, the direct correlation between absolute this compound levels and the clinical state can be complex and may not always reflect the acute clinical picture. One study noted that plasma this compound levels were not significantly different between patients with mild PA and those who had undergone a liver transplant.[7][8][9] This suggests that while it is a reliable diagnostic marker, its utility for real-time monitoring of disease severity may be more nuanced and is likely best used in conjunction with other clinical and biochemical markers.

Comparative Data of this compound Levels

The following table summarizes the available quantitative data for this compound (MCA) and the this compound to citrate (MCA/CA) ratio in healthy individuals versus patients with propionic and methylmalonic acidemias. It is important to note that data stratifying patients by clinical severity (mild, moderate, severe) are limited in the literature.

AnalyteHealthy Individuals (n=123)Patients with PA and MMA (n=7)Sample TypeReference
This compound (MCA) ≤0.63 µmol/L1.0 - 12.0 µmol/LDried Blood Spots[3][4][10][11]
MCA/Citrate Ratio 0.0019 - 0.00740.012 - 0.279Dried Blood Spots[3][4][10][11]
This compound 0.4 - 3.4 mmol/mol creatinine8.3 - 591 mmol/mol creatinineDried Urine Spots[12]

Comparison with Other Biomarkers

While this compound is a crucial biomarker, a comprehensive assessment of disease severity often involves monitoring a panel of markers.

  • Propionylcarnitine (C3): This is another primary biomarker that is elevated in PA and MMA. However, like this compound, its levels may not always directly correlate with acute clinical severity.[7][8][9]

  • Ammonia: Hyperammonemia is a common and life-threatening complication of organic acidemias, particularly during metabolic decompensation.[13][14] Elevated ammonia levels are a strong indicator of acute metabolic distress.

  • Glycine: Elevated glycine levels are often observed in PA and MMA.[2]

  • Growth Differentiation Factor 15 (GDF15) and Fibroblast Growth Factor 21 (FGF21): Recent studies have suggested that these biomarkers may be more strongly correlated with disease burden and long-term complications in PA and MMA than traditional markers like this compound.[4]

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a synthesized methodology based on common practices for the analysis of organic acids in biological fluids.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹³C-labeled this compound).

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (optional but common for improved chromatographic performance):

    • The supernatant can be dried under a gentle stream of nitrogen at 40-50°C.

    • The dried residue is then reconstituted in a derivatizing agent. A common method for organic acids is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • The mixture is heated at 60-80°C for 30-60 minutes to complete the derivatization.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes. For example:

      • 0-1 min: 2% B

      • 1-8 min: ramp to 98% B

      • 8-10 min: hold at 98% B

      • 10-10.1 min: return to 2% B

      • 10.1-15 min: re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for organic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

      • Example MRM transition for this compound: This would need to be determined empirically but would involve the deprotonated molecule [M-H]⁻ as the precursor ion and a characteristic fragment ion as the product ion.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizations

Biochemical Pathway of this compound Formation

Caption: Metabolic pathway of propionyl-CoA and this compound formation.

Experimental Workflow for Correlating this compound with Disease Severity

cluster_patient_recruitment Patient Recruitment and Clinical Assessment cluster_sample_processing Sample Collection and Processing cluster_analysis Biochemical Analysis cluster_data_analysis Data Analysis and Correlation Patient Cohort Recruit patients with confirmed PA or MMA diagnosis Clinical Evaluation Assess disease severity using a standardized clinical scoring system Patient Cohort->Clinical Evaluation Severity Groups Stratify patients into mild, moderate, and severe groups Clinical Evaluation->Severity Groups Sample Collection Collect blood samples (plasma or serum) Severity Groups->Sample Collection Statistical Analysis Perform statistical analysis to correlate This compound levels with severity scores Severity Groups->Statistical Analysis Sample Preparation Perform protein precipitation and/or derivatization Sample Collection->Sample Preparation LC-MS/MS Quantify this compound levels using LC-MS/MS Sample Preparation->LC-MS/MS LC-MS/MS->Statistical Analysis Comparison Compare this compound with other biomarkers (e.g., C3, ammonia) Statistical Analysis->Comparison

Caption: Experimental workflow for assessing this compound and disease severity.

References

comparing the efficiency of different extraction methods for methyl citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of target molecules is a critical first step. This guide provides a detailed comparison of various methods for the extraction of methyl citrate, a key intermediate in metabolism and a potential biomarker for certain metabolic disorders. The following sections delve into the principles, performance, and protocols of Solvent Extraction, Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE), supported by experimental data from related studies to offer a comprehensive overview for methodological selection.

Comparative Overview of Extraction Techniques

The choice of an extraction method depends on various factors, including the nature of the sample matrix, the desired purity of the extract, the scale of the operation, and the available resources. Below is a summary of the key performance metrics for the discussed extraction methods, based on findings from various studies on the extraction of organic acids and other bioactive compounds.

Extraction MethodPrincipleTypical YieldPurity/SelectivityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Solvent Extraction Partitioning of the solute between two immiscible liquid phases.Variable, depends on solvent and matrix.Lower selectivity, co-extraction of impurities is common.[1]Hours to days.High.Simple setup, widely applicable.Time-consuming, large solvent volumes, potential for thermal degradation.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the solvent, with properties tunable by pressure and temperature.Generally high for non-polar to moderately polar compounds.High selectivity can be achieved by tuning parameters.[2][3]10 to 60 minutes.[4]Low to none (CO2 is recycled)."Green" method, pure extracts without solvent residue, tunable selectivity.[4][5][6]High initial equipment cost.[6]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample, causing cell rupture and enhanced mass transfer.Often higher than conventional methods.[7]Moderate to high, can be influenced by solvent choice.Minutes.[8]Low.[8]Rapid extraction, reduced solvent use, high efficiency.[6][7][9]Potential for thermal degradation of sensitive compounds, requires microwave-transparent vessels.
Ultrasound-Assisted Extraction (UAE) Employs acoustic cavitation to disrupt cell walls and enhance solvent penetration and mass transfer.High, often comparable to or better than conventional methods.[10][11]Moderate to high, dependent on solvent and conditions.Minutes to an hour.[12]Low.Rapid, efficient at room temperature (good for thermolabile compounds), lower energy consumption.[12]Potential for free radical formation, localized heating.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for each extraction method, adapted from literature for the extraction of organic acids or similar compounds.

Solvent Extraction Protocol (for Organic Acids)

This protocol is a generalized procedure for the extraction of organic acids from a solid matrix.

  • Sample Preparation: The solid sample (e.g., plant material, microbial biomass) is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction:

    • A known weight of the powdered sample is placed in a flask.

    • An appropriate organic solvent (e.g., ethanol, methanol, ethyl acetate) is added at a specific solid-to-solvent ratio.[10][13]

    • The mixture is agitated (e.g., using a shaker or stirrer) for a defined period (e.g., 24-48 hours) at a controlled temperature.[14]

  • Separation: The mixture is filtered or centrifuged to separate the solid residue from the liquid extract.

  • Concentration: The solvent is evaporated from the extract (e.g., using a rotary evaporator) to yield the crude extract containing this compound.

  • Purification (Optional): The crude extract can be further purified using techniques like column chromatography.

Solvent_Extraction_Workflow SamplePrep Sample Preparation (Drying and Grinding) Extraction Solvent Addition & Agitation SamplePrep->Extraction Separation Filtration / Centrifugation Extraction->Separation Concentration Solvent Evaporation Separation->Concentration Purification Optional Purification (e.g., Chromatography) Concentration->Purification FinalProduct This compound Extract Purification->FinalProduct

Caption: Workflow for Solvent Extraction.
Supercritical Fluid Extraction (SFE) Protocol (Optimized for Bioactive Compounds)

This protocol describes a typical SFE process using supercritical CO₂.

  • Sample Preparation: The sample is dried and ground, then packed into the extraction vessel.

  • System Setup:

    • The extraction vessel is placed in a temperature-controlled chamber.

    • Liquid CO₂ is pumped through a chiller and then a heater to bring it to the desired supercritical temperature and pressure.[5]

  • Extraction:

    • Supercritical CO₂ is passed through the extraction vessel at a controlled flow rate.[15]

    • The pressure and temperature are maintained at the optimal conditions for this compound solubility (e.g., 150-350 bar, 40-60 °C).[16]

  • Collection:

    • The CO₂ containing the extracted this compound flows into a separator vessel at a lower pressure.

    • The pressure drop causes the CO₂ to return to a gaseous state, and the this compound precipitates and is collected.[5] The CO₂ can be recycled.[5]

SFE_Workflow CO2_Source Liquid CO2 Source Pump High-Pressure Pump CO2_Source->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Sample + scCO2) Heater->Extractor Separator Separator (Pressure Reduction) Extractor->Separator Collection Extract Collection Separator->Collection Recycle CO2 Recycle Separator->Recycle Recycle->CO2_Source

Caption: Supercritical Fluid Extraction Workflow.
Microwave-Assisted Extraction (MAE) Protocol (for Organic Acids from Fruit Peels)

This protocol is adapted from studies on the MAE of bioactive compounds from citrus waste.[6]

  • Sample Preparation: Fresh or dried sample material is powdered.

  • Extraction:

    • The powdered sample is suspended in a suitable solvent (e.g., water, ethanol, or a mixture) in a microwave-safe vessel.[6] Citric acid can also be used as a green solvent.[6]

    • The vessel is placed in a microwave extractor.

    • Microwave irradiation is applied at a specific power (e.g., 400-800 W) for a short duration (e.g., 1-5 minutes).[4][6]

  • Separation: The mixture is cooled and then filtered or centrifuged to separate the extract.

  • Analysis: The extract is then ready for quantification of this compound.

MAE_Workflow SamplePrep Sample Preparation (Powdering) Mixing Mixing with Solvent SamplePrep->Mixing Microwave Microwave Irradiation Mixing->Microwave Cooling Cooling Microwave->Cooling Separation Filtration / Centrifugation Cooling->Separation FinalExtract This compound Extract Separation->FinalExtract

Caption: Microwave-Assisted Extraction Workflow.
Ultrasound-Assisted Extraction (UAE) Protocol (for Phenolic Compounds)

This protocol is based on the UAE of bioactive compounds from plant materials.[11]

  • Sample Preparation: The sample is dried and milled into a powder.

  • Extraction:

    • The powder is suspended in a solvent in a vessel.

    • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension.

    • Ultrasonication is applied at a specific frequency (e.g., 20-40 kHz) and power for a set time (e.g., 5-30 minutes).[11] The temperature can be controlled using a water bath.[11]

  • Separation: The extract is separated from the solid residue by filtration or centrifugation.

  • Analysis: The resulting extract can be analyzed for its this compound content.

UAE_Workflow SamplePrep Sample Preparation (Drying and Milling) Suspension Suspension in Solvent SamplePrep->Suspension Ultrasonication Ultrasonication Suspension->Ultrasonication Separation Filtration / Centrifugation Ultrasonication->Separation FinalExtract This compound Extract Separation->FinalExtract

Caption: Ultrasound-Assisted Extraction Workflow.

Concluding Remarks

While direct comparative data for this compound extraction is limited, the principles and performance data for the extraction of similar organic acids and bioactive compounds provide a strong foundation for methodological selection.

  • For high-purity extracts and environmentally friendly processing on a larger scale, SFE is a superior choice, despite the high initial investment.

  • For rapid, high-throughput screening and laboratory-scale extractions, MAE and UAE offer significant advantages in terms of speed and efficiency with reduced solvent consumption. The choice between MAE and UAE may depend on the thermal stability of this compound and other co-extracts.

  • Conventional solvent extraction remains a viable, low-cost option for initial exploratory work, though it is less efficient and environmentally friendly.

Researchers should consider these factors and may need to perform initial optimization experiments to determine the most suitable extraction method for their specific sample matrix and research goals.

References

validation of an enzymatic assay for methyl citrate quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Quantification of Methyl Citrate: A Comparative Analysis of a Hypothetical Enzymatic Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This compound has emerged as a critical biomarker in the diagnosis and monitoring of inherited metabolic disorders, specifically propionic and methylmalonic acidemias. This guide provides a detailed comparison of a hypothetical novel enzymatic assay for this compound quantification against the current gold-standard method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish a thorough validation framework and performance comparison to aid in the selection of the most suitable analytical method.

Introduction to this compound and its Clinical Significance

This compound is a metabolite that accumulates in individuals with certain inborn errors of metabolism, such as propionic acidemia and methylmalonic aciduria.[1] In these conditions, the metabolism of propionyl-CoA is impaired, leading to its accumulation. The enzyme citrate synthase then catalyzes the condensation of propionyl-CoA with oxaloacetate to form this compound, which is subsequently excreted in the urine.[2] Therefore, the quantification of this compound in biological samples like urine and dried blood spots serves as a key diagnostic marker.[1][3][4]

Methodology Comparison: Enzymatic Assay vs. LC-MS/MS

While LC-MS/MS is the established method for this compound quantification, this guide introduces a hypothetical enzymatic assay to provide a comparative perspective on potential alternative methodologies.

Hypothetical Enzymatic Assay
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique used for the quantification of small molecules in complex biological matrices.[3] This method involves the separation of this compound from other sample components via liquid chromatography, followed by its ionization and detection by mass spectrometry.[1][3]

Performance Validation and Data Comparison

The validation of any quantitative assay is crucial to ensure the reliability of the results. Key performance parameters for both the hypothetical enzymatic assay and the established LC-MS/MS method are presented below. The data for the LC-MS/MS method is derived from published studies, while the data for the enzymatic assay is projected based on typical performance characteristics of similar assays.

Parameter Hypothetical Enzymatic Assay LC-MS/MS Reference
Linearity (r) > 0.99> 0.999[3]
Limit of Quantification (LOQ) 0.5 µmol/L0.1 µmol/L[3]
Limit of Detection (LOD) 0.1 µmol/L0.03 µmol/L[3]
Intra-day Precision (CV%) < 10%≤ 9.9%[2]
Inter-day Precision (CV%) < 15%≤ 11.8%[2]
Accuracy/Recovery (%) 90-110%95-110%[2]
Sample Volume 5-20 µL3.2 mm DBS disc / 4 µL urine extract[1][3]
Analysis Time per Sample 15-30 minutes7 minutes[3]
Throughput High (96/384-well plate format)Moderate to High (with autosampler)
Specificity Potentially susceptible to interference from structurally similar molecules.High, based on mass-to-charge ratio and fragmentation pattern.
Cost per Sample LowerHigher
Instrumentation Cost Lower (plate reader)Higher (LC-MS/MS system)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of any analytical assay.

Protocol for Validation of a Hypothetical Enzymatic Assay

This protocol outlines the key steps for validating a new enzymatic assay for this compound quantification.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound of known concentration.

    • Generate a calibration curve by serially diluting the stock solution to create at least five standard points.

    • Prepare at least three levels of QCs (low, medium, and high concentrations) within the calibration range.

  • Assay Procedure:

    • Add a defined volume of standards, QCs, and unknown samples to the wells of a microplate.

    • Add the enzymatic reaction mixture containing the specific enzyme and any necessary co-factors and substrates.

    • Incubate the plate at a controlled temperature for a specific time to allow the reaction to proceed.

    • Stop the reaction (if necessary) and measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

  • Validation Experiments:

    • Linearity: Analyze the calibration curve standards in replicate (n=5) and perform a linear regression analysis. The coefficient of determination (r²) should be > 0.99.

    • Precision: Analyze the low, medium, and high QCs in replicate (n=5) on the same day (intra-day precision) and on five different days (inter-day precision). The coefficient of variation (CV%) should be within acceptable limits (typically <15%).

    • Accuracy: Perform a spike-and-recovery study by adding known amounts of this compound to blank matrix samples. The recovery should be within 85-115%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified with acceptable precision and accuracy.

    • Specificity: Test for potential interference from structurally related molecules that may be present in the biological samples.

Protocol for LC-MS/MS Quantification of this compound in Dried Blood Spots (DBS)

This protocol is a summary of established methods for this compound quantification using LC-MS/MS.[3]

  • Sample Preparation:

    • A 3.2 mm disc is punched from the dried blood spot.[3]

    • An internal standard (e.g., d3-methylcitrate) is added.[3]

    • Extraction and derivatization are performed in a single step by adding a reagent mixture (e.g., DAABD-AE) and incubating at 65°C for 45 minutes.[3]

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into the LC-MS/MS system.

    • Chromatographic separation is achieved using a C8 or C18 column with a gradient elution.[1][3]

    • Detection is performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.[3]

  • Data Analysis:

    • The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Diagrams are provided to illustrate the biochemical pathway of this compound formation and the experimental workflow for assay validation.

Methyl_Citrate_Pathway Propionyl_CoA Propionyl-CoA Citrate_Synthase Citrate Synthase Propionyl_CoA->Citrate_Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate_Synthase TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle Methyl_Citrate This compound Citrate_Synthase->Methyl_Citrate Condensation Acetyl_CoA Acetyl-CoA Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of this compound formation.

Assay_Validation_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_validation Validation Parameters Standards Prepare Standards Plate_Setup Plate Standards, QCs, Samples Standards->Plate_Setup QCs Prepare Quality Controls QCs->Plate_Setup Add_Reagents Add Enzymatic Reagents Plate_Setup->Add_Reagents Incubate Incubate Add_Reagents->Incubate Measure_Signal Measure Signal Incubate->Measure_Signal Linearity Linearity Measure_Signal->Linearity Precision Precision Measure_Signal->Precision Accuracy Accuracy Measure_Signal->Accuracy LOD_LOQ LOD/LOQ Measure_Signal->LOD_LOQ Specificity Specificity Measure_Signal->Specificity

Caption: Experimental workflow for enzymatic assay validation.

Conclusion

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity and specificity, sample throughput, cost considerations, and available instrumentation. LC-MS/MS remains the gold standard for its high sensitivity, specificity, and established validation in clinical settings.[1][3] A hypothetical enzymatic assay, while potentially offering advantages in terms of cost and ease of use for high-throughput screening, would require rigorous validation to ensure its performance is comparable to the established method. This guide provides the necessary framework for such a comparison, enabling researchers to make informed decisions based on the specific needs of their studies.

References

Itaconate and Methylcitrate in Macrophage Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key metabolites, itaconate and methylcitrate, in the context of macrophage metabolism. While both are organic acids associated with the tricarboxylic acid (TCA) cycle, their roles and significance within the macrophage are fundamentally different. Itaconate is an endogenous immunomodulatory metabolite produced by macrophages, whereas methylcitrate is primarily associated with the metabolism of intracellular pathogens, such as Mycobacterium tuberculosis, residing within macrophages. This guide will objectively compare their metabolic pathways, functions, and the experimental methods used for their study.

At a Glance: Itaconate vs. Methylcitrate in the Macrophage Context

FeatureItaconateMethylcitrate
Primary Role in Macrophages Endogenous immunomodulatory and anti-inflammatory metabolite.Primarily a metabolite of intracellular pathogens (e.g., Mycobacterium tuberculosis) for propionyl-CoA detoxification. Not significantly produced by the macrophage itself.
Origin Synthesized by the macrophage from the TCA cycle intermediate cis-aconitate via the enzyme ACOD1/IRG1 upon inflammatory stimulation (e.g., by LPS).[1][2][3]Produced by intracellular pathogens from propionyl-CoA and oxaloacetate via the methylcitrate cycle. Propionyl-CoA is derived from the metabolism of host-derived odd-chain fatty acids and cholesterol.[4][5][6][7]
Key Metabolic Pathway Itaconate Synthesis Pathway: A branch of the TCA cycle in activated macrophages.Methylcitrate Cycle: A metabolic pathway in bacteria and fungi.[8][9]
Primary Function - Anti-inflammatory: Inhibits pro-inflammatory cytokine production.[1][10] - Immunomodulatory: Activates the Nrf2 antioxidant response.[1][2] - Antimicrobial: Can inhibit the growth of certain bacteria.- Pathogen Survival: Detoxifies toxic propionyl-CoA, enabling pathogen persistence within the macrophage.[5][7][9]
Mechanism of Action - Enzyme Inhibition: Competitive inhibitor of succinate dehydrogenase (SDH/Complex II).[3][11][12] - Transcription Factor Activation: Alkylates Keap1 to activate Nrf2.[2]- Metabolic shunt: Converts propionyl-CoA into pyruvate and succinate, which can then enter central carbon metabolism.[8]
Concentration in Activated Macrophages Can reach millimolar concentrations upon LPS stimulation.[13]Not endogenously produced by macrophages; concentration is dependent on the burden and metabolic activity of the intracellular pathogen.

Metabolic and Signaling Pathways

Itaconate Metabolism and Signaling in Macrophages

Itaconate is synthesized in the mitochondria of activated macrophages from the TCA cycle intermediate cis-aconitate. This reaction is catalyzed by the enzyme Acis-aconitate decarboxylase (ACOD1), also known as Immunoresponsive gene 1 (IRG1).[1][3] Once produced, itaconate exerts its effects through several mechanisms, most notably the inhibition of succinate dehydrogenase (SDH) and the activation of the transcription factor Nrf2.[2][3][11]

Methylcitrate_Cycle cluster_Host Host Macrophage cluster_Pathogen Intracellular Pathogen Host Lipids Host Lipids Propionyl-CoA Propionyl-CoA Host Lipids->Propionyl-CoA Metabolism by pathogen Methylcitrate Methylcitrate Propionyl-CoA->Methylcitrate Methylcitrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Methylcitrate Methylisocitrate Methylisocitrate Methylcitrate->Methylisocitrate Methylcitrate Dehydratase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase Succinate Succinate Methylisocitrate->Succinate Pathogen Metabolism Pathogen Metabolism Pyruvate->Pathogen Metabolism Pathogen TCA Cycle Pathogen TCA Cycle Succinate->Pathogen TCA Cycle LCMS_Workflow Macrophage Culture & Stimulation Macrophage Culture & Stimulation Metabolite Extraction (80% Methanol) Metabolite Extraction (80% Methanol) Macrophage Culture & Stimulation->Metabolite Extraction (80% Methanol) Drying of Extract Drying of Extract Metabolite Extraction (80% Methanol)->Drying of Extract Reconstitution Reconstitution Drying of Extract->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification GCMS_Workflow Bacterial Culture Bacterial Culture Metabolite Extraction Metabolite Extraction Bacterial Culture->Metabolite Extraction Derivatization (Silylation) Derivatization (Silylation) Metabolite Extraction->Derivatization (Silylation) GC-MS Analysis GC-MS Analysis Derivatization (Silylation)->GC-MS Analysis Data Analysis & Identification Data Analysis & Identification GC-MS Analysis->Data Analysis & Identification

References

A Comparative Guide to Methylcitrate Synthase Homologs: Function, Kinetics, and Experimental Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methylcitrate synthase (MCS) is a key enzyme in the methylcitrate cycle, a metabolic pathway essential for the detoxification of propionyl-CoA, a toxic intermediate generated from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids. This pathway is prevalent in many bacteria and fungi but absent in humans, making its enzymes, particularly MCS, attractive targets for the development of novel antimicrobial agents. This guide provides a functional comparison of methylcitrate synthase homologs from various organisms, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Functional Overview

Methylcitrate synthase (EC 2.3.3.5) catalyzes the Claisen condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate.[1] This is the first committed step of the methylcitrate cycle, which ultimately converts propionyl-CoA into pyruvate and succinate, intermediates that can enter central metabolism.[2] In some organisms, MCS exhibits a degree of substrate promiscuity, also catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate, a reaction typically carried out by citrate synthase (CS) in the Krebs cycle.[1][3] This dual functionality highlights the evolutionary relationship between MCS and CS.[4]

Comparative Kinetic Analysis

The catalytic efficiency and substrate specificity of methylcitrate synthase homologs vary across different organisms. A summary of the available kinetic parameters is presented below.

OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)kcat/Km (M-1s-1)
Escherichia coli Propionyl-CoA17 - 37N/A0.33N/A
Acetyl-CoA101N/A0.11N/A
Oxaloacetate5N/AN/AN/A
Salmonella enterica Propionyl-CoAN/AN/AN/A~30-fold > Acetyl-CoA
Acetyl-CoAN/AN/AN/AN/A
Pseudomonas aeruginosa Propionyl-CoAN/AN/AN/A1.04 x 105
Acetyl-CoAN/AN/AN/A1.14 x 105
Aspergillus fumigatus Propionyl-CoA1.9N/AN/AN/A
Acetyl-CoA2.6N/AN/AN/A
Oxaloacetate2.7N/AN/AN/A
Mycobacterium tuberculosis Propionyl-CoAN/AN/AN/AN/A
Yarrowia lipolytica (Cit1) Propionyl-CoAN/AN/AN/AN/A

N/A: Data not available in the searched literature.

Signaling and Metabolic Pathways

The methylcitrate cycle is intricately linked to central carbon metabolism. The following diagram illustrates the key reactions and connections of this pathway.

Methylcitrate_Cycle The Methylcitrate Cycle and its Connection to the Krebs Cycle Propionyl_CoA Propionyl-CoA Methylcitrate 2-Methylcitrate Propionyl_CoA->Methylcitrate Methylcitrate Synthase (MCS) Oxaloacetate_MCC Oxaloacetate Oxaloacetate_MCC->Methylcitrate Methylisocitrate 2-Methylisocitrate Methylcitrate->Methylisocitrate Aconitase Pyruvate Pyruvate Methylisocitrate->Pyruvate Methylisocitrate Lyase (MCL) Succinate Succinate Methylisocitrate->Succinate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Pyruvate Dehydrogenase Fumarate Fumarate Succinate->Fumarate Succinate->Fumarate Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase (CS) Oxaloacetate_TCA Oxaloacetate Oxaloacetate_TCA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase alpha_Ketoglutarate α-Ketoglutarate Isocitrate->alpha_Ketoglutarate Succinyl_CoA Succinyl-CoA alpha_Ketoglutarate->Succinyl_CoA Succinyl_CoA->Succinate Malate Malate Fumarate->Malate Malate->Oxaloacetate_TCA

Caption: The Methylcitrate Cycle and its integration with the Krebs Cycle.

Experimental Protocols

Recombinant Methylcitrate Synthase Expression and Purification

This protocol describes a general method for producing and purifying recombinant, His-tagged methylcitrate synthase in E. coli.

Recombinant_Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Cloning Amplify MCS gene by PCR and ligate into expression vector (e.g., pET with N-terminal His-tag) Transformation Transform E. coli (e.g., BL21(DE3)) with the expression vector Cloning->Transformation Culture Grow transformed E. coli culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet and lyse cells (e.g., sonication or French press) Harvest->Lysis Clarification Clarify lysate by centrifugation to remove cell debris Lysis->Clarification Binding Apply clarified lysate to a Ni-NTA affinity chromatography column Clarification->Binding Wash Wash column with buffer containing low concentration of imidazole Binding->Wash Elution Elute His-tagged MCS with buffer containing high concentration of imidazole Wash->Elution Analysis Analyze purified protein by SDS-PAGE and confirm identity (e.g., Western blot) Elution->Analysis

Caption: Workflow for recombinant methylcitrate synthase expression and purification.

Detailed Steps:

  • Gene Cloning: The gene encoding the methylcitrate synthase of interest is amplified via PCR and cloned into a suitable expression vector, such as the pET series, which allows for the addition of an N-terminal hexahistidine (His6) tag for affinity purification.

  • Transformation: The constructed plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Cell Culture and Induction: A starter culture is used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by further incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and disrupted by sonication or a French press. The cell lysate is then clarified by high-speed centrifugation to pellet cell debris.

  • Affinity Chromatography: The clarified supernatant containing the soluble His-tagged MCS is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution and Analysis: The purified His-tagged MCS is eluted from the column using a buffer with a high concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using an anti-His antibody.

Methylcitrate Synthase Enzyme Assay

The activity of methylcitrate synthase is commonly measured using a continuous spectrophotometric assay that detects the release of free coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The reaction of DTNB with the thiol group of CoA produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl buffer (pH 7.5 - 8.0)

  • 10 mM MgCl2

  • 0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.5 mM Oxaloacetate

  • 0.2 mM Propionyl-CoA (or Acetyl-CoA for citrate synthase activity)

  • Purified methylcitrate synthase enzyme (appropriate concentration to ensure a linear reaction rate)

Procedure:

  • Prepare the reaction mixture without the enzyme in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the purified methylcitrate synthase enzyme and mix thoroughly.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of the reaction is proportional to the rate of change in absorbance.

  • The specific activity can be calculated using the molar extinction coefficient of TNB at 412 nm (14,150 M-1cm-1).

Kinetic Parameter Determination:

To determine the Michaelis-Menten constants (Km) and the maximum velocity (Vmax), the initial reaction rates are measured at varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration.

Conclusion

Methylcitrate synthase homologs from different organisms exhibit notable differences in their kinetic properties and substrate specificities, reflecting their adaptation to the specific metabolic needs of each organism. The dual functionality of some MCS enzymes, capable of utilizing both propionyl-CoA and acetyl-CoA, underscores the close evolutionary link to citrate synthase. The absence of the methylcitrate cycle in humans makes its constituent enzymes, particularly the committed step catalyzed by MCS, a promising avenue for the development of novel and specific antimicrobial therapies. The experimental protocols provided herein offer a foundation for the characterization and comparative analysis of these important enzymes, which is crucial for advancing drug discovery efforts in this area.

References

Safety Operating Guide

Navigating the Disposal of Methyl Citrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of methyl citrate, also known as 2-methylcitric acid, aligning with best practices in laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), others state that it can cause serious eye irritation.[1][2] Therefore, adherence to standard laboratory personal protective equipment (PPE) is essential.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or chemical safety goggles.[1][3]

  • Hand Protection: Use protective gloves.[1]

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

In case of accidental contact, follow these first-aid measures:

  • Eyes: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[1]

  • Skin: Wash the affected area with soap and water.[4]

  • Inhalation: Move to fresh air.[4]

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. As a general principle, chemical waste should not be disposed of in the regular trash or down the sewer system unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[5][6]

Procedure 1: Waste Collection and Storage

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic bottles are often preferred over glass for hazardous waste storage when compatibility is not an issue.[5] The container must have a secure lid.

  • Labeling: As soon as the container is used for waste collection, it must be labeled as "Hazardous Waste".[5][7] The label must include:

    • The full chemical name: "this compound" or "2-Methylcitric Acid" (no abbreviations or chemical formulas).[5]

    • The quantity of the waste.

    • The date of waste generation.[5]

    • The location of origin (e.g., laboratory room number).[5]

    • The name and contact information of the Principal Investigator.[5]

  • Segregation and Storage: Store the waste container in a designated satellite accumulation area near the point of generation.[8] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[3] The container must be kept closed except when adding waste.[7]

Procedure 2: Arranging for Disposal

  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[5][9]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department. This will likely require a complete list of the chemical constituents and their concentrations in the waste container.[5]

  • Professional Disposal: The recommended method for the disposal of solid chemical waste like this compound is typically through a licensed hazardous waste disposal facility, often involving incineration.[10] Your EHS department will manage this process.

Disposal of Empty Containers:

Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste.[7][9] After triple-rinsing and air-drying, the container labels should be defaced, and the container can then typically be disposed of in the regular trash.[8][9]

Summary of this compound Properties

The following table summarizes key data for this compound, compiled from various safety data sheets. This information is crucial for safe handling and for providing accurate information to your EHS department.

PropertyValueSource
Physical State Solid[3]
Appearance White[3]
Molecular Formula C₇H₁₀O₇
Molecular Weight 206.15 g/mol
Melting Point 75 - 78 °C[3]
Boiling Point 176 °C @ 15.75 mmHg[3]
Incompatible Materials Strong oxidizing agents[3]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

Start Waste Generation Collection Collect in Labeled, Compatible Container Start->Collection Storage Store in Designated Satellite Accumulation Area Collection->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact Documentation Complete Waste Disposal Forms EHS_Contact->Documentation Pickup Schedule and Await EHS Waste Pickup Documentation->Pickup Disposal Professional Disposal (e.g., Incineration) Pickup->Disposal End Disposal Complete Disposal->End

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and local regulations, as these may vary.

References

Essential Safety and Logistical Information for Handling Methyl Citrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Methyl citrate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary depending on the specific form of this compound (e.g., Trithis compound or 2-Methylcitric Acid) and the nature of the experiment. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.

Core PPE Recommendations:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1][2] Some sources indicate that for certain forms, like 2-Methylcitric Acid, eye protection is critical as it can cause serious eye irritation.[2][3]

  • Skin Protection:

    • Gloves: Wear suitable protective gloves to prevent skin contact.[1] Nitrile gloves are a common choice for general laboratory use, but it is advisable to consult the glove manufacturer's resistance chart for specific chemical compatibility.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If there is a risk of inhaling dust or vapors, a respirator may be necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing fumes, dust, or vapors.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

    • Keep away from incompatible substances such as strong oxidizing agents.[4]

Spill and Disposal Management

In the event of a spill or for routine disposal, follow these guidelines to mitigate risks and ensure environmental compliance.

  • Spill Containment:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable container for disposal.[1]

    • Ensure the area is well-ventilated.

  • Disposal:

    • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

    • Do not allow the product to enter drains, other waterways, or soil.[1]

    • Do not reuse empty containers.[1]

Quantitative Data Summary

ParameterValueSource
Trithis compound
CAS Number1587-20-8[1]
Purity98%[1]
2-Methylcitric Acid
CAS Number6061-96-7[5]

Note: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) were not available in the searched documents.[1]

This compound Spill Response Workflow

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Assess Assess the spill size and potential hazards Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Ventilate Ensure adequate ventilation PPE->Ventilate Contain Contain the spill with absorbent material Ventilate->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional and local regulations Decontaminate->Dispose Report Report the incident to the appropriate safety personnel Dispose->Report Restock Restock spill cleanup supplies Report->Restock

Caption: Workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl citrate
Reactant of Route 2
Methyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.